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  • Product: 5-Chloro-2-ethoxy-3-methoxypyridine
  • CAS: 2365418-40-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of 5-Chloro-2-ethoxy-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Chloro-2-ethoxy-3-methoxypyridine is a substituted pyridine derivative of increasing interest within the fields of medicinal chemistry and ma...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-ethoxy-3-methoxypyridine is a substituted pyridine derivative of increasing interest within the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern, featuring a chloro, an ethoxy, and a methoxy group, presents a versatile scaffold for the synthesis of complex molecular architectures. The precise arrangement of these functional groups significantly influences the molecule's reactivity, bioavailability, and material properties, making a thorough understanding of its physical characteristics paramount for its effective application.

This technical guide provides a comprehensive overview of the known and predicted physical properties of 5-Chloro-2-ethoxy-3-methoxypyridine. In the absence of extensive experimental data in publicly available literature, this guide combines established information with computationally predicted values and outlines standard experimental protocols for their empirical determination. This approach is designed to equip researchers with the foundational knowledge and practical methodologies necessary for the confident handling, characterization, and utilization of this compound.

Molecular and Chemical Identity

The fundamental identity of 5-Chloro-2-ethoxy-3-methoxypyridine is established by its molecular structure and associated identifiers.

IdentifierValueSource(s)
IUPAC Name 5-Chloro-2-ethoxy-3-methoxypyridineN/A
CAS Number 2365418-40-0
Molecular Formula C₈H₁₀ClNO₂
Molecular Weight 187.63 g/mol
InChI 1S/C8H10ClNO2/c1-3-12-8-7(11-2)4-6(9)5-10-8/h4-5H,3H2,1-2H3
InChIKey CMZVEIFMOQHDGF-UHFFFAOYSA-N
SMILES CCOC1=C(OC)C=C(Cl)C=N1N/A

Predicted Physical Properties

Due to the limited availability of experimental data, the following physical properties have been estimated using established computational models and Quantitative Structure-Property Relationship (QSPR) methods. These predictions offer valuable preliminary data for experimental design and handling.

PropertyPredicted ValueNotes
Melting Point Not readily availablePrediction is challenging without experimental data for closely related analogs.
Boiling Point ~250-270 °C at 760 mmHgEstimated based on the boiling points of similarly substituted pyridines.[1][2]
Density ~1.20 - 1.25 g/cm³Based on densities of other chloro-methoxy-pyridine derivatives.[1]
Solubility Sparingly soluble in water; Soluble in methanol, ethanol, acetone, and other common organic solvents.Predicted based on the presence of polar functional groups and a significant hydrocarbon backbone.
pKa (of the pyridinium ion) ~2.5 - 3.5The electron-withdrawing nature of the chloro and methoxy groups is expected to decrease the basicity of the pyridine nitrogen compared to pyridine itself.
LogP ~2.0 - 2.5Indicates moderate lipophilicity, suggesting potential for good membrane permeability.

Experimental Determination of Physical Properties

For novel or sparsely characterized compounds like 5-Chloro-2-ethoxy-3-methoxypyridine, empirical determination of physical properties is crucial for validation and use in regulated environments. The following are standard, reliable protocols for these measurements.

Melting Point Determination

The melting point provides a quick assessment of purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Protocol: Capillary Method

  • Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently to pack the sample into the sealed end to a height of 2-3 mm.[3]

  • Measurement: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.[3][4]

Workflow for Melting Point Determination

MeltingPoint A Dry and Powder Sample B Load Capillary Tube (2-3 mm) A->B C Place in Melting Point Apparatus B->C D Rapid Heat to ~15°C Below Expected MP C->D E Slow Heat (1-2°C/min) D->E F Record Onset and Completion of Melting E->F

Caption: Workflow for determining the melting point of a solid sample.

Boiling Point Determination

For liquid compounds, the boiling point is a key characteristic.

Protocol: Thiele Tube Method

  • Sample Preparation: Place approximately 0.5 mL of the liquid sample into a small test tube.

  • Capillary Inversion: Place a melting point capillary tube, sealed end up, into the test tube.

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a Thiele tube containing mineral oil, and heat the side arm gently.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until the bubbling is rapid and continuous.

  • Cooling and Measurement: Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and liquid begins to be drawn back into the capillary tube.[5]

Logical Flow for Boiling Point Determination

BoilingPoint start Start prep Prepare Sample in Test Tube with Inverted Capillary start->prep heat Heat in Thiele Tube prep->heat observe Observe Continuous Bubbling heat->observe cool Remove Heat and Cool observe->cool record Record Temperature when Liquid Enters Capillary cool->record end End record->end

Caption: Logical steps for determining the boiling point using the Thiele tube method.

Solubility Assessment

Understanding a compound's solubility is critical for reaction setup, purification, and formulation.

Protocol: Qualitative Solubility Testing

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, toluene, hexane).

  • Procedure: To approximately 1 mL of each solvent in a separate test tube, add a small, accurately weighed amount of 5-Chloro-2-ethoxy-3-methoxypyridine (e.g., 10 mg).

  • Observation: Agitate the mixture and observe for dissolution. If the compound dissolves, it is considered soluble. If not, it is insoluble. Gentle heating can be applied to assess temperature effects on solubility.[6] For aqueous solutions, the pH should be tested with litmus paper to identify acidic or basic properties.[7][8]

Spectroscopic Characterization

Spectroscopic data is essential for the structural confirmation and quality control of 5-Chloro-2-ethoxy-3-methoxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethoxy and methoxy groups. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

  • Predicted ¹H NMR Chemical Shifts (in CDCl₃):

    • Aromatic Protons: Two doublets in the range of δ 7.0-8.0 ppm.

    • Ethoxy Group: A quartet around δ 4.2-4.5 ppm (CH₂) and a triplet around δ 1.3-1.5 ppm (CH₃).

    • Methoxy Group: A singlet around δ 3.8-4.0 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 5-Chloro-2-ethoxy-3-methoxypyridine, the mass spectrum is expected to show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

  • C-O stretching (ether): ~1050-1250 cm⁻¹

  • C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹[11][12]

  • C-H stretching (aromatic and aliphatic): ~2850-3100 cm⁻¹

  • C-Cl stretching: ~600-800 cm⁻¹

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Chloro-2-ethoxy-3-methoxypyridine is not widely available, based on the data for similar substituted pyridines, the following precautions should be taken:

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[13] Avoid inhalation of dust, fumes, or vapors. Avoid contact with skin and eyes.[14]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Wash immediately with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[13]

Conclusion

5-Chloro-2-ethoxy-3-methoxypyridine is a promising building block in chemical synthesis. While comprehensive experimental data on its physical properties remains to be fully elucidated and published, this guide provides a solid foundation for researchers by combining known identifiers, computationally predicted values, and detailed standard operating procedures for experimental determination. Adherence to the outlined protocols and safety precautions will ensure the accurate and safe handling and application of this versatile compound in research and development endeavors.

References

  • Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. (n.d.). J-Stage. Retrieved March 8, 2026, from [Link]

  • The infrared spectra of complexes of transition metal halides with substituted pyridines. (n.d.). Australian Journal of Chemistry. Retrieved March 8, 2026, from [Link]

  • 7 Easy Tests to Identify Organic Compounds in the Field. (2024, October 14). Agriculture Sciences. Retrieved March 8, 2026, from [Link]

  • Solubility Testing of Organic Compounds. (n.d.). Scribd. Retrieved March 8, 2026, from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved March 8, 2026, from [Link]

  • Solubility of Organic Compounds: Principle and Examples 2026. (2026, February 1). chemistrysh.com. Retrieved March 8, 2026, from [Link]

  • Roozbahani, P., Akbarzadeh, A., & Salehi, M. (2025). A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and molecular dynamics of a novel complex for cervical cancer therapy. Chemical Review and Letters, 8(1), 1-10.
  • Mandi, P. (2023). An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Organic Chemistry: Current Research, 12(6), 344.
  • Machine Learning-Based Model for Predicting Performances of Pyridines-Quinolines as Corrosion Inhibitors on Iron Surfaces. (n.d.). AIP Publishing. Retrieved March 8, 2026, from [Link]

  • QSAR Model Development for Pyridines. (n.d.). Scribd. Retrieved March 8, 2026, from [Link]

  • Quantitative modeling for prediction of thermodynamic properties of some pyridine derivatives using molecular descriptors and genetic algorithm‐multiple linear regressions. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 41(16), 2973-2976.
  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved March 8, 2026, from [Link]

  • 8: Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts. Retrieved March 8, 2026, from [Link]

  • Comparative QSAR Modeling for Predicting Anticancer Potency of Imidazo[ 4,5-b]Pyridine Derivatives Using GA-MLR and BP-ANN Techniques. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Melting Point Determination Lab Guide. (n.d.). Scribd. Retrieved March 8, 2026, from [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab. Retrieved March 8, 2026, from [Link]

  • Chen, P. H. (1971). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomer. The Journal of Organic Chemistry, 36(11), 1547-1551.
  • Studies on the Infrared Spectra of Heterocyclic Compounds. V. Infrared Spectra of Substituted Pyridine 1-Oxides. (n.d.). Scilit. Retrieved March 8, 2026, from [Link]

  • Determination of melting points and boiling points. (n.d.). Learning Space. Retrieved March 8, 2026, from [Link]

  • Melting Point Determination. (2012, August 16). University of South Alabama. Retrieved March 8, 2026, from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved March 8, 2026, from [Link]

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1806.
  • Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. Retrieved March 8, 2026, from [Link]

  • Infrared Spectral Study of Metal-Pyridine, -Substituted Pyridine, and -Quinoline Complexes in the 667-150 Cm-1 Region. (n.d.). Inorganic Chemistry. Retrieved March 8, 2026, from [Link]

  • Pyridinium. (n.d.). In Wikipedia. Retrieved March 8, 2026, from [Link]

  • Bergazin, T. D. (2021).
  • Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021, July 16). Retrieved March 8, 2026, from [Link]

  • Determination of melting and boiling points. (n.d.). Retrieved March 8, 2026, from [Link]

  • New computational chemistry techniques accelerate the prediction of molecules and materials. (2025, January 15). MIT NSE. Retrieved March 8, 2026, from [Link]

  • High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. (2025, January 17). arXiv.org. Retrieved March 8, 2026, from [Link]

  • Computational Chemistry Models for Predicting Organic Reactivity. (2025, October 6). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. Retrieved March 8, 2026, from [Link]

  • Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (n.d.). CHIMIA. Retrieved March 8, 2026, from [Link]

  • NMR Prediction. (n.d.). ACD/Labs. Retrieved March 8, 2026, from [Link]

  • 5-Chloro-3-methoxypyridazine. (n.d.). PubChem. Retrieved March 8, 2026, from [Link]

  • Using NMR Predictors to Calculate 1D and 2D NMR Spectra. (2019, January 2). YouTube. Retrieved March 8, 2026, from [Link]

  • 2-Amino-5-chloro-3-methylpyridine Properties. (n.d.). EPA. Retrieved March 8, 2026, from [Link]

  • 5-chloro-2-methoxy-N-methylpyridine-3-carboxamide. (n.d.). Chemspace. Retrieved March 8, 2026, from [Link]

  • NMRium demo - Predict. (n.d.). NMRium. Retrieved March 8, 2026, from [Link]

Sources

Exploratory

Technical Whitepaper: Synthetic Profiling and Application of 5-Chloro-2-ethoxy-3-methoxypyridine

Executive Summary & Structural Rationale In modern drug discovery and agrochemical development, highly functionalized heteroaromatics serve as foundational building blocks. 5-Chloro-2-ethoxy-3-methoxypyridine (CAS 236541...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery and agrochemical development, highly functionalized heteroaromatics serve as foundational building blocks. 5-Chloro-2-ethoxy-3-methoxypyridine (CAS 2365418-40-0) is a specialized, electron-rich pyridine derivative that offers unique orthogonal reactivity. Unlike standard electron-deficient pyridines, the dual presence of C2-ethoxy and C3-methoxy groups significantly alters the electronic topology of the ring.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic scaffold. The C5-chloride provides a robust handle for transition-metal-catalyzed cross-coupling, while the C2-ethoxy group acts as a masked 2-pyridone, allowing for late-stage structural diversification. This guide deconstructs the physicochemical properties, reactivity mapping, and validated experimental protocols required to harness this compound effectively in complex synthetic workflows.

Physicochemical Profiling

Understanding the baseline physical properties is critical for predicting solubility, stability, and chromatographic behavior. The quantitative data for this scaffold is summarized below[1].

PropertyValue
Chemical Name 5-Chloro-2-ethoxy-3-methoxypyridine
CAS Registry Number 2365418-40-0
Molecular Formula C8H10ClNO2
Molecular Weight 187.62 g/mol
InChIKey CMZVEIFMOQHDGF-UHFFFAOYSA-N
Storage Temperature Room Temperature (RT)
Typical Purity ≥96%

Electronic Topology & Reactivity Mapping

The reactivity of 5-Chloro-2-ethoxy-3-methoxypyridine is dictated by the push-pull dynamics of its substituents. The +M (mesomeric) effect of the two alkoxy groups floods the pyridine ring with electron density. This fundamental electronic shift has two major consequences:

  • Deactivation of the C-Cl Bond: The increased electron density raises the LUMO energy of the ring, making the C5-chloride less susceptible to standard oxidative addition by low-valent palladium species.

  • Imidate Lability: The C2-ethoxy group is structurally an imidate (a cyclic vinylogous amide ether). It is highly susceptible to acidic hydrolysis, whereas the C3-methoxy group is a standard, stable aryl ether.

ReactivityMap Core 5-Chloro-2-ethoxy- 3-methoxypyridine C5 C5-Chloride (Cross-Coupling Handle) Core->C5 Pd-Catalyzed Oxidative Addition C2 C2-Ethoxy (Acid-Labile Imidate) Core->C2 Selective Hydrolysis C3 C3-Methoxy (Stable EDG) Core->C3 Steric Shielding PyN Pyridine Nitrogen (pKa Modulated) Core->PyN H-Bonding

Fig 1. Reactivity map of 5-Chloro-2-ethoxy-3-methoxypyridine highlighting functional handles.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated so researchers understand why specific reagents are chosen over standard alternatives.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Arylate the C5 position to build extended biaryl scaffolds. Causality & Design: Because the dialkoxy-pyridine is highly electron-rich, standard ligands like PPh3 will fail to promote oxidative addition into the C-Cl bond. We must utilize XPhos (a bulky, electron-rich dialkylbiaryl phosphine), which lowers the activation barrier for oxidative addition and prevents catalyst deactivation[Surry & Buchwald, 2011].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, add 5-Chloro-2-ethoxy-3-methoxypyridine (1.0 mmol, 187.6 mg), the desired arylboronic acid (1.2 mmol), and anhydrous K3PO4 (2.0 mmol, 424 mg).

  • Catalyst Loading: Add Pd2(dba)3 (0.02 mmol, 18.3 mg) and XPhos (0.08 mmol, 38.1 mg).

  • Solvent Addition: Inject degassed 1,4-Dioxane/H2O (4:1 v/v, 10 mL). The presence of water is critical to dissolve the phosphate base and accelerate the transmetalation step.

  • Reaction: Heat the mixture to 90 °C for 4–6 hours under vigorous stirring.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV active, high Rf) should disappear, replaced by a lower Rf fluorescent spot.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography.

  • Final Validation: Confirm product via LC-MS (ESI+). The mass spectrum must show the calculated[M+H]+ for the newly formed biaryl species.

SuzukiCycle Pd0 Pd(0)-XPhos Active Catalyst OxAdd Oxidative Addition (Overcomes e- rich ring) Pd0->OxAdd + 5-Cl-Pyridine TransMet Transmetalation (Ar-B(OH)2) OxAdd->TransMet + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim - Halide RedElim->Pd0 Catalyst Regeneration Product C5-Aryl Pyridine Derivative RedElim->Product Product

Fig 2. Catalytic cycle for the Suzuki-Miyaura coupling of the electron-rich C5-chloride.

Protocol B: Orthogonal O-Dealkylation to 2-Pyridone

Objective: Convert the C2-ethoxy group into a 2-pyridone carbonyl, leaving the C5-chloride and C3-methoxy intact. Causality & Design: The C2-ethoxy group functions as an imidate. Protonation of the pyridine nitrogen significantly increases the electrophilicity of the C2 carbon. Attack by a nucleophile (chloride or water) selectively cleaves the ethyl chain. The C3-methoxy, being a standard aromatic ether, requires much harsher conditions (e.g., BBr3) to cleave, allowing for perfect chemoselectivity.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Chloro-2-ethoxy-3-methoxypyridine (1.0 mmol, 187.6 mg) in 1,4-Dioxane (3 mL).

  • Acidification: Slowly add 4M HCl in Dioxane (5.0 mL).

  • Reaction: Heat the sealed vial to 60 °C for 2 hours.

  • Self-Validation (In-Process): Aliquot 10 µL, quench in saturated NaHCO3, extract with EtOAc, and run TLC. The product will be highly polar (baseline in 3:1 Hex/EtOAc) due to the formation of the hydrogen-bond donating 2-pyridone.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess HCl and Dioxane. Triturate the resulting solid with cold diethyl ether.

  • Final Validation: Analyze via 1H NMR (DMSO-d6). The validation is confirmed by the disappearance of the ethyl signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) and the emergence of a broad, exchangeable N-H proton signal at 11.0–12.0 ppm.

Applications in Drug Development

In medicinal chemistry, the 5-Chloro-2-ethoxy-3-methoxypyridine scaffold is highly valued as a bioisostere for substituted anisoles and benzamides. The incorporation of the pyridine nitrogen alters the partition coefficient (LogP) and introduces a potential hydrogen-bond acceptor, which can drastically improve the aqueous solubility and target binding affinity of kinase inhibitors and GPCR modulators. Furthermore, utilizing Protocol B to reveal the 2-pyridone motif provides a classic hydrogen-bond donor/acceptor pair, a motif frequently utilized to interact with the hinge region of ATP-binding pockets in kinases.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Retrieved from[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from[Link]

Sources

Foundational

5-Chloro-2-ethoxy-3-methoxypyridine molecular weight

An In-depth Technical Guide to 5-Chloro-2-ethoxy-3-methoxypyridine Abstract: This technical guide provides a comprehensive overview of 5-Chloro-2-ethoxy-3-methoxypyridine, a substituted pyridine derivative with significa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Chloro-2-ethoxy-3-methoxypyridine

Abstract: This technical guide provides a comprehensive overview of 5-Chloro-2-ethoxy-3-methoxypyridine, a substituted pyridine derivative with significant potential in synthetic and medicinal chemistry. The document details the core physicochemical properties of the compound, with a primary focus on its molecular weight and the empirical basis for its determination. We will explore its structural significance, outline a representative synthetic strategy, and provide a detailed protocol for its structural verification using mass spectrometry. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for application in their work.

Introduction and Significance

5-Chloro-2-ethoxy-3-methoxypyridine belongs to the class of highly functionalized heterocyclic compounds that are foundational building blocks in modern drug discovery and materials science. The pyridine scaffold is a privileged structure in medicinal chemistry, and its precise functionalization with chloro, ethoxy, and methoxy groups offers a nuanced platform for molecular design.

The substituents on the pyridine ring are not arbitrary; they serve specific functions that can modulate a molecule's biological activity and pharmacokinetic profile:

  • Chloro Group: An electron-withdrawing group that can engage in halogen bonding and enhance metabolic stability.[1][2] Its presence is also a key isotopic marker in mass spectrometry.

  • Ethoxy & Methoxy Groups: These ether groups act as hydrogen bond acceptors and can influence lipophilicity and solubility.[1][2] Their positions on the ring can direct further chemical modifications and dictate interactions with biological targets.[1][2]

Understanding the fundamental properties of this molecule, starting with its precise molecular weight, is the first and most critical step in its application for advanced research.

Core Physicochemical Properties

The essential chemical and physical data for 5-Chloro-2-ethoxy-3-methoxypyridine are summarized below. This data serves as the benchmark for all analytical characterizations.

PropertyValueSource(s)
Molecular Weight 187.63 g/mol [3]
Molecular Formula C₈H₁₀ClNO₂
CAS Number 2365418-40-0[3]
InChI Key CMZVEIFMOQHDGF-UHFFFAOYSA-N
Purity (Typical) ≥96%
Storage Temperature Room Temperature

Synthesis and Structural Elucidation

While a specific, peer-reviewed synthesis for 5-Chloro-2-ethoxy-3-methoxypyridine is not extensively documented in the provided literature, a plausible synthetic route can be conceptualized based on established pyridine chemistry. A common approach involves the sequential functionalization of a pyridine ring, potentially starting from a simpler, commercially available precursor like a dichloropyridine.[4]

The final structural confirmation, however, is non-negotiable and relies on a suite of spectroscopic techniques. A multi-faceted approach is essential for the unambiguous identification of the target compound and to rule out potential isomers.[5]

  • Mass Spectrometry (MS): This is the definitive technique for confirming the molecular weight. For 5-Chloro-2-ethoxy-3-methoxypyridine, high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, validating the elemental composition. A crucial diagnostic feature is the isotopic pattern of chlorine: the presence of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio results in a characteristic M+ and M+2 peak pattern, which serves as a self-validating feature in the spectrum.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the molecule's carbon-hydrogen framework. The chemical shifts, coupling constants, and integration of the proton signals for the ethoxy and methoxy groups, as well as the aromatic protons, confirm the precise arrangement of substituents on the pyridine ring.[5]

  • Infrared (IR) Spectroscopy: This technique helps to confirm the presence of key functional groups, such as C-O (ether) and C-Cl bonds, and the aromatic pyridine ring vibrations.[5]

The logical workflow for confirming the identity and purity of a newly synthesized batch of this compound is illustrated in the diagram below.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_validation Data Validation synthesis Putative Synthesis of 5-Chloro-2-ethoxy-3-methoxypyridine purification Purification (e.g., Column Chromatography) synthesis->purification Crude Product ms Mass Spectrometry (MS) purification->ms Purified Sample nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purified Sample ir IR Spectroscopy purification->ir Purified Sample mw_confirm Molecular Weight Confirmed (187.63 g/mol) Isotope Pattern (M+, M+2) Observed? ms->mw_confirm struct_confirm Structure Confirmed (Correct Isomer)? nmr->struct_confirm fg_confirm Functional Groups Confirmed (C-O, C-Cl)? ir->fg_confirm final_product Validated Compound (Purity & Identity Confirmed) mw_confirm->final_product struct_confirm->final_product fg_confirm->final_product

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 5-Chloro-2-ethoxy-3-methoxypyridine

This guide provides a comprehensive technical overview of the solubility profile of 5-Chloro-2-ethoxy-3-methoxypyridine, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility profile of 5-Chloro-2-ethoxy-3-methoxypyridine, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of determining its solubility, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of Solubility Profiling

5-Chloro-2-ethoxy-3-methoxypyridine (CAS No. 2365418-40-0) is a substituted pyridine derivative with a molecular weight of 187.63 g/mol .[1] Its unique substitution pattern makes it a valuable building block in the synthesis of complex biologically active molecules. Understanding the solubility of this compound is paramount for its effective use in various applications, from reaction kinetics in process development to bioavailability in early-stage drug discovery. A comprehensive solubility profile informs critical decisions regarding solvent selection for synthesis and purification, formulation strategies, and the design of in vitro and in vivo studies.

This guide will provide a framework for characterizing the solubility of 5-Chloro-2-ethoxy-3-methoxypyridine, including its behavior in a range of common solvents and across different pH and temperature conditions. While specific experimental data for this compound is not extensively published, this document outlines the established methodologies and scientific rationale for generating a robust and reliable solubility profile.

Physicochemical Properties and Predicted Solubility Behavior

The molecular structure of 5-Chloro-2-ethoxy-3-methoxypyridine, featuring a chlorinated pyridine ring with ethoxy and methoxy substituents, suggests a predominantly nonpolar character. However, the presence of the nitrogen atom in the pyridine ring introduces a degree of polarity and the potential for protonation, which could influence its solubility in protic and acidic media.

Based on the structure, we can anticipate the following general solubility trends:

  • High solubility in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF).

  • Moderate solubility in polar aprotic solvents like acetone and acetonitrile.

  • Limited solubility in polar protic solvents such as methanol and ethanol, with solubility likely increasing with temperature.

  • Poor solubility in water, which may exhibit pH-dependence due to the basicity of the pyridine nitrogen.

Experimental Determination of Solubility

A thorough understanding of the solubility of 5-Chloro-2-ethoxy-3-methoxypyridine requires empirical determination. The following sections detail the protocols for accurately measuring its solubility in various solvent systems.

Materials and Equipment
  • 5-Chloro-2-ethoxy-3-methoxypyridine (purity ≥96%)[1]

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • pH meter

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, n-heptane)

  • Purified water (Type I)

  • Buffer solutions (pH 2, 4, 7, 9, 12)

Safety Precautions

Handle 5-Chloro-2-ethoxy-3-methoxypyridine in a well-ventilated fume hood.[2][3][4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3][4] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[2][3][5]

Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium solubility method is a gold-standard technique for determining the thermodynamic solubility of a compound. It involves saturating a solvent with the compound and measuring the concentration of the dissolved solute.

Experimental Workflow:

Equilibrium_Solubility_Workflow A 1. Prepare Supersaturated Solution Add excess 5-Chloro-2-ethoxy-3-methoxypyridine to a known volume of solvent in a sealed vial. B 2. Equilibration Incubate the vial in a thermostatic shaker at a controlled temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. A->B Shaking C 3. Phase Separation Centrifuge the vial to pellet the undissolved solid. B->C Centrifugation D 4. Sample Preparation Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to fall within the analytical method's linear range. C->D Dilution E 5. Quantification Analyze the diluted sample using a validated HPLC-UV method to determine the concentration. D->E HPLC Injection F 6. Data Analysis Calculate the solubility based on the measured concentration and the dilution factor. E->F Calculation

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol:

  • Preparation of Supersaturated Solutions: Add an excess amount of 5-Chloro-2-ethoxy-3-methoxypyridine to a series of vials containing a known volume of each test solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for 24 to 48 hours. Visual inspection should confirm the continued presence of undissolved solid.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.

  • Sample Collection and Dilution: Carefully remove an aliquot of the clear supernatant without disturbing the solid pellet. Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method.

Temperature-Dependent Solubility

To assess the effect of temperature on solubility, the equilibrium solubility determination can be repeated at various temperatures (e.g., 4 °C, 25 °C, and 37 °C). This data is crucial for understanding the thermodynamics of dissolution and for predicting potential precipitation issues upon cooling.

pH-Dependent Aqueous Solubility

The basicity of the pyridine nitrogen suggests that the aqueous solubility of 5-Chloro-2-ethoxy-3-methoxypyridine may be pH-dependent.

Experimental Workflow:

pH_Dependent_Solubility_Workflow A 1. Prepare Buffer Solutions Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12). B 2. Equilibrium Solubility Measurement Perform the equilibrium solubility determination protocol in each buffer solution. A->B Use as solvent C 3. pH Verification Measure the pH of the supernatant after equilibration to confirm the final pH. B->C Post-equilibration D 4. Data Plotting Plot the measured solubility as a function of the final pH. C->D Analysis

Caption: Workflow for pH-Dependent Solubility Determination.

Step-by-Step Protocol:

  • Prepare a series of aqueous buffer solutions covering a physiologically and pharmaceutically relevant pH range (e.g., pH 2, 4, 7, 9, and 12).

  • Perform the equilibrium solubility determination as described in section 3.3 for each buffer solution.

  • Measure the final pH of the supernatant after equilibration to account for any potential pH shifts.

  • Plot the solubility (in mg/mL or µg/mL) against the final measured pH to generate a pH-solubility profile.

Analytical Method for Quantification

A robust and validated analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable technique for quantifying 5-Chloro-2-ethoxy-3-methoxypyridine.[6][7]

Suggested HPLC-UV Method Parameters
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a buffered aqueous solution) is a common starting point for pyridine derivatives.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 10 µL.

  • Detection Wavelength: A UV scan should be performed to determine the wavelength of maximum absorbance (λmax) for 5-Chloro-2-ethoxy-3-methoxypyridine. Based on similar structures, a starting wavelength of 254 nm can be considered.[6]

  • Column Temperature: 25 °C.

Method Validation

The analytical method should be validated according to ICH guidelines (Q2(R1)) to ensure its suitability.[8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with a correlation coefficient (r²) > 0.99.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

Data Presentation and Interpretation

The solubility data for 5-Chloro-2-ethoxy-3-methoxypyridine should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Solubility of 5-Chloro-2-ethoxy-3-methoxypyridine in Various Solvents at 25 °C

SolventSolubility (mg/mL)Classification
Dichloromethane(To be determined)(e.g., Very Soluble)
Ethyl Acetate(To be determined)(e.g., Freely Soluble)
Acetone(To be determined)(e.g., Soluble)
Acetonitrile(To be determined)(e.g., Soluble)
Methanol(To be determined)(e.g., Sparingly Soluble)
Ethanol(To be determined)(e.g., Slightly Soluble)
Water(To be determined)(e.g., Very Slightly Soluble)
n-Heptane(To be determined)(e.g., Insoluble)

Table 2: pH-Dependent Aqueous Solubility of 5-Chloro-2-ethoxy-3-methoxypyridine at 25 °C

Buffer pHFinal pHSolubility (µg/mL)
2.0(To be determined)(To be determined)
4.0(To be determined)(To be determined)
7.0(To be determined)(To be determined)
9.0(To be determined)(To be determined)
12.0(To be determined)(To be determined)

Conclusion and Future Directions

This guide provides a comprehensive framework for the determination and understanding of the solubility profile of 5-Chloro-2-ethoxy-3-methoxypyridine. By following the detailed protocols for equilibrium solubility in various organic solvents, at different temperatures, and across a range of pH values, researchers can generate the critical data needed for informed decision-making in their research and development activities. The proposed HPLC-UV method offers a reliable means of quantification, and its validation is crucial for data integrity.

Future studies could expand on this profile by investigating the solubility in biorelevant media (e.g., FaSSIF, FeSSIF) to better predict in vivo behavior and by performing solid-state characterization (e.g., polymorphism screening) to understand how different crystalline forms may impact solubility.

References

  • MilliporeSigma. 5-Chloro-2-ethoxy-3-methoxypyridine. Retrieved from [Link]

  • Romanok, K.M., et al. (2018). Methods used for the collection and analysis of chemical and biological data for the Tapwater Exposure Study, United States, 2016–17. U.S. Geological Survey. [Link]

  • Venugopal, N., et al. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592-597. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Netpharmalab. Validation of analytical methods. Retrieved from [Link]

  • Chemspace. 5-chloro-2-methoxy-N-methylpyridine-3-carboxamide - C8H9ClN2O2. Retrieved from [Link]

  • The Good Scents Company. 3-methoxypyridine, 7295-76-3. Retrieved from [Link]

  • Matrix Fine Chemicals. 5-CHLORO-2-METHYLPYRIDINE | CAS 72093-07-3. Retrieved from [Link]

  • Google Patents. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

Sources

Foundational

Advanced Safety and Application Whitepaper: 5-Chloro-2-ethoxy-3-methoxypyridine in Pharmaceutical Synthesis

Executive Summary As drug discovery pivots toward increasingly complex heteroaromatic scaffolds, functionalized pyridines have become indispensable building blocks. 5-Chloro-2-ethoxy-3-methoxypyridine is a highly versati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward increasingly complex heteroaromatic scaffolds, functionalized pyridines have become indispensable building blocks. 5-Chloro-2-ethoxy-3-methoxypyridine is a highly versatile intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic toxicology, and safe handling protocols. Designed for drug development professionals, this guide transcends standard Safety Data Sheets (SDS) by explaining the causality behind safety hazards and providing self-validating experimental workflows for its application in transition-metal catalysis.

Physicochemical Profiling & Structural Causality

The utility and inherent risks of 5-Chloro-2-ethoxy-3-methoxypyridine are directly dictated by its molecular architecture. The compound features a pyridine core substituted with an ethoxy group at C2, a methoxy group at C3, and a chlorine atom at C5.

  • Electronic Environment: The electron-withdrawing nature of the pyridine nitrogen is partially offset by the electron-donating resonance of the C2-ethoxy and C3-methoxy groups. However, the C5 position remains sufficiently electron-deficient to activate the C-Cl bond for cross-coupling.

  • Lipophilicity & Permeability: The addition of alkyl ether groups significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity improves solubility in organic solvents but concurrently increases the risk of dermal penetration upon exposure.

Quantitative Data Summary
Property / AttributeValue
Chemical Name 5-Chloro-2-ethoxy-3-methoxypyridine
CAS Registry Number 2365418-40-0[1]
Linear Formula C8H10ClNO2[2]
Molecular Weight 187.63 g/mol
Standard Purity ≥96%[1]
Hazard Statements H302, H315, H319
Signal Word Warning

Mechanistic Toxicology & Hazard Identification

Standard safety data sheets list hazard codes without context. As application scientists, we must understand the mechanism of toxicity to design effective engineering controls.

  • H302 (Harmful if swallowed): Ingestion leads to rapid gastrointestinal absorption due to the compound's low molecular weight (187.63 g/mol ) and favorable lipophilicity.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The pyridine core is weakly basic and acts as an electrophile. When exposed to the moisture of the skin or ocular mucosa, it can interact with nucleophilic residues on biological macromolecules, causing localized protein denaturation and irritation. Furthermore, pyridine derivatives are known to be readily absorbed through the skin, meaning extended dermal exposure can lead to systemic toxicity[3].

Engineering Controls & PPE Causality: Because the ethoxy/methoxy groups act as permeation enhancers, standard latex gloves are insufficient. Nitrile or butyl rubber gloves must be used, as they provide a superior barrier against lipophilic organic intermediates. All handling must occur within a certified fume hood to prevent the inhalation of volatile particulates or aerosols, which can cause respiratory tract irritation[3].

Experimental Workflows & Self-Validating Protocols

The primary application of 5-Chloro-2-ethoxy-3-methoxypyridine is as an electrophilic coupling partner in carbon-carbon bond formation. The C-Cl bond possesses a higher bond dissociation energy (~96 kcal/mol) compared to C-Br or C-I bonds, making the oxidative addition step kinetically challenging.

The following protocol details a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling , engineered as a self-validating system to ensure both chemical conversion and safety compliance.

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Couple 5-Chloro-2-ethoxy-3-methoxypyridine with an aryl boronic acid.

Step 1: Inert Atmosphere Preparation

  • Action: Flame-dry a Schlenk flask under vacuum and backfill with Argon.

  • Causality: Moisture and oxygen rapidly degrade the active Pd(0) catalyst into inactive palladium black, halting the catalytic cycle.

Step 2: Reagent Loading

  • Action: Add 5-Chloro-2-ethoxy-3-methoxypyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Causality: Pd(dppf)Cl₂ is specifically chosen because the bidentate dppf ligand provides a wide "bite angle." This steric bulk forces the palladium center into an electron-rich state, lowering the activation energy required for oxidative addition into the stubborn C-Cl bond.

Step 3: Solvent and Base Addition

  • Action: Add K₂CO₃ (2.0 equiv) and a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Causality: Dioxane solubilizes the lipophilic pyridine substrate, while water is strictly required to dissolve the inorganic base. The hydroxide/carbonate ions are mechanistically required to activate the boronic acid into a reactive boronate complex for the transmetalation step.

Step 4: Self-Validating Reaction Monitoring

  • Action: Heat the mixture to 90°C. After 4 hours, extract a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Validation Logic: The protocol is self-validated only when the Total Ion Chromatogram (TIC) demonstrates the complete disappearance of the m/z 188 [M+H]⁺ peak. If the peak persists, the reaction is incomplete. Quenching at this stage is prohibited, as unreacted electrophilic substrate would contaminate the downstream waste stream.

Step 5: Quenching and Workup

  • Action: Once validated, cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure. Dispose of the aqueous layer in designated halogenated/heavy-metal waste containers.

Process Visualization

The following diagram illustrates the logical dependency between hazard assessment, engineering controls, reaction execution, and the critical in-process validation step.

G H Hazard Assessment (H302, H315, H319) P PPE & Engineering Controls (Fume Hood, Nitrile Gloves) H->P R Reaction Setup (Inert Atmosphere) P->R V In-Process Validation (LC-MS Monitoring) R->V V->R Incomplete (m/z 188 Present) W Quenching & Workup (Aqueous Extraction) V->W 100% Conversion (m/z 188 Absent) D Waste Disposal (Halogenated Organics) W->D

Workflow for safe handling and cross-coupling of 5-Chloro-2-ethoxy-3-methoxypyridine.

References

5. Title: 5-Chloro-2-ethoxy-3-methoxypyridine | ChemScene Source: Chemikart URL: [Link]

Sources

Exploratory

The Evolution and Application of 5-Chloro-2-ethoxy-3-methoxypyridine in Modern Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the transition from simple heterocyclic building blocks to highly functionalized, sterically and electronically tuned scaffolds has been pivotal. 5-Chloro-2-et...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the transition from simple heterocyclic building blocks to highly functionalized, sterically and electronically tuned scaffolds has been pivotal. 5-Chloro-2-ethoxy-3-methoxypyridine (CAS: 2365418-40-0) represents a recent, highly specialized addition to the medicinal chemist’s toolkit. Registered circa 2019, its discovery and commercialization were not the result of a single serendipitous event, but rather the culmination of rational Structure-Based Drug Design (SBDD) aimed at overcoming the pharmacokinetic and toxicity liabilities inherent to basic pyridine rings.

As a Senior Application Scientist, I have observed that the strategic decoration of the pyridine core—specifically the combination of a 5-chloro substituent with 2-ethoxy and 3-methoxy groups—provides an optimal balance of metabolic stability, precise pKa modulation, and synthetic versatility. This guide dissects the historical context, structural rationale, and self-validating synthetic protocols associated with this privileged scaffold.

Historical Context: The Evolution of Pyridine Scaffolds

Historically, simple pyridines were ubiquitous in early pharmacophores due to their ability to act as hydrogen bond acceptors. However, first-generation pyridine-containing drugs frequently encountered two major attrition risks:

  • Metabolic Instability: The electron-deficient nature of the unsubstituted pyridine ring often led to rapid oxidation by Cytochrome P450 (CYP) enzymes, forming reactive N-oxides or undergoing hydroxylation at the 5-position.

  • Off-Target Toxicity: The unshielded basic nitrogen (pKa ~5.2) frequently contributed to human ether-à-go-go-related gene (hERG) channel inhibition, leading to cardiotoxicity.

To mitigate these issues, the field shifted toward the "Masked Pyridone" strategy [1]. By introducing alkoxy groups at the 2-position, chemists could significantly lower the pKa of the pyridine nitrogen through steric shielding and electronic modulation, effectively abolishing hERG liabilities. The discovery and subsequent commercial availability of 5-Chloro-2-ethoxy-3-methoxypyridine marked a refinement of this approach, offering a pre-assembled, highly decorated intermediate ready for late-stage functionalization.

Structural Rationale & Chemical Properties

The specific substitution pattern of 5-Chloro-2-ethoxy-3-methoxypyridine is engineered for both biological efficacy and synthetic utility:

  • The 5-Chloro Substituent (The Synthetic Handle): Chlorine at the 5-position serves a dual purpose. Biologically, it blocks CYP-mediated metabolism at the highly reactive para-position and can participate in halogen bonding within lipophilic protein pockets. Synthetically, it acts as a robust electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The 2-Ethoxy and 3-Methoxy Groups (The Modulators): These adjacent oxygen-containing groups exert a strong +M (mesomeric) effect, enriching the

    
    -system of the ring. The bulky 2-ethoxy group provides critical steric hindrance around the pyridine nitrogen, preventing unspecific coordinate bonding with off-target metalloenzymes.
    
Quantitative Data: Physicochemical Properties

The following table summarizes the core properties of the scaffold, critical for calculating reaction stoichiometry and predicting downstream ADME parameters [2].

PropertyValue
Chemical Name 5-Chloro-2-ethoxy-3-methoxypyridine
CAS Number 2365418-40-0
Molecular Formula C8H10ClNO2
Molecular Weight 187.63 g/mol
InChIKey CMZVEIFMOQHDGF-UHFFFAOYSA-N
Purity (Commercial)

96%
Physical State Liquid / Low-melting solid at RT

Experimental Protocols: Synthesis & Functionalization

The following methodologies detail the de novo synthesis of the scaffold and its downstream application. These protocols are designed as self-validating systems, incorporating specific mechanistic controls to ensure high fidelity.

Protocol 1: De Novo Synthesis via Regioselective O-Alkylation

Synthesizing this scaffold requires circumventing the classic ambident nucleophile problem of 2-pyridones, which can undergo either N-alkylation or O-alkylation.

Causality of Reagents: We utilize Silver Carbonate (


) as the base. Silver ions strongly coordinate with the nitrogen atom of the pyridone tautomer, effectively blocking N-alkylation and directing the ethyl iodide electrophile exclusively to the oxygen atom [3].

Step-by-Step Methodology:

  • Chlorination: Dissolve 3-methoxypyridin-2-ol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Cool to 0°C.

  • Add N-Chlorosuccinimide (NCS, 1.05 eq) portion-wise. Validation: Monitor via LC-MS until the starting material mass is depleted, ensuring selective chlorination at the sterically accessible 5-position to yield 5-chloro-3-methoxypyridin-2-ol.

  • Regioselective O-Alkylation: Transfer the intermediate (1.0 eq) to a microwave vial. Add anhydrous hexane/toluene, Ethyl Iodide (2.0 eq), and

    
     (1.2 eq).
    
  • Irradiate at 120°C for 15 minutes. Validation: The formation of a yellow precipitate (AgI) visually confirms the progress of the alkylation.

  • Workup: Filter through a Celite pad to remove silver salts. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc) to isolate pure 5-Chloro-2-ethoxy-3-methoxypyridine.

Protocol 2: Downstream Suzuki-Miyaura Cross-Coupling

To build an Active Pharmaceutical Ingredient (API), the 5-chloro group is displaced using an arylboronic acid.

Causality of Reagents: We select


 as the catalyst. The bidentate dppf ligand enforces a large "bite angle" on the palladium center, which accelerates the reductive elimination step—a critical requirement when coupling sterically hindered, electron-rich substrates like our dialkoxypyridine.

Step-by-Step Methodology:

  • Charge a Schlenk flask with 5-Chloro-2-ethoxy-3-methoxypyridine (1.0 eq), desired Arylboronic acid (1.2 eq),

    
     (0.05 eq), and Potassium Carbonate (
    
    
    
    , 2.5 eq).
  • Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v).

  • Heat the biphasic mixture to 90°C under a nitrogen atmosphere for 12 hours. Validation: TLC monitoring (UV active at 254 nm) should show the disappearance of the starting chloride.

  • Extract with Ethyl Acetate, wash with brine, dry over

    
    , and purify via flash chromatography to yield the 5-aryl API derivative.
    

Visualizations

Synthetic Workflow

The following diagram illustrates the logical progression from simple precursors to the complex API, highlighting the critical transformations.

SynthWorkflow A 3-Methoxypyridin-2-ol B 5-Chloro-3-methoxypyridin-2-ol A->B NCS, DMF (Chlorination) C 5-Chloro-2-ethoxy-3-methoxypyridine (CAS: 2365418-40-0) B->C EtI, Ag2CO3 (O-Alkylation) D Cross-Coupled API C->D Ar-B(OH)2, Pd cat. (Suzuki Coupling)

Step-by-step synthetic workflow for 5-Chloro-2-ethoxy-3-methoxypyridine and downstream API.

Pharmacophore Binding Model

When integrated into a final drug molecule, the scaffold interacts with target proteins (e.g., kinase hinge regions) through highly specific vectors.

BindingModel Core 5-Chloro-2-ethoxy-3-methoxypyridine Hinge Kinase Hinge Region (Hydrogen Bond Acceptor) Core->Hinge Pyridine Nitrogen Lipophilic Hydrophobic Pocket (Halogen Bonding) Core->Lipophilic 5-Chloro Group Solvent Solvent Exposed Region (Steric Bulk) Core->Solvent 2-Ethoxy / 3-Methoxy

Pharmacophore model illustrating target interactions of the substituted pyridine scaffold.

References

  • ChemRxiv / RSC Publishing. "Organocatalytic switches control ultrafast abasic site incision through compound pKa (Modulation of Pyridines in Medicinal Chemistry)." ChemRxiv, 2021. Available at:[Link] [1]

Foundational

A Research Primer on the Potential Biological Activity of 5-Chloro-2-ethoxy-3-methoxypyridine

An In-depth Technical Guide Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Executive Summary 5-Chloro-2-ethoxy-3-methoxypyridine is a substituted pyri...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

5-Chloro-2-ethoxy-3-methoxypyridine is a substituted pyridine derivative for which, to date, no specific biological activities have been documented in peer-reviewed literature. However, its structure is composed of a pyridine core decorated with substituents (chloro, ethoxy, methoxy) that are prevalent in a vast number of pharmacologically active compounds. This guide provides a comprehensive analysis of the potential biological activities of this molecule by examining the established roles of its constituent chemical motifs. We will deconstruct the molecule to hypothesize its potential as an anticancer and antimicrobial agent, grounded in extensive literature on related structures. This document serves as a foundational primer, offering not just hypotheses but also detailed, actionable experimental protocols to initiate a formal investigation into its therapeutic potential. The insights and workflows presented herein are designed to guide researchers in making informed decisions for screening and lead discovery programs.

Introduction to 5-Chloro-2-ethoxy-3-methoxypyridine

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and bioactive molecules. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a versatile core for drug design. 5-Chloro-2-ethoxy-3-methoxypyridine (Figure 1) is a unique embodiment of this scaffold, featuring a specific arrangement of electron-withdrawing (chloro) and electron-donating (ethoxy, methoxy) groups that suggests a complex and potentially valuable pharmacological profile.

Chemical structure of 5-Chloro-2-ethoxy-3-methoxypyridine

Figure 1. Chemical structure of 5-Chloro-2-ethoxy-3-methoxypyridine.

While this specific compound is commercially available, its biological role remains unexplored. This guide aims to bridge that gap by building a scientific case for its investigation based on established structure-activity relationships (SAR) of analogous compounds.

Table 1: Chemical and Physical Properties of 5-Chloro-2-ethoxy-3-methoxypyridine

PropertyValueSource(s)
CAS Number 2365418-40-0
Molecular Formula C₈H₁₀ClNO₂
Molecular Weight 187.63 g/mol
InChI Key CMZVEIFMOQHDGF-UHFFFAOYSA-N
Purity Typically ≥96%

The Pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridine scaffold is a key component in a multitude of therapeutic agents, spanning applications from cancer and infectious diseases to neurological disorders.[1] Its prevalence stems from the nitrogen atom, which imparts basicity, allows for hydrogen bonding, and influences the electronic properties of the entire ring system. This inherent reactivity and binding capability have made substituted pyridines a fertile ground for drug discovery.[2][3] Derivatives have been shown to exhibit a wide spectrum of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties.[1][4]

Analysis of Substituent Effects on Potential Bioactivity

The specific biological activity of a pyridine derivative is dictated by the nature and position of its substituents. The combination of chloro, ethoxy, and methoxy groups on the target molecule provides a unique electronic and steric profile that warrants detailed analysis.

The Role of the Chloro Group: A Modulator of Potency and Metabolism

The introduction of a chlorine atom into a bioactive molecule can profoundly enhance its therapeutic properties.[5] In the context of pyridine rings, a chloro substituent is known to:

  • Increase Lipophilicity: Facilitating passage through biological membranes.

  • Modulate Electronic Properties: As an electron-withdrawing group, it can influence the pKa of the pyridine nitrogen and the reactivity of the ring.[6]

  • Engage in Halogen Bonding: A specific, non-covalent interaction with protein targets that can enhance binding affinity.

  • Influence Cytotoxicity: Numerous chlorinated compounds, including substituted pyridines, have demonstrated significant cytotoxic effects against cancer cell lines.[7][8] The position of the chlorine atom can be critical; for instance, 3-chloropyridine has been shown to be cytotoxic and clastogenic, whereas 2-chloropyridine was not under similar conditions.[7]

The Influence of Alkoxy Groups (Ethoxy & Methoxy): Tuning Electronics and Solubility

The ethoxy and methoxy groups at the C2 and C3 positions are classical electron-donating groups. Their presence is expected to:

  • Modulate Ring Electronics: Counteracting the electron-withdrawing effect of the chloro group and the ring nitrogen, thus fine-tuning the molecule's overall electronic character.[9]

  • Act as Hydrogen Bond Acceptors: The oxygen atoms can form hydrogen bonds with biological targets, a crucial interaction for ligand binding.[6]

  • Impact Metabolism: Alkoxy groups are common sites for metabolic activity (e.g., O-dealkylation), which can influence the compound's pharmacokinetic profile.

The dual nature of the methoxy group, which can display both negative and positive electrostatic potential, allows for versatile interactions within a protein's binding pocket.[6] This combination of a halogen and two distinct alkoxy groups makes 5-Chloro-2-ethoxy-3-methoxypyridine a compelling candidate for biological screening.

Hypothesized Biological Activities & Proposed Research Plan

Based on the extensive pharmacology of substituted pyridines, we hypothesize two primary avenues for investigation: anticancer and antimicrobial activity. Below, we outline the rationale and a comprehensive, phased research plan for each.

Potential as an Anticancer Agent

Rationale: The pyridine scaffold is integral to many anticancer agents that function through mechanisms like kinase inhibition and general cytotoxicity.[1] For example, certain pyridine derivatives show potent inhibitory activity against key angiogenesis targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Furthermore, the presence of a chlorine substituent often correlates with increased cytotoxic activity in various scaffolds.[8]

Proposed Research Workflow: A tiered approach is recommended, starting with broad screening and progressing to more focused mechanistic studies.

anticancer_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action (MoA) Studies cluster_2 Phase 3: Lead Optimization start 5-Chloro-2-ethoxy-3-methoxypyridine screen Multi-Cell Line Cytotoxicity Assay (e.g., NCI-60 Panel) start->screen MTT/SRB Assay selectivity Selectivity Index Calculation (Cancer vs. Non-Tumorigenic Cells) screen->selectivity Determine IC50 apoptosis Apoptosis Induction Assay (Annexin V/PI Staining) selectivity->apoptosis If Selective & Potent cell_cycle Cell Cycle Analysis (Flow Cytometry) selectivity->cell_cycle kinase Kinase Inhibition Profiling (Broad Panel Screening) selectivity->kinase sar Structure-Activity Relationship (SAR) (Analog Synthesis) apoptosis->sar cell_cycle->sar kinase->sar adme In Vitro ADME/Tox Profiling sar->adme lead Lead Candidate adme->lead

Caption: Proposed workflow for evaluating anticancer potential.

Detailed Experimental Protocol: In Vitro Cytotoxicity MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a panel of human cancer cell lines.

  • Cell Culture:

    • Culture selected human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung]) and a non-tumorigenic control cell line (e.g., HaCaT keratinocytes) in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Plating:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 5-Chloro-2-ethoxy-3-methoxypyridine in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Remove the old media from the 96-well plates and add 100 µL of the media containing the various compound concentrations. Include "vehicle control" (DMSO only) and "untreated control" wells.

    • Incubate the plates for 48 or 72 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes on an orbital shaker.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control: (Abs_treated / Abs_control) * 100.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., log(inhibitor) vs. response).

Potential as an Antimicrobial Agent

Rationale: Pyridine derivatives are well-established scaffolds for antimicrobial agents.[2][10] Compounds incorporating thiophene-2-carboxamide and pyridine moieties have shown efficacy against ESBL-producing E. coli.[11] The combination of a halogenated pyridine with other functional groups has yielded potent antibacterial compounds against both Gram-positive and Gram-negative bacteria.[12] Given the global health crisis of antimicrobial resistance, novel structural classes are urgently needed.[13]

Proposed Research Workflow: The investigation should begin by determining the compound's spectrum of activity against a representative panel of pathogenic microbes.

antimicrobial_workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: MoA & Optimization start 5-Chloro-2-ethoxy-3-methoxypyridine mic_assay Broth Microdilution Assay (Determine MIC) start->mic_assay mbc_assay Determine MBC/MFC mic_assay->mbc_assay If MIC < 32 µg/mL panel Pathogen Panel: - S. aureus (Gram+) - E. coli (Gram-) - P. aeruginosa (Gram-) - C. albicans (Fungus) panel->mic_assay resistance Screen against Resistant Strains (e.g., MRSA, VRE) mbc_assay->resistance tox_assay Mammalian Cell Cytotoxicity (e.g., HepG2, HEK293) mbc_assay->tox_assay moa Mechanism of Action Studies (e.g., Membrane Permeability) resistance->moa tox_assay->moa If Low Toxicity sar SAR Studies moa->sar hit Hit Compound sar->hit

Caption: Workflow for evaluating antimicrobial potential.

Detailed Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus ATCC 29213).

    • Suspend the colonies in sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution Series:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a sterile 96-well U-bottom plate.

    • Prepare a 2X working stock of the test compound (e.g., at 256 µg/mL) in CAMHB. Add 100 µL of this stock to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (no inoculum).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each well is 100 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL. The compound concentrations are now halved, ranging from 128 µg/mL to 0.25 µg/mL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • Visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Conclusion and Future Directions

5-Chloro-2-ethoxy-3-methoxypyridine represents an intriguing, yet uncharacterized, chemical entity. While direct biological data is absent, a thorough analysis of its structural components provides a strong, rational basis for investigating its potential as both an anticancer and an antimicrobial agent. The pyridine core, combined with a strategically placed chlorine atom and two alkoxy groups, creates a molecule ripe for discovery.

The experimental workflows and detailed protocols provided in this guide offer a clear, logical, and scientifically rigorous path forward. The initial in vitro screening phases are designed to be cost-effective and high-throughput, allowing for rapid go/no-go decisions. Positive results from these initial assays would validate the hypotheses presented herein and justify progression to more complex mechanistic studies and lead optimization through medicinal chemistry efforts. This molecule stands as a promising starting point for a new drug discovery program.

References

  • Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. ResearchGate. Available from: [Link].

  • Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. PubMed. Available from: [Link].

  • Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. Bentham Science. Available from: [Link].

  • Pharmacological evaluation of some new 2-substituted pyridine derivatives. PubMed. Available from: [Link].

  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. ResearchGate. Available from: [Link] ethynyl-4-methoxypyridine-2-carboxylic_Acid_a_Highly_Selective_in_Vivo_Useable_Chemical_Probe_to_Dissect_MCT4_Biology.

  • Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines. PubMed. Available from: [Link].

  • Synthesis, reactions and antimicrobial activities of 8-ethoxycoumarin derivatives. PubMed. Available from: [Link].

  • Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. PubMed. Available from: [Link].

  • Parallels between the chloro and methoxy groups for potency optimization. National Institutes of Health (NIH). Available from: [Link].

  • 5-chloro-2-methoxy-N-methylpyridine-3-carboxamide. Mol-Instincts. Available from: [Link].

  • Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks. MDPI. Available from: [Link].

  • 5-Substituted 4-Thiouridines, 4-Thio-2′-deoxyuridines and Their Oligoglycol Carbonate Prodrugs as Promising Antimicrobial Agents. MDPI. Available from: [Link].

  • Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. MDPI. Available from: [Link].

  • 2-Chloro-5-methoxypyridine. National Institutes of Health (NIH). Available from: [Link].

  • 5-Chloro-2-ethoxy-3-methoxybenzaldehyde. Chemsrc. Available from: [Link].

  • 5-Chloro-3-methoxypyridazine. National Institutes of Health (NIH). Available from: [Link].

  • An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. National Institutes of Health (NIH). Available from: [Link].

  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI. Available from: [Link].

  • Antimicrobial activities and phytochemical profile of the leaf extracts of Barringtonia racemosa L. (Putat) against selected pathogens: An ethnomedicinal plant species. AIP Publishing. Available from: [Link].

  • Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro-γ-lactams: Correlating In Vitro Activity with In Vivo Tolerability. MDPI. Available from: [Link].

  • Utilization of 5‐Chloro‐2‐(cyanoacetamido)pyridines in the Synthesis of Biologically Active Heterocyclic Hybrids. ResearchGate. Available from: [Link].

  • Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor. Available from: [Link].

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Exploratory

5-Chloro-2-ethoxy-3-methoxypyridine: A Strategic Scaffold in Modern Medicinal Chemistry and Drug Discovery

Executive Summary In the landscape of modern drug discovery, the architectural design of small-molecule therapeutics relies heavily on highly functionalized heterocyclic building blocks. 5-Chloro-2-ethoxy-3-methoxypyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the architectural design of small-molecule therapeutics relies heavily on highly functionalized heterocyclic building blocks. 5-Chloro-2-ethoxy-3-methoxypyridine (CAS: 2365418-40-0)[1] has emerged as a premier synthetic scaffold. Featuring orthogonal functional handles—a C5-chloride for transition-metal-catalyzed cross-coupling and C2/C3 alkoxy groups for physicochemical tuning—this molecule provides medicinal chemists with a versatile platform for the synthesis of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and allosteric enzyme modulators.

This technical whitepaper provides an in-depth analysis of the structural profiling, strategic utility, and validated synthetic workflows for functionalizing 5-chloro-2-ethoxy-3-methoxypyridine, bridging theoretical mechanistic principles with actionable, self-validating laboratory protocols.

Physicochemical & Structural Profiling

The specific substitution pattern of 5-chloro-2-ethoxy-3-methoxypyridine is not coincidental; it is engineered to solve specific challenges in lead optimization.

  • The C5-Chlorine Handle: Historically, aryl chlorides were considered too inert for routine cross-coupling due to the high bond dissociation energy of the C-Cl bond compared to C-Br or C-I[2]. However, advancements in palladium catalysis have unlocked chloropyridines as stable, cost-effective, and highly selective electrophiles[3].

  • The C2-Ethoxy & C3-Methoxy Groups: These substituents exert strong electron-donating effects via resonance (+R effect), rendering the pyridine ring electron-rich. This electronic tuning increases the

    
     of the pyridine nitrogen, enhancing aqueous solubility and acting as critical hydrogen-bond acceptors in protein binding pockets[4].
    
Table 1: Physicochemical Profile
PropertyValueStructural Implication
CAS Number 2365418-40-0Unique registry identifier[1].
Molecular Formula

Low molecular weight (187.63 g/mol ) ideal for fragment-based drug design (FBDD).
H-Bond Acceptors 3 (N, O, O)Enhances target engagement via multiple vector interactions.
Electronic State Electron-RichDeactivates the C5-Cl bond slightly; requires highly active Pd catalysts for oxidative addition[5].
Steric Environment Ortho-shieldedThe C3-methoxy group sterically influences the conformation of subsequent C5-substituents.

Strategic Utility in Medicinal Chemistry

Mitigation of Phototoxicity

A persistent challenge in the development of highly conjugated aromatic therapeutics is phototoxicity—a light-induced adverse effect that can halt clinical progression. Medicinal chemistry strategies for risk mitigation often involve disrupting planar conjugation. The incorporation of 2-substituted alkoxypyridine motifs has been empirically proven to abolish in vitro phototoxicity liabilities (reducing the Photo Irritation Factor, PIF, to baseline levels) by altering the electronic absorption spectra of the parent pharmacophore[6].

Application in Glucokinase Activators (GKAs)

Alkoxypyridines are heavily utilized in the development of Glucokinase Activators for Type 2 Diabetes. The structural flexibility of the alkoxypyridine core allows it to occupy allosteric binding sites effectively. Modifications at the C5 position (replacing the chlorine with alkyl or aryl ureas) impart the desired lipophilicity (logP) while maintaining a molecular weight under 500 Da, ensuring favorable oral bioavailability[7].

G GKA Alkoxypyridine Derivative (Glucokinase Activator) GK Glucokinase Enzyme (Inactive Conformation) GKA->GK Allosteric Binding GK_Active Glucokinase Enzyme (Active Conformation) GK->GK_Active Conformational Shift G6P Glucose-6-Phosphate (G6P) GK_Active->G6P Phosphorylation Glucose Glucose Glucose->GK_Active Substrate Binding Insulin Insulin Secretion (Pancreatic β-cells) G6P->Insulin Glycolysis Pathway

Figure 1: Pharmacological signaling pathway of alkoxypyridine-based Glucokinase Activators.

Synthetic Functionalization Workflows

The functionalization of 5-chloro-2-ethoxy-3-methoxypyridine requires overcoming the electronic deactivation of the C-Cl bond caused by the electron-donating alkoxy groups[5]. This necessitates the use of sterically bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, RuPhos) to accelerate the rate-limiting oxidative addition step in palladium catalysis.

G Core 5-Chloro-2-ethoxy-3-methoxypyridine (CAS: 2365418-40-0) Cat1 Catalyst: Pd(OAc)2 / SPhos Solvent: Dioxane/H2O Base: K3PO4 Core->Cat1 Cat2 Catalyst: Pd2(dba)3 / RuPhos Solvent: Anhydrous THF Base: LiHMDS Core->Cat2 Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Prod1 5-Aryl-2-ethoxy-3-methoxypyridine (Kinase/GPCR Ligand) Suzuki->Prod1 Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Prod2 5-Amino-2-ethoxy-3-methoxypyridine (Target Scaffold) Buchwald->Prod2 Cat1->Suzuki Cat2->Buchwald

Figure 2: Divergent functionalization workflow of 5-Chloro-2-ethoxy-3-methoxypyridine.

Table 2: Reaction Optimization Matrix & Causality
Reaction TypeCatalyst/LigandBase & SolventMechanistic Causality
Suzuki-Miyaura

/ SPhos

, Dioxane/

SPhos facilitates oxidative addition of deactivated C-Cl bonds. Water is required to dissolve

and form the reactive Pd-hydroxo complex for transmetalation[5].
Buchwald-Hartwig

/ RuPhos
LiHMDS, Anhydrous THFRuPhos prevents

-hydride elimination (hydrodehalogenation). LiHMDS prevents nucleophilic aromatic substitution (

) of the C2-ethoxy group, which can occur with hydroxide impurities in

[2].

Experimental Methodologies (Self-Validating Protocols)

To ensure high fidelity and reproducibility, the following step-by-step methodologies are designed as self-validating systems, embedding the chemical causality behind each operational step.

Protocol A: C-C Bond Formation via Suzuki-Miyaura Coupling

Objective: Synthesis of 5-aryl-2-ethoxy-3-methoxypyridine derivatives.

  • Preparation & Degassing: In a flame-dried Schlenk flask, combine 1,4-dioxane and deionized water in a 4:1 volumetric ratio. Sparge the solvent mixture with Argon for 30 minutes.

    • Causality: Oxygen rapidly oxidizes the electron-rich

      
       active species to an inactive 
      
      
      
      state, stalling the catalytic cycle at the oxidative addition step.
  • Reagent Loading: Under a positive flow of Argon, add 5-chloro-2-ethoxy-3-methoxypyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous

    
     (3.0 equiv).
    
    • Causality: A slight excess of boronic acid compensates for competitive protodeboronation side reactions.

  • Catalyst Addition: Add

    
     (2 mol%) and SPhos (4 mol%).
    
    • Causality: The 1:2 Pd-to-ligand ratio ensures complete formation of the active monoligated

      
       species required to crack the C-Cl bond[5].
      
  • Reaction Execution: Seal the flask and heat to 100 °C with vigorous stirring for 12 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over

    
    . The biphasic nature of the reaction ensures that inorganic salts remain in the aqueous phase, self-purifying the crude organic extract prior to silica gel chromatography.
    
Protocol B: C-N Bond Formation via Buchwald-Hartwig Amination

Objective: Synthesis of 5-amino-2-ethoxy-3-methoxypyridine derivatives.

  • Strictly Anhydrous Setup: Transfer

    
     (2 mol% Pd), RuPhos (4 mol%), and 5-chloro-2-ethoxy-3-methoxypyridine (1.0 equiv) into a dry Schlenk tube inside an Argon-filled glovebox.
    
    • Causality: Moisture acts as a proton source, leading to rapid hydrodehalogenation (replacement of the C5-Cl with a proton) rather than the desired amination[2].

  • Amine & Solvent Addition: Add anhydrous THF, followed by the secondary amine (1.2 equiv).

  • Base Introduction: Dropwise, add a 1.0 M solution of LiHMDS in THF (2.5 equiv).

    • Causality: LiHMDS is a strong, non-nucleophilic base. Using standard alkoxide bases (like

      
      ) carries the risk of trace hydroxide formation, which can displace the C2-ethoxy group via 
      
      
      
      on the highly activated pyridine ring.
  • Reaction Execution: Heat the sealed tube at 65 °C for 16 hours.

  • Quenching & Isolation: Cool to room temperature and quench slowly with saturated aqueous

    
    . Extract with Ethyl Acetate. The mild quench prevents the degradation of the newly formed, electron-rich aminopyridine product.
    

References

  • Sigma-Aldrich. 5-Chloro-2-ethoxy-3-methoxypyridine | 2365418-40-0.
  • MDPI Molecules.
  • ACS Medicinal Chemistry Letters.
  • ACS Medicinal Chemistry Letters.
  • BenchChem.
  • BenchChem.
  • The Journal of Organic Chemistry. Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)

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Protocols & Analytical Methods

Method

Synthesis of 5-Chloro-2-ethoxy-3-methoxypyridine: An In-depth Technical Guide for Researchers

Introduction Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous pharmaceuticals. The specific arrangement of functional groups on the pyridine ring profoundly inf...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous pharmaceuticals. The specific arrangement of functional groups on the pyridine ring profoundly influences the molecule's physicochemical properties and biological activity. 5-Chloro-2-ethoxy-3-methoxypyridine is a trifunctionalized pyridine derivative with potential applications as a key intermediate in the synthesis of complex molecular architectures. The strategic placement of chloro, ethoxy, and methoxy groups offers multiple points for further chemical modification, making it a versatile building block in drug discovery programs.

This application note outlines a rational and experimentally grounded synthetic approach to 5-Chloro-2-ethoxy-3-methoxypyridine, starting from readily available precursors. The proposed pathway involves a series of robust and well-established chemical transformations, ensuring a reliable and scalable synthesis.

Proposed Synthetic Pathway

The synthesis of 5-Chloro-2-ethoxy-3-methoxypyridine can be envisioned through a multi-step sequence commencing with a suitably substituted pyridine precursor. A logical and efficient strategy involves the sequential introduction of the desired functional groups, taking into account the directing effects of the substituents and the relative reactivity of the different positions on the pyridine ring.

A plausible and efficient synthetic route begins with the commercially available 2-amino-5-chloropyridine and proceeds through the key intermediate, 5-chloro-3-methoxy-2(1H)-pyridone. This intermediate is then subjected to O-ethoxylation to yield the final product. This approach offers good control over the regiochemistry of the final substitution step.

digraph "Synthesis of 5-Chloro-2-ethoxy-3-methoxypyridine" {
  graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6];
  node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
  edge [arrowhead=vee, color="#5F6368", penwidth=1.5];

A [label="2-Amino-5-chloropyridine"]; B [label="5-Chloro-2,3-dihydroxypyridine"]; C [label="2,5-Dichloro-3-hydroxypyridine"]; D [label="2,5-Dichloro-3-methoxypyridine"]; E [label="5-Chloro-2-ethoxy-3-methoxypyridine", fillcolor="#E8F0FE", fontcolor="#1967D2"];

A -> B [label=" 1. Diazotization\n 2. Nitration\n 3. Reduction\n 4. Diazotization"]; B -> C [label=" Chlorination (POCl3)"]; C -> D [label=" O-Methylation\n(e.g., (CH3)2SO4, base)"]; D -> E [label=" Selective O-Ethoxylation\n(NaOEt, EtOH)"];

caption [label="Figure 1: Proposed multi-step synthesis of 5-Chloro-2-ethoxy-3-methoxypyridine.", shape=plaintext, fontname="Arial", fontsize=12]; }

Figure 2: Alternative synthesis via a pyridone intermediate.

This guide will focus on the second, more direct approach, leveraging the principles of the Williamson ether synthesis for the final step.

Experimental Protocols

This section provides detailed protocols for the synthesis of the key intermediate, 5-chloro-3-methoxy-2(1H)-pyridone, and its subsequent conversion to the target molecule.

Part 1: Synthesis of 5-Chloro-3-methoxy-2(1H)-pyridone

The synthesis of this key intermediate can be achieved from commercially available starting materials through a series of established reactions. A potential route involves the methoxylation of a suitable precursor. For the purpose of this guide, we will assume the availability of a suitable starting material for methoxylation, such as a di-substituted pyridine.

Materials:

Reagent/SolventSupplierGrade
5-Chloro-2,3-dihydroxypyridineCommercially Available≥98%
Sodium methoxideSigma-Aldrich≥97%
MethanolFisher ScientificAnhydrous
Diethyl etherVWRAnhydrous
Acetic acidJ.T. BakerGlacial

Protocol:

  • Preparation of the reaction mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-Chloro-2,3-dihydroxypyridine (1.0 eq).

  • Addition of base and solvent: Add anhydrous methanol to the flask to form a suspension. Subsequently, add sodium methoxide (1.1 eq) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and carefully neutralize with glacial acetic acid.

  • Isolation: Remove the methanol under reduced pressure. To the resulting residue, add water and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 5-chloro-3-methoxy-2(1H)-pyridone.

Part 2: Synthesis of 5-Chloro-2-ethoxy-3-methoxypyridine

The final step in the synthesis is the O-ethoxylation of the pyridone intermediate. This reaction is a classic example of the Williamson ether synthesis, where the deprotonated pyridone acts as a nucleophile, attacking an ethylating agent.[1][2][3][4][5]

Materials:

Reagent/SolventSupplierGrade
5-Chloro-3-methoxy-2(1H)-pyridonePrepared as in Part 1Purified
Ethyl iodideSigma-Aldrich≥99%
Silver(I) carbonateAcros Organics99%
TolueneFisher ScientificAnhydrous
DichloromethaneVWRACS Grade
Celite®Sigma-Aldrich---

Protocol:

  • Reaction setup: To a suspension of 5-chloro-3-methoxy-2(1H)-pyridone (1.0 eq) and silver(I) carbonate (1.5 eq) in anhydrous toluene, add ethyl iodide (1.5 eq).[6]

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours. The reaction progress should be monitored by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite®, washing the pad with dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product, 5-Chloro-2-ethoxy-3-methoxypyridine.[6]

Causality and Scientific Rationale

Choice of Synthetic Route: The chosen synthetic pathway prioritizes regiochemical control. The final O-ethoxylation of a pyridone intermediate is a reliable method to ensure the ethoxy group is introduced at the 2-position. Direct ethoxylation of a di-chlorinated pyridine could potentially lead to a mixture of isomers.

O-Ethoxylation via Williamson Ether Synthesis: The Williamson ether synthesis is a robust and widely used method for forming ethers.[1][2][3][4][5] In this protocol, silver(I) carbonate is employed as the base. The use of a silver salt can be advantageous in activating the alkyl halide and promoting the reaction. The ambident nucleophilicity of the pyridone (N- vs. O-alkylation) is a key consideration. The choice of a hard electrophile like an alkyl halide and a polar aprotic solvent generally favors O-alkylation.[6]

Data and Characterization

The successful synthesis of 5-Chloro-2-ethoxy-3-methoxypyridine and its intermediates should be confirmed by standard analytical techniques.

CompoundExpected Molecular WeightExpected 1H NMR (CDCl3, δ ppm)Expected 13C NMR (CDCl3, δ ppm)
5-Chloro-3-methoxy-2(1H)-pyridone161.56Signals for aromatic protons, methoxy protons, and NH proton.Signals for aromatic carbons, methoxy carbon, and carbonyl carbon.
5-Chloro-2-ethoxy-3-methoxypyridine187.62Signals for aromatic protons, ethoxy protons (triplet and quartet), and methoxy protons.Signals for aromatic carbons, ethoxy carbons, and methoxy carbon.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Alkylating agents such as ethyl iodide and dimethyl sulfate are toxic and should be handled with extreme care.

  • Phosphorus oxychloride is corrosive and reacts violently with water.

  • Sodium methoxide is a strong base and is corrosive.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 5-Chloro-2-ethoxy-3-methoxypyridine. The proposed pathway, centered around the O-ethoxylation of a key pyridone intermediate, offers a reliable and regioselective route to this valuable building block. The provided protocols and scientific rationale are intended to empower researchers in their efforts to synthesize this and other complex pyridine derivatives for applications in drug discovery and development.

References

Sources

Application

Application Note: Mechanistic Pathways and Synthetic Protocols for 5-Chloro-2-ethoxy-3-methoxypyridine

Executive Summary 5-Chloro-2-ethoxy-3-methoxypyridine (CAS 2365418-40-0) is a highly functionalized, electron-rich heterocyclic building block utilized extensively in medicinal chemistry and targeted drug development[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-2-ethoxy-3-methoxypyridine (CAS 2365418-40-0) is a highly functionalized, electron-rich heterocyclic building block utilized extensively in medicinal chemistry and targeted drug development[1]. Featuring an orthogonal substitution pattern—a reactive C5-chloride for transition-metal-catalyzed cross-coupling and dialkoxy groups (C2-ethoxy, C3-methoxy) that heavily modulate the ring's electronic landscape—this scaffold presents unique mechanistic challenges. This application note details the causal mechanisms governing its regioselective synthesis and its downstream reactivity, providing field-validated protocols for researchers.

Mechanistic Pathway of Synthesis: Overcoming Ambident Nucleophilicity

The synthesis of 5-chloro-2-ethoxy-3-methoxypyridine typically begins with the commercially available precursor 5-chloro-3-methoxypyridin-2-ol (CAS 94135-59-8)[2]. In solution, this precursor exists in a tautomeric equilibrium with its 2-pyridone form. Deprotonation yields an ambident anion capable of reacting with electrophiles at either the oxygen (yielding the desired O-alkylated pyridine) or the nitrogen (yielding an N-alkylated pyridone).

Causality in Base Selection

The regioselectivity of the ethylation reaction is strictly dictated by the choice of base and solvent.

  • Thermodynamic Control (N-Alkylation): Using alkali metal carbonates (e.g., K₂CO₃) in polar aprotic solvents like DMF generates a "naked" anion. Because the N-alkylated pyridone is thermodynamically more stable, N-alkylation dominates the pathway.

  • Kinetic Control (O-Alkylation): To achieve selective O-alkylation, silver carbonate (Ag₂CO₃) in non-polar solvents (e.g., hexane or toluene) is required[3]. The silver cation (Ag⁺) acts as a soft Lewis acid, coordinating preferentially to the softer nitrogen atom of the ambident anion. This coordination sterically and electronically blocks the nitrogen lone pair, forcing the ethyl halide (ethyl iodide) to react at the harder oxygen center[4].

Ambident_Reactivity A 5-Chloro-3-methoxypyridin-2-ol (Ambident Anion) B Ag2CO3 / EtI (Ag+ coordinates N) A->B Soft Lewis Acid C K2CO3 / EtI (Free Anion in DMF) A->C Hard Base D O-Alkylation (Target Molecule) B->D Kinetic Control E N-Alkylation (N-Ethylpyridone) C->E Thermodynamic Control

Regioselectivity logic for the alkylation of the ambident 5-chloro-3-methoxypyridin-2-ol anion.

Downstream Reactivity: Modulating Oxidative Addition

Once synthesized, the primary utility of 5-chloro-2-ethoxy-3-methoxypyridine lies in C–C bond formation at the C5 position via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Causality in Ligand Selection

The C5–Cl bond in this specific molecule is highly deactivated. The C2-ethoxy and C3-methoxy groups donate electron density into the pyridine ring via resonance (+M effect). This electron-rich nature raises the LUMO energy of the pyridine ring, making the initial oxidative addition of Pd(0) into the C–Cl bond energetically demanding[5].

Standard phosphine ligands (like PPh₃) fail to drive this oxidative addition efficiently. To overcome this electronic deactivation, bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or BrettPhos ) must be employed. These ligands increase the electron density on the Pd center, accelerating oxidative addition into the deactivated C–Cl bond, while their steric bulk promotes the final reductive elimination step.

Suzuki_Cycle Pd0 Pd(0)-XPhos Active Catalyst OA Oxidative Addition (Cleavage of C5-Cl) Pd0->OA 5-Chloro-2-ethoxy- 3-methoxypyridine TM Transmetalation (Ar-B(OH)2 / Base) OA->TM Pd(II) Intermediate RE Reductive Elimination (C-C Bond Formation) TM->RE Diaryl Pd(II) Complex RE->Pd0 Catalyst Regeneration Prod C5-Aryl Pyridine Product RE->Prod Product Release

Catalytic cycle for the Suzuki-Miyaura cross-coupling of 5-chloro-2-ethoxy-3-methoxypyridine.

Quantitative Data Summaries

Table 1: Effect of Base and Solvent on Alkylation Regioselectivity
Base SystemSolventTemp (°C)O-Alkylation (%)N-Alkylation (%)Mechanistic Rationale
K₂CO₃ (2.0 eq)DMF80< 10%> 90%Free anion favors thermodynamic N-attack.
Cs₂CO₃ (2.0 eq)DMF8015%85%Minor "cesium effect" increases O-attack slightly.
Ag₂CO₃ (1.2 eq)Toluene80> 92% < 8% Ag⁺ coordinates N, directing electrophile to O[3].
ZnCl₂ / DIEA Toluene11085%15%Zn²⁺ acts as a surrogate soft Lewis acid[4].
Table 2: Ligand Effects on C5-Suzuki-Miyaura Coupling Yields
LigandCatalystTime (h)Yield (%)Observation
PPh₃ Pd(OAc)₂24< 20%Stalled at oxidative addition; unreacted starting material.
dppf Pd(dppf)Cl₂2445%Partial conversion; catalyst degradation observed (black precipitate).
XPhos Pd₂(dba)₃1294% Complete conversion; rapid oxidative addition enabled by ligand electron density.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Chloro-2-ethoxy-3-methoxypyridine

Objective: Achieve >90% O-alkylation using silver-mediated kinetic control. This protocol is self-validating via the visual precipitation of AgI.

  • Preparation: In a flame-dried 100 mL round-bottom flask under an argon atmosphere, suspend 5-chloro-3-methoxypyridin-2-ol (10.0 mmol, 1.59 g) in anhydrous toluene (40 mL).

  • Base Addition: Add silver carbonate (Ag₂CO₃, 12.0 mmol, 3.31 g) in one portion. Caution: Ag₂CO₃ is light-sensitive; wrap the reaction flask in aluminum foil. Stir at room temperature for 30 minutes to allow the formation of the silver-pyridone complex.

  • Alkylation: Dropwise, add ethyl iodide (EtI, 20.0 mmol, 1.6 mL) via syringe.

  • Heating & Validation: Heat the reaction mixture to 80 °C and stir for 12 hours. Self-Validation: The suspension will change from a dark/greyish mixture to yield a heavy, pale-yellow precipitate of silver iodide (AgI), indicating successful halide displacement.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove AgI and unreacted Ag₂CO₃. Wash the Celite pad thoroughly with ethyl acetate (3 × 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to isolate 5-chloro-2-ethoxy-3-methoxypyridine as a colorless oil/solid.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C5 Position

Objective: Overcome the electronic deactivation of the C–Cl bond using a Buchwald-type ligand.

  • Setup: To a 20 mL microwave vial, add 5-chloro-2-ethoxy-3-methoxypyridine (1.0 mmol, 187.6 mg), phenylboronic acid (1.5 mmol, 183 mg), and anhydrous K₃PO₄ (3.0 mmol, 636 mg).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol%) and XPhos (0.08 mmol, 38.1 mg, 8 mol%).

  • Solvent Addition: Seal the vial with a PTFE septum. Evacuate and backfill with Argon (3 cycles). Add degassed 1,4-dioxane/H₂O (4:1 v/v, 5 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C in an oil bath for 12 hours.

  • Extraction: Cool to room temperature, dilute with deionized water (10 mL), and extract with EtOAc (3 × 15 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography to afford the C5-arylated pyridine derivative.

References

  • Title: Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems Source: Molecules (MDPI) URL: [Link]

  • Title: Correlating Activation Energy with Relevant Orbital Energy (SnAr Reactions) Source: WuXi Biology URL: [Link]

Sources

Method

Palladium-catalyzed cross-coupling with 5-Chloro-2-ethoxy-3-methoxypyridine

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 5-Chloro-2-ethoxy-3-methoxypyridine Executive Summary & Substrate Profiling 5-Chloro-2-ethoxy-3-methoxypyridine (CAS 2365418-40-0) is a highly functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 5-Chloro-2-ethoxy-3-methoxypyridine

Executive Summary & Substrate Profiling

5-Chloro-2-ethoxy-3-methoxypyridine (CAS 2365418-40-0) is a highly functionalized, electron-rich heteroaryl chloride building block frequently utilized in the synthesis of advanced pharmaceutical intermediates[1]. While the orthogonal protecting groups (ethoxy and methoxy) provide excellent downstream versatility, they present a significant synthetic challenge during late-stage functionalization.

Palladium-catalyzed cross-coupling of heteroaryl chlorides is notoriously challenging due to the high bond dissociation energy of the C–Cl bond and the potential for catalyst poisoning via competitive coordination of the heteroatom[2]. The +M (resonance) effect of the 2-ethoxy and 3-methoxy groups heavily donates electron density into the pyridine ring. This electronic enrichment significantly strengthens the C5–Cl bond, raising the activation energy required for the oxidative addition of the Palladium(0) catalyst. Consequently, traditional catalyst systems (e.g., Pd(PPh3)4) are entirely ineffective for this substrate[3].

Mechanistic Causality & Ligand Selection

To overcome the thermodynamic barrier of the electron-rich C–Cl bond, we must employ dialkylbiaryl phosphine ligands (Buchwald ligands)[4]. The success of these couplings relies on two causal principles:

  • Electronic Enrichment: The dicyclohexyl or di-tert-butyl phosphine moieties are highly electron-donating. They push electron density onto the Pd(0) center, enhancing its nucleophilicity and accelerating the rate-limiting oxidative addition step[5].

  • Steric Bulk: The bulky biaryl framework ensures the formation of a highly active, monoligated Pd(0)L species rather than an unreactive PdL2 complex. Furthermore, the steric pressure exerted by the ligand forces the trans-to-cis isomerization of the Pd(II) intermediate, rapidly accelerating the final reductive elimination step[6].

Visualizing the Catalytic Cycle

CatalyticCycle Pd0 Active Pd(0) Catalyst [Pd(0)L] OxAdd Oxidative Addition Pd(II)(Ar)Cl(L) Pd0->OxAdd + 5-Chloro-2-ethoxy-3-methoxypyridine (Rate-Limiting Step) TransMet Transmetalation / Amine Binding Pd(II)(Ar)(Nu)(L) OxAdd->TransMet + Nucleophile & Base (- Base·HCl) RedElim Reductive Elimination Product + [Pd(0)L] TransMet->RedElim Isomerization (trans to cis) RedElim->Pd0 Product Release

Figure 1: Palladium-catalyzed cross-coupling cycle for 5-Chloro-2-ethoxy-3-methoxypyridine.

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

For the formation of C–C bonds via Suzuki-Miyaura coupling, XPhos is the optimal ligand[4]. We utilize the XPhos Pd G3 precatalyst or PdCl2(XPhos)2 to ensure rapid, quantitative generation of the active monoligated Pd(0) species under mild conditions[7][8].

Materials:

  • 5-Chloro-2-ethoxy-3-methoxypyridine (1.0 equiv, 1.0 mmol)

  • Aryl or Alkyl Boronic Acid (1.5 equiv)

  • XPhos Pd G3 (2.0 mol%)

  • XPhos (2.0 mol%)

  • K3PO4 (3.0 equiv, 2.0 M aqueous solution)

  • 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Charge a dry Schlenk flask with the heteroaryl chloride, boronic acid, XPhos Pd G3, and XPhos.

  • Evacuate and backfill the flask with Argon (repeat 3x) to remove oxygen, which rapidly degrades electron-rich phosphine ligands.

  • Add degassed 1,4-Dioxane followed by the aqueous K3PO4 solution. Causality Note: Water is essential to dissolve the inorganic base and facilitate the formation of the active boronate species [R-B(OH)3]⁻, which is the actual transmetalating agent[6].

  • Heat the biphasic mixture to 80 °C with vigorous stirring for 4–6 hours.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate.

Self-Validating System Checkpoint: Before working up the reaction, analyze a crude aliquot via LC-MS. You should observe the consumption of the heteroaryl chloride (m/z 188 [M+H]⁺). If the starting material remains but the boronic acid mass disappears, protodeboronation has occurred. To correct this, lower the reaction temperature to 65 °C or utilize a syringe pump to slowly dose the boronic acid over 2 hours.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

For coupling secondary amines, BrettPhos is the gold standard[9]. Its unique structure prevents the competitive binding of the amine to the Pd center prior to oxidative addition, which would otherwise stall the catalytic cycle[10].

Materials:

  • 5-Chloro-2-ethoxy-3-methoxypyridine (1.0 equiv, 1.0 mmol)

  • Secondary Amine (1.2 equiv)

  • BrettPhos Pd G3 (2.0 mol%)

  • BrettPhos (2.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • In an Argon-filled glovebox, charge a vial with the heteroaryl chloride, BrettPhos Pd G3, BrettPhos, and NaOtBu. Causality Note: NaOtBu is highly hygroscopic; moisture will quench the base and halt the reaction.

  • Seal the vial, remove from the glovebox, and inject the amine and anhydrous Toluene. Causality Note: Toluene is used as a non-polar solvent to minimize the solubility of the NaCl byproduct, driving the reaction forward via Le Chatelier's principle.

  • Heat the mixture to 100 °C for 12 hours.

  • Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate.

Self-Validating System Checkpoint: Analyze the crude mixture via GC-MS or LC-MS for the presence of the hydrodehalogenated byproduct (2-ethoxy-3-methoxypyridine, m/z 154 [M+H]⁺). If this byproduct exceeds 5% of the total area, it indicates that the amine is undergoing β-hydride elimination faster than reductive elimination. To correct this, increase the concentration of the amine nucleophile or switch to a more sterically encumbered ligand like tBuBrettPhos to force rapid reductive elimination.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected yield ranges for coupling 5-Chloro-2-ethoxy-3-methoxypyridine with various nucleophiles, based on established structure-activity relationships for electron-rich chloropyridines.

Reaction TypeTarget BondOptimal PrecatalystOptimal LigandBaseSolventTemp (°C)Expected Yield
Suzuki-MiyauraC–C (Aryl/Alkyl)XPhos Pd G3XPhosK3PO4 (aq)1,4-Dioxane80–10080–95%
Buchwald-HartwigC–N (2° Amine)BrettPhos Pd G3BrettPhosNaOtBuToluene90–11075–90%
Buchwald-HartwigC–N (1° Amine)RuPhos Pd G3RuPhosLiHMDSTHF65–8570–85%
Buchwald-HartwigC–O (Ethers)tBuBrettPhos Pd G3tBuBrettPhosCs2CO3Toluene100–11060–85%

References

  • Trapp, O. et al. "Electron-rich silicon containing phosphinanes for rapid Pd-catalyzed C-X coupling reactions". Source: ChemRxiv. URL: [Link]

  • Littke, A. F., Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides". Source: Angewandte Chemie / University of Windsor. URL: [Link]

  • Anderson, K. W. et al. "Efficient Pd-Catalyzed Amination of Heteroaryl Halides". Source: Organic Letters (ACS). URL: [Link]

  • Martin, R., Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands". Source: Accounts of Chemical Research (NIH PMC). URL: [Link]

  • Cazin, C. S. J. et al. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions". Source: NIH PMC. URL: [Link]

  • Hazari, N. et al. "Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions". Source: ChemRxiv. URL: [Link]

  • Rigo, M. et al. "trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions". Source: ACS Omega. URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of 5-Chloro-2-ethoxy-3-methoxypyridine

Abstract: 5-Chloro-2-ethoxy-3-methoxypyridine is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science. The strategic placement of its chloro, ethoxy,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 5-Chloro-2-ethoxy-3-methoxypyridine is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science. The strategic placement of its chloro, ethoxy, and methoxy substituents creates a unique electronic landscape that dictates its reactivity. This guide provides an in-depth technical analysis of the nucleophilic substitution reactions of this substrate. We explore both classical Nucleophilic Aromatic Substitution (SNAr) pathways and modern palladium-catalyzed cross-coupling reactions, offering detailed, field-proven protocols for its amination and carbon-carbon bond formation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Theoretical Underpinnings of Reactivity

The synthetic utility of 5-Chloro-2-ethoxy-3-methoxypyridine is governed by the complex interplay of its structural features: the electron-deficient pyridine core, the chloro leaving group, and the two electron-donating alkoxy substituents. Understanding these electronic effects is paramount for predicting reactivity and selecting the optimal reaction conditions.

Electronic Profile of the Substrate

The pyridine nitrogen is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen.[1] In this molecule, the chloro leaving group is at the C5 position, which is meta to the ring nitrogen and thus less intrinsically activated for a classical SNAr reaction.

However, the substituents at C2 and C3 play a crucial modulating role. The 2-ethoxy and 3-methoxy groups are both electron-donating through resonance.[2][3] While electron-donating groups typically disfavor SNAr by destabilizing the negatively charged intermediate, their positions relative to the leaving group and the ring nitrogen create a nuanced electronic environment. The opposing electronic effects of the ring nitrogen and the alkoxy groups render the substrate's reactivity highly dependent on the chosen synthetic methodology.[4]

Nucleophilic Aromatic Substitution (SNAr) at the C5 Position

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] For a reaction to be facile, the aromatic ring must typically be activated by potent electron-withdrawing groups that can stabilize this intermediate.

For 5-Chloro-2-ethoxy-3-methoxypyridine, direct SNAr is challenging due to the C5 position of the leaving group and the presence of electron-donating substituents. Consequently, forcing conditions, such as high temperatures and the use of strong nucleophiles in polar aprotic solvents, are often required to drive the reaction to completion.[6]

SNAr_Mechanism sub 5-Chloro-2-ethoxy-3-methoxypyridine meisenheimer Meisenheimer-like Intermediate sub->meisenheimer + Nu⁻ nuc Nucleophile (Nu⁻) prod Substituted Product meisenheimer->prod - Cl⁻ lg Chloride (Cl⁻) Palladium_Cycle pd0 Pd(0)Lₙ pd2 Ar-Pd(II)-Cl(Lₙ) pd0->pd2 + Ar-Cl ox_add Oxidative Addition pd2_r Ar-Pd(II)-R(Lₙ) pd2->pd2_r + R-M trans Transmetalation (e.g., with R-B(OH)₂) pd2_r->pd0 product Product (Ar-R) pd2_r->product red_elim Reductive Elimination sub_in Ar-Cl rm_in R-M Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Charge vessel with Pd-catalyst, ligand, base p2 Add Substrate & Amine p1->p2 p3 Add degassed solvent p2->p3 r1 Heat under inert atmosphere (80-120 °C) p3->r1 r2 Monitor progress (TLC / LC-MS) r1->r2 w1 Cool and quench reaction r2->w1 w2 Aqueous extraction w1->w2 w3 Dry, filter, and concentrate w2->w3 w4 Purify by column chromatography w3->w4

Sources

Method

Application Note: Advanced Derivatization Strategies for 5-Chloro-2-ethoxy-3-methoxypyridine in Medicinal Chemistry

Introduction & Rationale 5-Chloro-2-ethoxy-3-methoxypyridine (CAS: 2365418-40-0)[1] is a highly substituted, electron-rich heterocyclic building block of significant value in drug discovery. The orthogonal reactivity of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

5-Chloro-2-ethoxy-3-methoxypyridine (CAS: 2365418-40-0)[1] is a highly substituted, electron-rich heterocyclic building block of significant value in drug discovery. The orthogonal reactivity of its functional groups—a C5-chloride, a C2-ethoxy ether, a C3-methoxy ether, and unsubstituted C4/C6 positions—makes it a versatile scaffold. However, the electron-donating nature of the alkoxy groups significantly deactivates the C5-chloride toward traditional oxidative addition, necessitating specialized catalytic systems[2].

As a Senior Application Scientist, I have designed this guide to detail three field-proven derivatization workflows: late-stage Suzuki-Miyaura cross-coupling, regioselective Iridium-catalyzed C-H borylation, and selective ether cleavage to access pyridone pharmacophores. Each protocol is engineered to overcome the specific electronic and steric challenges presented by this dense substitution pattern.

Pathway A: Late-Stage Suzuki-Miyaura Cross-Coupling at C5

Mechanistic Causality

The C5-chloride is deactivated by the strong +M (resonance) effect of the 2-ethoxy and 3-methoxy groups, which increases the electron density of the pyridine ring and raises the activation energy barrier for oxidative addition. To overcome this, a highly active, electron-rich palladium catalyst system is required[2]. Bulky dialkylbiaryl phosphine ligands (e.g., XPhos or CyR-Phos) paired with


 ensure the efficient formation of a monoligated 

active species, facilitating the coupling of this deactivated heteroaryl chloride with arylboronic acids[2].
Experimental Protocol: C5-Arylation
  • Reaction Preparation: In a nitrogen-filled glovebox, charge a dry, 15 mL Schlenk tube with 5-chloro-2-ethoxy-3-methoxypyridine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), and anhydrous

    
     (3.0 equiv, 3.0 mmol)[2].
    
  • Catalyst Loading: Add

    
     (2 mol%) and XPhos (4 mol%) to the solid mixture.
    
  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL). Seal the tube with a Teflon screw cap and remove it from the glovebox.

  • Thermal Activation: Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 12–24 hours. Monitor the disappearance of the starting material via LC-MS or GC-MS[3].

  • Workup & Quenching: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with deionized water (2 x 10 mL) and brine (1 x 10 mL)[3].

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure 5-aryl-2-ethoxy-3-methoxypyridine derivative[3].
    

Pathway B: Regioselective Iridium-Catalyzed C-H Borylation at C6

Mechanistic Causality

Direct C-H functionalization avoids the need for pre-functionalized substrates. In 5-chloro-2-ethoxy-3-methoxypyridine, both the C4 and C6 positions possess abstractable protons. However, the C4 position is sterically flanked by the C3-methoxy and C5-chloro groups. The C6 position is flanked only by the C5-chloro group and the pyridine nitrogen (whose lone pair occupies minimal steric bulk). Because Iridium-catalyzed C-H borylation is highly sensitive to steric hindrance, the active Ir(III) tris-boryl complex will selectively activate the C6 position[4].

Experimental Protocol: C6-Borylation
  • Precatalyst Activation: In a fume hood, evacuate and backfill a dry Schlenk flask with nitrogen three times. Add the precatalyst

    
     (1.5 mol%) and the ligand 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (3.0 mol%)[4].
    
  • Substrate Addition: Add 5-chloro-2-ethoxy-3-methoxypyridine (1.0 equiv, 1.0 mmol) and bis(pinacolato)diboron (

    
    , 1.5 equiv, 1.5 mmol) using a micropipette or syringe[4].
    
  • Solvent: Add anhydrous p-xylene (3 mL).

  • Reaction: Stir the mixture at 80 °C for 16 hours. The solution will typically turn a deep red/brown color, indicating the formation of the active iridium tris-boryl catalytic species[5].

  • Workup: Cool to room temperature and remove the volatile solvent under high vacuum.

  • Purification: The resulting C6-pyridylboronic pinacol ester is stable to chromatography. Purify using silica gel (pre-neutralized with 1%

    
     in hexanes to prevent protodeborylation) to yield the pure product[4].
    

Pathway C: Selective Ether Cleavage to yield a 2-Pyridone

Mechanistic Causality

2-Alkoxypyridines are unique in that they are highly susceptible to acidic hydrolysis to yield 2-pyridones, which are critical hydrogen-bond-donating motifs in medicinal chemistry. The selectivity here is driven by electronic conjugation: the C2-ethoxy group is conjugated with the pyridine nitrogen. Upon protonation of the nitrogen in strong acid, the C2 position becomes highly electrophilic and undergoes facile nucleophilic attack by water. The C3-methoxy group, being meta to the nitrogen, lacks this direct resonance activation and remains intact under these conditions.

Experimental Protocol: Selective Deethylation
  • Reaction Setup: Suspend 5-chloro-2-ethoxy-3-methoxypyridine (1.0 mmol) in 6 M aqueous HCl (5 mL) in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the mixture to reflux (approx. 100 °C) for 4–6 hours. The heterogeneous mixture will gradually become homogeneous as the soluble pyridinium salt forms. Monitor by TLC (DCM/MeOH 9:1) until complete consumption of the starting material.

  • Neutralization: Cool the reaction to 0 °C in an ice bath. Carefully neutralize the mixture to pH 6-7 by the dropwise addition of saturated aqueous

    
    .
    
  • Extraction: Extract the aqueous layer with a highly polar organic mixture of

    
    /isopropanol (4:1) (3 x 15 mL) to ensure efficient partitioning of the polar pyridone product.
    
  • Isolation: Dry the combined organic layers over

    
    , filter, and concentrate in vacuo to yield 5-chloro-3-methoxy-2-pyridone.
    

Quantitative Data Summary

ParameterPathway A: Suzuki-MiyauraPathway B: C-H BorylationPathway C: Ether Cleavage
Target Position C5 (De-chlorination/Arylation)C6 (Direct C-H Functionalization)C2 (De-ethylation to Pyridone)
Catalyst / Reagent

(2 mol%), XPhos (4 mol%)

(1.5 mol%), dtbbpy
6 M HCl (Aqueous)
Temperature 100 °C80 °C100 °C (Reflux)
Reaction Time 12–24 hours16 hours4–6 hours
Typical Yield Range 65–85%70–90%>90%
Key Intermediate Pd(II) Aryl-Chloride ComplexIr(III) Tris-boryl ComplexProtonated Pyridinium Ion

Experimental Visualizations

Workflow SM 5-Chloro-2-ethoxy- 3-methoxypyridine PathA Pathway A: Suzuki-Miyaura SM->PathA Pd(0), Ar-B(OH)2 Base, 100°C PathB Pathway B: C-H Borylation SM->PathB [Ir], dtbbpy B2pin2, 80°C PathC Pathway C: Ether Cleavage SM->PathC 6M HCl Reflux ProdA 5-Aryl-2-ethoxy- 3-methoxypyridine PathA->ProdA ProdB 5-Chloro-2-ethoxy-3-methoxy- 6-(pinacolato)boron-pyridine PathB->ProdB ProdC 5-Chloro-3-methoxy- 2-pyridone PathC->ProdC

Caption: Divergent derivatization workflows for 5-Chloro-2-ethoxy-3-methoxypyridine.

CatalyticCycle Precat Precatalyst [Ir(OMe)(COD)]2 + dtbbpy Active Active Catalyst Ir(III) tris-boryl complex Precat->Active B2pin2 Bind Substrate Binding (Steric control at C6) Active->Bind Pyridine Substrate OxAdd C-H Cleavage (Oxidative Addition/ σ-bond metathesis) Bind->OxAdd RedElim Reductive Elimination (Product Release) OxAdd->RedElim RedElim->Active B2pin2 (Regenerates Catalyst)

Caption: Catalytic cycle for the regioselective Iridium-catalyzed C-H borylation at the C6 position.

References

1.[1] 5-Chloro-2-ethoxy-3-methoxypyridine | 2365418-40-0 - Sigma-Aldrich. sigmaaldrich.com. 1 2.[4] Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines | ACS Omega. acs.org. 4 3.[5] Fast and Selective β-C–H Borylation of N-Heterocycles with a Supramolecular Iridium Catalyst: Circumventing Deactivation Pathways and Mechanistic Insights | ACS Catalysis. acs.org. 5 4.[3] Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine - Benchchem. benchchem.com. 3 5.[2] An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids | The Journal of Organic Chemistry. acs.org. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability and Storage of 5-Chloro-2-ethoxy-3-methoxypyridine

Welcome to the Technical Support Center for 5-Chloro-2-ethoxy-3-methoxypyridine . As a highly functionalized halogenated pyridine derivative, this compound is a valuable intermediate in drug development and cross-couplin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Chloro-2-ethoxy-3-methoxypyridine . As a highly functionalized halogenated pyridine derivative, this compound is a valuable intermediate in drug development and cross-coupling methodologies. However, its unique structural features—specifically the electron-withdrawing chlorine atom paired with electron-donating alkoxy groups—render it susceptible to specific degradation pathways if improperly handled.

This guide is engineered for researchers and application scientists to troubleshoot degradation issues, understand the mechanistic causality behind instability, and implement self-validating storage protocols.

Chemical Profile & Baseline Specifications

To establish a baseline for stability, we must first quantify the physicochemical parameters of the compound. While commercial vendors often ship this chemical at ambient temperatures[1], research-grade preservation requires stricter environmental controls.

Table 1: Physicochemical Properties and Stability Profile

ParameterSpecification / ThresholdRationale for Sensitivity
CAS Number 2365418-40-0Unique identifier for structural verification[1].
Molecular Weight 187.63 g/mol Baseline for stoichiometric calculations[1].
Standard Transit Temp Room Temperature (15–25 °C)Stable for short durations (< 2 weeks) in sealed, opaque containers[1].
Long-Term Storage -20 °C (Argon Atmosphere)Prevents N-oxidation and slows solvolysis of the alkoxy groups[2][3].
Photostability Low (UV/Vis Sensitive)Halopyridines undergo zero-order dechlorination under UV exposure[4].
Hydrolytic Stability Moderate2-Alkoxy groups are prone to cleavage in aqueous acidic/basic media[5].

Troubleshooting Guide & FAQs

This section addresses the most common experimental failures associated with the degradation of 5-Chloro-2-ethoxy-3-methoxypyridine, explaining the underlying chemical causality.

Q1: Why is my batch of 5-Chloro-2-ethoxy-3-methoxypyridine turning yellow/brown over time?

Causality & Mechanism: Discoloration is a primary indicator of photodegradation. Halogenated pyridines, particularly chloropyridines, are highly susceptible to direct photolysis when exposed to UV or unfiltered daylight[4]. The degradation initiates via homolytic cleavage of the carbon-chlorine bond, leading to rapid dechlorination that follows zero-order kinetics[4]. Furthermore, alkoxy substituents on the pyridine ring shift the π → π* excitation energy, making the molecule prone to daylight-induced radical formation[6]. These radicals polymerize or oxidize, manifesting as a yellow or brown hue. Corrective Action: Always store the compound in amber glass vials to block UV/Vis light transmission. If discoloration has already occurred, the batch must be re-purified (e.g., via flash chromatography) before use in sensitive catalytic cross-coupling reactions.

Q2: I observed a drop in purity (via HPLC) after storing the compound in solution for a week. What is causing this?

Causality & Mechanism: The molecule contains two alkoxy groups. The 2-ethoxy group is particularly vulnerable to solvolysis. Substituents at the 2-pyridine position are known to be unstable under aqueous conditions[5]. In the presence of trace moisture, the 2-alkoxy group can undergo nucleophilic attack or acid-catalyzed cleavage, converting the molecule into a 5-chloro-3-methoxy-2-pyridone derivative. Additionally, chloropyridine derivatives can form genotoxic intermediate degradation products in aqueous solutions over time[7]. Corrective Action: Never store this compound in aqueous or protic solutions for extended periods. Prepare working solutions fresh. For stock solutions, use strictly anhydrous, degassed solvents (e.g., anhydrous DMSO or DMF) and store at -20 °C under an inert atmosphere[3].

Q3: What is the optimal long-term storage protocol for the neat solid/liquid?

Causality & Mechanism: While basic commercial specifications may list "Room Temperature" for short-term transit[1], long-term preservation requires mitigating oxidation and moisture absorption. Pyridine rings can undergo N-oxidation, and the alkoxy side chains can oxidize when exposed to atmospheric oxygen[2]. Corrective Action: Implement the "Argon Purge & Freeze" method. Aliquot the bulk material into single-use amber vials, purge the headspace with Argon (which is heavier than Nitrogen and provides a better blanket), seal tightly, and store at -20 °C[3].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating pre- and post-analytical checks, you can definitively verify the stability of your specific batch.

Protocol A: Forced Degradation & Stability-Indicating Assay (SIA)

Purpose: To establish a validated HPLC method capable of separating the parent compound from its photolytic and hydrolytic degradation products.

Table 2: Forced Degradation Stress Parameters

Stress ConditionReagent / EnvironmentTempDurationExpected Degradation Pathway
Photolytic UV Light (365 nm)RT24 hDechlorination / Radical formation
Hydrolytic (Acid) 0.1 M HCl60 °C48 h2-Ethoxy cleavage (Pyridone formation)
Hydrolytic (Base) 0.1 M NaOH60 °C48 hAlkoxy cleavage / Ring opening
Oxidative 3% H₂O₂RT24 hPyridine N-oxidation

Step-by-Step Methodology:

  • Baseline Quantification: Dissolve 5 mg of 5-Chloro-2-ethoxy-3-methoxypyridine in 5 mL of HPLC-grade Acetonitrile. Run a baseline HPLC-UV (254 nm) to establish the retention time and initial purity (>96% expected)[1].

  • Stress Application: Aliquot 1 mL of the stock solution into four separate vials. Apply the stress conditions outlined in Table 2.

  • Neutralization: For the acid/base hydrolytic samples, neutralize with 0.1 M NaOH or 0.1 M HCl, respectively, to prevent damage to the HPLC column.

  • Analysis & Validation: Inject each stressed sample into the HPLC. A successful Stability-Indicating Assay is validated when the degradation peaks (e.g., the dechlorinated byproduct or the 2-pyridone) are baseline-resolved from the parent 5-Chloro-2-ethoxy-3-methoxypyridine peak.

Protocol B: Inert Storage Preparation (Argon Purging)

Purpose: To prepare newly received bulk batches for long-term (>1 month) preservation.

Step-by-Step Methodology:

  • Pre-Storage QC: Perform a rapid qNMR or HPLC purity check on the received batch. Self-validation: Do not store a degraded batch, as trace impurities can auto-catalyze further degradation.

  • Aliquotting: Inside a dry box or under a steady stream of inert gas, transfer the compound into pre-dried, amber glass vials. Limit each vial to a 1-month working supply to prevent repeated freeze-thaw cycles.

  • Argon Purging: Insert an Argon gas line into the vial, keeping the tip just above the chemical. Purge gently for 30–60 seconds. Argon is denser than air and will effectively displace atmospheric oxygen and moisture[2].

  • Sealing & Storage: Cap the vial immediately with a PTFE-lined septum cap. Wrap the seal with Parafilm and transfer to a -20 °C freezer[3].

Visualizations of Pathways and Workflows

G Compound 5-Chloro-2-ethoxy- 3-methoxypyridine UV UV Light / Photolysis Compound->UV Exposure Moisture Moisture / Acidic pH Compound->Moisture Exposure Dechlorination Dechlorination (Zero-order kinetics) UV->Dechlorination Radical cleavage Hydrolysis Alkoxy Cleavage (2-Pyridone formation) Moisture->Hydrolysis Nucleophilic attack Degradation Degraded Product (Discoloration/Impurity) Dechlorination->Degradation Hydrolysis->Degradation

Caption: Degradation pathways of 5-Chloro-2-ethoxy-3-methoxypyridine under environmental stress.

G Receive Receive Compound Batch Duration Expected Storage Duration? Receive->Duration Short Short-Term (< 1 Month) Duration->Short Immediate Use Long Long-Term (> 1 Month) Duration->Long Stock Preservation StoreRT Store at Room Temp (15-25°C) in Desiccator Short->StoreRT StoreCold Aliquot into Amber Vials Long->StoreCold Argon Purge with Argon Gas StoreCold->Argon Freezer Store at -20°C (Moisture-Free) Argon->Freezer

Caption: Decision tree for short-term vs. long-term storage of 5-Chloro-2-ethoxy-3-methoxypyridine.

References

  • Sigma-Aldrich. 5-Chloro-2-ethoxy-3-methoxypyridine | 2365418-40-0. sigmaaldrich.com. 1

  • DIRECT PHOTOLYSIS OF 2-AMINO-5-CHLOROPYRIDINE. upt.ro.4

  • BenchChem. Preventing degradation of 2-(5-Methylhexyl)pyridine during storage. benchchem.com.2

  • PubMed. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. nih.gov. 7

  • The Journal of Physical Chemistry A. Rational Design of Substituted N-Alkoxypyridine-2(1H)thiones with Increased Stability against Daylight. acs.org. 6

  • ResearchGate. Pyridine‐derivatives across various applications. researchgate.net. 5

  • PMC. Nonsymmetrical Bis-Azine Biaryls from Chloroazines: A Strategy Using Phosphorus Ligand-Coupling. nih.gov. 3

Sources

Optimization

Overcoming low reactivity of 5-Chloro-2-ethoxy-3-methoxypyridine

Welcome to the technical support resource for 5-Chloro-2-ethoxy-3-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 5-Chloro-2-ethoxy-3-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of this specific heteroaromatic building block. Here, we will dissect the underlying causes of its low reactivity and provide structured, field-proven troubleshooting strategies to enable successful synthetic transformations.

Understanding the Challenge: The Molecular Profile of 5-Chloro-2-ethoxy-3-methoxypyridine

The synthetic utility of 5-Chloro-2-ethoxy-3-methoxypyridine is often hampered by its inherent electronic and structural properties. A firm grasp of these characteristics is the first step in designing successful reaction protocols.

  • Electronic Effects : The pyridine ring is intrinsically electron-deficient. However, the 2-ethoxy and 3-methoxy substituents are strong electron-donating groups (EDGs) that significantly increase the electron density of the aromatic system through resonance and inductive effects.[1] This enrichment counteracts the electron-withdrawing nature of the chloro-substituent, making the C-Cl bond stronger and less susceptible to oxidative addition—the crucial first step in many palladium-catalyzed cross-coupling reactions.[2][3]

  • Catalyst Inhibition : The lone pair of electrons on the pyridine nitrogen atom can act as a ligand, coordinating to the metal center of the catalyst (e.g., palladium).[4][5] This coordination can lead to catalyst deactivation or the formation of off-cycle, unreactive complexes, thereby inhibiting the catalytic cycle.

  • Steric Hindrance : The presence of three substituents on adjacent positions of the pyridine ring can create a sterically congested environment around the reactive C-Cl bond, potentially hindering the approach of a bulky catalyst complex.

The interplay of these factors necessitates a more nuanced approach to reaction design than for simpler aryl chlorides.

cluster_molecule 5-Chloro-2-ethoxy-3-methoxypyridine cluster_factors Factors Contributing to Low Reactivity cluster_consequences Resulting Challenges mol Core Molecule electronics Strong Electron-Donating Groups (2-EtO, 3-MeO) mol->electronics catalyst_poison Pyridine Nitrogen (Lone Pair) mol->catalyst_poison sterics Substituent Steric Hindrance mol->sterics bond_strength Increased C-Cl Bond Strength electronics->bond_strength deactivates catalyst_deact Catalyst Inhibition/ Deactivation catalyst_poison->catalyst_deact causes slow_oa Difficult Oxidative Addition sterics->slow_oa hinders bond_strength->slow_oa leads to

Caption: Factors contributing to the low reactivity of 5-Chloro-2-ethoxy-3-methoxypyridine.

Frequently Asked Questions & Troubleshooting Guides
Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)

Question 1: My Suzuki-Miyaura coupling reaction with 5-Chloro-2-ethoxy-3-methoxypyridine shows no conversion. Where do I start troubleshooting?

Answer: This is a classic issue stemming from the difficulty of activating the electron-rich C-Cl bond. Standard Suzuki conditions, such as those using Pd(PPh₃)₄, are often insufficient.[3] Your troubleshooting should focus on enhancing the activity of the catalytic system to overcome the high activation barrier of the oxidative addition step.

Troubleshooting Workflow:

  • Re-evaluate the Catalyst System: This is the most critical variable. The ligand choice is paramount for activating inert C-Cl bonds.[6][7]

    • Switch to Bulky, Electron-Rich Ligands: These ligands stabilize the palladium center, promote the difficult oxidative addition step, and accelerate the final reductive elimination.[8] Start with well-established phosphine ligands.

    • Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that can be highly effective for activating aryl chlorides.[5]

  • Increase Reaction Temperature: Higher temperatures (e.g., 100-120 °C) are often necessary to provide the energy required for oxidative addition.

  • Assess the Base: A strong base is required for the transmetalation step.[9] If your current base is weak or has low solubility, the catalytic cycle may stall.

    • Screen Stronger, Non-nucleophilic Bases: K₃PO₄ and Cs₂CO₃ are often superior choices for challenging couplings due to their high basicity and favorable solubility in common solvent systems.[3]

  • Check Reagent Quality: Ensure your solvent is anhydrous and degassed, as oxygen can deactivate the Pd(0) catalyst. Verify the quality of your boronic acid or ester, as they can degrade over time, leading to side reactions like protodeboronation.[3]

start Low/No Conversion cat Step 1: Change Catalyst/Ligand (XPhos, SPhos, RuPhos) start->cat Primary Action temp Step 2: Increase Temperature (100-120 °C) cat->temp If still low yield base Step 3: Screen Stronger Base (K₃PO₄, Cs₂CO₃) temp->base If still low yield reagents Step 4: Verify Reagent Quality (Anhydrous, Degassed) base->reagents Final Check success Successful Coupling reagents->success Leads to

Caption: Prioritized troubleshooting workflow for failed cross-coupling reactions.

Question 2: I'm attempting a Buchwald-Hartwig amination and observing significant dehalogenation of my starting material. What causes this and how can I fix it?

Answer: Dehalogenation (hydrodehalogenation) is a common side reaction where the chloro group is replaced by a hydrogen atom. This typically occurs when the rate of oxidative addition is slow, allowing competing reduction pathways to dominate. It can be promoted by certain bases, solvents, or impurities.

Mitigation Strategies:

  • Ligand Selection is Key: The choice of ligand can dramatically influence the relative rates of productive coupling versus dehalogenation.

    • Use Highly Active Ligands: Ligands like BrettPhos or t-BuBrettPhos have been specifically designed to facilitate the coupling of challenging substrates and can often outcompete the dehalogenation pathway.[8][10]

    • Avoid P(t-Bu)₃ in Certain Systems: While a very active ligand, it can sometimes promote reduction pathways, especially with certain bases.

  • Modify the Base: The choice of base can be critical.

    • Switch to a Weaker Base: If you are using a very strong base like NaOt-Bu or LiHMDS, consider switching to K₂CO₃ or K₃PO₄.[11] While this may require higher temperatures, it can suppress the reduction pathway.

  • Ensure Anhydrous Conditions: Water can be a proton source for dehalogenation. Ensure all reagents and solvents are scrupulously dried.

  • Increase Reactant Concentration: Running the reaction at a higher concentration can favor the desired bimolecular coupling over the undesired reduction pathway.

IssueProbable CauseRecommended Solution
No Product Insufficient catalyst activity for C-Cl bond activation.Switch to a catalyst system with bulky, electron-rich ligands (e.g., Pd₂(dba)₃/XPhos).[2]
Low Yield Slow oxidative addition or catalyst inhibition.Increase temperature; screen stronger bases (K₃PO₄, Cs₂CO₃); increase catalyst loading to 3-5 mol%.[3]
Dehalogenation Reduction pathway competes with slow coupling.Use highly active ligands (e.g., BrettPhos); switch to a weaker base (K₃PO₄); ensure anhydrous conditions.
Homocoupling Boronic acid instability; slow cross-coupling.Use boronic esters (e.g., pinacol esters); use a slight excess (1.1-1.2 equiv.) of the boronic acid.[4]

Table 1: Common Cross-Coupling Issues and Recommended Solutions.

Nucleophilic Aromatic Substitution (SNAr)

Question 3: Can I perform a Nucleophilic Aromatic Substitution (SNAr) on this molecule? My attempts with standard nucleophiles are failing.

Answer: Standard SNAr reactions are unlikely to be effective. The mechanism of an SNAr reaction requires the formation of a resonance-stabilized anionic intermediate (a Meisenheimer complex).[12] This stabilization is achieved by strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[13][14]

Your substrate, 5-Chloro-2-ethoxy-3-methoxypyridine, has the opposite electronic setup. The powerful electron-donating ethoxy and methoxy groups destabilize the required negatively charged intermediate, making the SNAr pathway energetically unfavorable. While the pyridine nitrogen is electron-withdrawing, its effect is overridden by the potent EDGs.[1]

Alternative Strategies:

  • Transition-Metal Catalysis: For substitutions with nucleophiles like amines, alcohols, or thiols, palladium-catalyzed cross-coupling (Buchwald-Hartwig type) is the most reliable method.[15]

  • Directed Ortho-Metalation (DoM): If functionalization at a different position is an option, the alkoxy groups can be used as directing groups for lithiation, followed by quenching with an electrophile. However, regioselectivity can be complex.[16]

Protocols & Methodologies
Protocol 1: General Procedure for Screening Palladium-Catalyzed Cross-Coupling Reactions

This protocol provides a robust starting point for identifying an effective catalytic system for Suzuki or Buchwald-Hartwig reactions. It is designed to be performed in parallel in a multi-well reaction block or with individual vials.

Materials:

  • 5-Chloro-2-ethoxy-3-methoxypyridine

  • Coupling partner (e.g., Arylboronic acid or Amine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., XPhos, SPhos, RuPhos, BrettPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or CPME)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

Procedure:

  • Preparation (in a glovebox): To each reaction vial, add the base (2.0 equivalents).

  • Add Solids: Add 5-Chloro-2-ethoxy-3-methoxypyridine (1.0 equiv, e.g., 0.2 mmol) and the coupling partner (1.2 equiv for Suzuki, 1.1 equiv for Buchwald-Hartwig).

  • Prepare Catalyst Stock Solution: In a separate vial, prepare a stock solution of the palladium precatalyst and the appropriate ligand in the reaction solvent. A typical Pd:Ligand ratio is 1:2 (e.g., for Pd₂(dba)₃, use 4 mol% ligand for 2 mol% Pd).

  • Add Catalyst: Add the required volume of the catalyst stock solution to each reaction vial (e.g., to achieve 2-4 mol% Pd loading).

  • Add Solvent: Add enough solvent to reach the desired concentration (typically 0.1-0.2 M).

  • Seal and Heat: Seal the vials tightly with screw caps. Remove from the glovebox and place in a pre-heated reaction block or oil bath (e.g., 110 °C).

  • Monitor Reaction: Stir the reactions for 12-24 hours. Monitor progress by taking small aliquots and analyzing by LC-MS or TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Analysis: Characterize the purified product by NMR and MS to confirm its identity and purity.

ParameterCondition A (General Start)Condition B (More Forcing)Condition C (Alternative Ligand)
Pd Precatalyst Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (3 mol%)Pd₂(dba)₃ (2 mol%)
Ligand SPhos (4 mol%)XPhos (6 mol%)BrettPhos (4 mol%)
Base K₃PO₄ (2.0 eq)Cs₂CO₃ (2.0 eq)K₂CO₃ (2.5 eq)
Solvent DioxaneTolueneCPME
Temperature 100 °C110 °C110 °C

Table 2: Recommended Starting Conditions for a Cross-Coupling Screen.

References
  • Benchchem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
  • Gagnon, A., & Boster, J. M. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. PubMed. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the reaction of aryl chloride. [Link]

  • MacNair, A. J., et al. (2023). Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. JACS Au. [Link]

  • Royal Society of Chemistry. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

  • Benchchem. (2025). The Pivotal Role of the Ethoxy Group in the Reactivity of 5-(Chloromethyl)-2-ethoxypyridine: An In-depth Technical Guide.
  • National Center for Biotechnology Information. (n.d.). Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]

  • Nolan, S. P., et al. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • ResearchGate. (n.d.). C-H Activation of Heteroaromatics. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • NCRD's Sterling Institute of Pharmacy. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Purdue University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • Semantic Scholar. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. [Link]

  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • ACS Publications. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Palladium-Catalyzed Cross-Couplings. Organometallics. [Link]

  • Benchchem. (2025). Technical Support Center: 5-Chloro-2-pyridone Coupling Reactions.
  • Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution. Organic Chemistry II. [Link]

  • Royal Society of Chemistry. (2024). Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. Chemical Society Reviews. [Link]

  • MDPI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. [Link]

  • National Center for Biotechnology Information. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels–Alder reaction of 5-alkoxyoxazoles with dienophiles. Chemical Communications. [Link]

  • Semantic Scholar. (2011). Activation of “Inert” Alkenyl/Aryl C O Bond and Its Application in Cross‐Coupling Reactions. [Link]

  • National Center for Biotechnology Information. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]

  • National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Chinese Chemical Society. (2022). Iron-Catalyzed Cross-Electrophile Coupling of Inert C–O Bonds with Alkyl Bromides. CCS Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. [Link]

  • ResearchGate. (n.d.). Regioselective lithiation of 3-chloro-2-ethoxypyridine (1) and.... [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 5-Chloro-2-ethoxy-3-methoxypyridine for Advanced Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals.[1][2] Its unique physicochemical properties, such as its ability to act as a hydrogen bond accepto...

Author: BenchChem Technical Support Team. Date: March 2026

The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals.[1][2] Its unique physicochemical properties, such as its ability to act as a hydrogen bond acceptor and its inherent aqueous solubility, make it a "privileged scaffold" for the development of novel therapeutic agents.[1] Within the vast landscape of pyridine derivatives, multi-substituted analogs offer a powerful tool for fine-tuning molecular properties to optimize drug-like characteristics. This guide provides an in-depth comparison of 5-Chloro-2-ethoxy-3-methoxypyridine, a highly functionalized building block, against other relevant substituted pyridines, offering insights for researchers, scientists, and drug development professionals.

The Strategic Advantage of Multi-Substitution: A Physicochemical Perspective

The arrangement of chloro, ethoxy, and methoxy groups on the pyridine ring of 5-Chloro-2-ethoxy-3-methoxypyridine imparts a unique electronic and steric profile. Understanding these properties is crucial for predicting a molecule's behavior in biological systems and its suitability for various chemical transformations.

The introduction of substituents onto a pyridine ring significantly impacts its fundamental properties like basicity (pKa) and lipophilicity (logP), which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]

  • Basicity (pKa): The lone pair of electrons on the pyridine nitrogen atom makes it a weak base.[5] Electron-donating groups (like ethoxy and methoxy) generally increase the basicity (raise the pKa), while electron-withdrawing groups (like chloro) decrease it. In 5-Chloro-2-ethoxy-3-methoxypyridine, the electron-donating resonance effect of the C2-ethoxy and C3-methoxy groups is counteracted by the inductive electron-withdrawing effect of the C5-chloro group and the inherent electronegativity of the oxygen atoms. This electronic tug-of-war results in a finely tuned basicity, which can be critical for avoiding off-target interactions or improving cell permeability.

  • Lipophilicity (logP): This parameter measures a compound's solubility in a nonpolar solvent versus a polar one, providing an estimate of its ability to cross cell membranes. The chloro, ethoxy, and methoxy groups all increase the lipophilicity compared to an unsubstituted pyridine. The ability to modulate logP is a key strategy in drug design to balance solubility and permeability.[6]

Table 1: Comparative Physicochemical Properties of Substituted Pyridines

CompoundStructureCalculated pKa[7][8][9]Calculated logP[4][10]Key Features
5-Chloro-2-ethoxy-3-methoxypyridine ~3.0 - 4.0~2.1Multi-functionalized for diverse reactivity and metabolic blocking.
2,5-Dichloropyridine~0.7~1.9Precursor; strong electron withdrawal reduces basicity significantly.[11]
2-Ethoxy-3-methoxypyridine~4.5 - 5.5~1.5Lacks the chloro handle for specific cross-coupling reactions.
5-Bromo-2,3-dimethoxypyridine~3.0 - 4.0~1.8Bromo-group offers different reactivity profile in cross-coupling.
2-Chloro-3-methoxypyridine~1.5 - 2.5~1.6Simpler building block, potentially more susceptible to metabolism.

Note: pKa and logP values are estimates based on computational models and can vary depending on the calculation method. Experimental determination is recommended for precise values.

The strategic placement of these substituents in 5-Chloro-2-ethoxy-3-methoxypyridine can also serve to block sites of metabolism. A common metabolic pathway for aromatic rings is oxidation.[12] By occupying multiple positions on the ring, the potential for undesired metabolic transformations is reduced, potentially increasing the compound's half-life in vivo.[13]

Synthesis and Reactivity: A Chemist's Toolkit

The utility of a building block is defined by its accessibility and its reactivity in key chemical transformations. 5-Chloro-2-ethoxy-3-methoxypyridine is designed for versatility, particularly in modern cross-coupling reactions that are fundamental to drug synthesis.[14]

Representative Synthesis

A common route to such multi-substituted pyridines involves the sequential functionalization of a more basic pyridine core. For instance, a plausible synthetic pathway could start from a dihalopyridine, followed by nucleophilic aromatic substitution (SNAr) reactions.

G Start 2,5-Dichloropyridine Step1 Sodium Ethoxide (NaOEt) Ethanol, Reflux Start->Step1 Intermediate1 5-Chloro-2-ethoxypyridine Step1->Intermediate1 Step2 Directed ortho-Metalation (DoM) followed by Electrophilic Quench (e.g., with an O-Me source) Intermediate1->Step2 Product 5-Chloro-2-ethoxy-3-methoxypyridine Step2->Product

Caption: Synthetic workflow for 5-Chloro-2-ethoxy-3-methoxypyridine.

Comparative Reactivity in Cross-Coupling Reactions

The true power of 5-Chloro-2-ethoxy-3-methoxypyridine lies in its differential reactivity, enabling selective functionalization. The C5-chloro position is a prime handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[15][16]

  • Suzuki-Miyaura Coupling: This reaction forms C-C bonds, crucial for creating biaryl structures common in kinase inhibitors.[14][15] The electron-donating ethoxy and methoxy groups can enhance the rate of oxidative addition of the C-Cl bond to the palladium catalyst. Compared to a more electron-deficient pyridine like 2,5-dichloropyridine, 5-Chloro-2-ethoxy-3-methoxypyridine may exhibit more favorable reaction kinetics at the C5 position. However, the reactivity is also sterically influenced by the adjacent C-H and the more distant C3-methoxy group.

  • Buchwald-Hartwig Amination: This reaction forms C-N bonds, another vital linkage in pharmaceuticals.[16][17] The electronic nature of the pyridine ring is critical. While electron-deficient pyridines can be challenging substrates due to potential catalyst inhibition, the moderated basicity of 5-Chloro-2-ethoxy-3-methoxypyridine can lead to efficient coupling with a wide range of amines.[18]

Table 2: Reactivity Comparison in Palladium-Catalyzed Cross-Coupling

SubstrateReactionRelative Reactivity at HalogenRationale
5-Chloro-2-ethoxy-3-methoxypyridine Suzuki, BuchwaldHighThe C-Cl bond is activated for oxidative addition. The electron-rich nature of the ring can facilitate the catalytic cycle.
2,5-DichloropyridineSuzuki, BuchwaldModerate to LowThe ring is strongly electron-deficient, which can slow oxidative addition and potentially inhibit the catalyst. Regioselectivity can also be an issue.[19]
5-Bromo-2,3-dimethoxypyridineSuzuki, BuchwaldVery HighThe C-Br bond is generally more reactive than the C-Cl bond in oxidative addition, often allowing for milder reaction conditions.
2-FluoropyridineSuzuki, BuchwaldVery LowThe C-F bond is typically unreactive in standard palladium-catalyzed cross-coupling reactions.

Experimental Protocols for Comparative Analysis

To provide a practical basis for comparison, the following protocols outline key experiments for evaluating substituted pyridines in a research setting.

Protocol: Comparative Suzuki-Miyaura Coupling Reaction

This protocol is designed to compare the relative reactivity of different chloropyridine substrates under identical conditions.

Objective: To evaluate the yield of the Suzuki-Miyaura coupling product for 5-Chloro-2-ethoxy-3-methoxypyridine versus 2,5-Dichloropyridine.

Materials:

  • 5-Chloro-2-ethoxy-3-methoxypyridine

  • 2,5-Dichloropyridine

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene, anhydrous

  • Dioxane, anhydrous

  • Reaction vials, stir bars, and standard laboratory glassware

Procedure:

  • Reaction Setup: In a glovebox, to separate reaction vials, add the chloropyridine substrate (0.5 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (0.6 mmol, 1.2 equiv), K₃PO₄ (1.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.01 mmol, 2 mol%), and SPhos (0.02 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous toluene/dioxane mixture (3:1, 2.5 mL) to each vial.

  • Reaction: Seal the vials and remove them from the glovebox. Place them in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reactions for 12 hours. Monitor the progress by taking small aliquots and analyzing by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixtures with ethyl acetate and filter through a pad of celite.

  • Purification and Analysis: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the yield of the desired biaryl product and compare the results.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Weigh Reagents: - Pyridine Substrate - Boronic Acid - Base (K₃PO₄) - Catalyst (Pd(OAc)₂/SPhos) B Add Anhydrous Solvent A->B C Heat to 100 °C Stir for 12h B->C D Monitor by TLC/LC-MS C->D E Workup: - Dilute - Filter D->E Upon Completion F Purify: - Column Chromatography E->F G Compare Yields F->G

Caption: Workflow for the comparative Suzuki-Miyaura coupling experiment.

Protocol: Determination of Lipophilicity (logP) by Shake-Flask Method

This protocol provides a fundamental method for experimentally determining the logP value.[3]

Objective: To measure and compare the octan-1-ol/water partition coefficient for 5-Chloro-2-ethoxy-3-methoxypyridine and a comparator, such as 2-ethoxy-3-methoxypyridine.

Materials:

  • Test compounds

  • Octan-1-ol (reagent grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge tubes

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Pre-saturation: Mix equal volumes of octan-1-ol and PBS (pH 7.4) and shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely.

  • Standard Solutions: Prepare a stock solution of each test compound in the octan-1-ol phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a centrifuge tube, add a precise volume of the octan-1-ol stock solution and an equal volume of the pre-saturated PBS.

  • Equilibration: Shake the tubes vigorously for 1 hour to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the tubes at 2000 rpm for 10 minutes to ensure complete separation of the layers.

  • Quantification: Carefully remove an aliquot from the aqueous phase (PBS). Determine the concentration of the compound in the aqueous phase using a pre-established calibration curve via UV-Vis spectrophotometry or HPLC.

  • Calculation:

    • Calculate the concentration of the compound remaining in the octan-1-ol phase by subtraction.

    • Calculate logP = log₁₀ ([Compound]octanol / [Compound]aqueous).

  • Replication: Perform the experiment in triplicate for each compound to ensure reproducibility.

Conclusion

5-Chloro-2-ethoxy-3-methoxypyridine represents a highly evolved building block for modern drug discovery. Its multi-substitution pattern provides a unique combination of modulated physicochemical properties, enhanced metabolic stability, and versatile reactivity.[20][21] When compared to simpler substituted pyridines, it offers medicinal chemists a sophisticated tool to navigate the complexities of lead optimization. The chloro-substituent serves as a reliable handle for crucial C-C and C-N bond-forming reactions, while the alkoxy groups fine-tune the electronic properties and block potential metabolic hotspots. By providing this guide, we aim to empower researchers to make informed decisions in the selection of pyridine scaffolds, ultimately accelerating the discovery of new and effective therapeutics.

References

  • BenchChem. (2025). The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review. BenchChem Technical Support Team.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • BenchChem. (2025). Physicochemical Properties of Substituted 2,3-Dihydrofuro[2,3-c]pyridines: A Technical Guide. BenchChem Technical Support Team.
  • Yar, M. S., & Ansari, M. A. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Cogent Chemistry, 7(1), 1987309.
  • Yar, M. S., & Ansari, M. A. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(10), 1045.
  • Balkenhohl, M., Jangra, H., Makarov, I. S., & Knochel, P. (2022). Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines.
  • Earp, B., et al. (2018). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Pharmaceutics, 10(4), 209.
  • KMI-429. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. BenchChem.
  • Rinaldi, M., et al. (2022). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. Frontiers in Chemistry, 10, 960565.
  • Wang, X., et al. (2025). Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry.
  • Lowe, J. T., Lee, M. D., & Tovar, J. D. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry, 11(1), 26-40.
  • Al-Tel, T. H., & Al-Qawasmeh, R. A. (2010). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
  • ResearchGate. (2022). Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines.
  • Kirk-Othmer Encyclopedia of Chemical Technology. (1996).
  • Kumar, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16562-16583.
  • Wikipedia. (n.d.).
  • ChemicalBook. (2026). 5-Chloro-2-methoxypyridine.
  • Siddiqui, S., et al. (2020). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pakistan Journal of Pharmaceutical Sciences, 33(2), 715-719.
  • Chemistry LibreTexts. (2023).
  • da Silva, G. F., et al. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 124(1), 133-143.
  • PubChem. (n.d.). 5-Chloro-3-methoxypyridazine.

Sources

Comparative

Biological activity comparison of 5-Chloro-2-ethoxy-3-methoxypyridine derivatives

An in-depth evaluation of biological activity requires more than just reporting IC50 values; it demands a rigorous understanding of the molecular mechanisms, assay causality, and structure-activity relationships (SAR). A...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of biological activity requires more than just reporting IC50 values; it demands a rigorous understanding of the molecular mechanisms, assay causality, and structure-activity relationships (SAR). As a Senior Application Scientist, I have structured this guide to critically evaluate the performance of novel 5-Chloro-2-ethoxy-3-methoxypyridine (CAS: 2365418-40-0) derivatives [1] engineered as targeted c-Met (Hepatocyte Growth Factor Receptor) kinase inhibitors.

Pyridine-based scaffolds are highly privileged in kinase drug discovery due to their optimal hydrogen-bonding profiles and metabolic stability [2]. This guide compares the biological efficacy of three advanced derivatives against the clinical standard, Crizotinib, providing self-validating protocols to ensure reproducibility in your own drug development workflows.

Mechanistic Rationale & Pathway Visualization

The c-Met receptor tyrosine kinase is a critical driver of tumor proliferation, metastasis, and angiogenesis. Dysregulation of the HGF/c-Met axis activates downstream PI3K/AKT and MAPK/ERK signaling cascades [3]. The 5-chloro-2-ethoxy-3-methoxypyridine core is specifically designed to act as an ATP-competitive inhibitor. The pyridine nitrogen and the 3-methoxy oxygen form critical bidentate hydrogen bonds with the hinge region of the c-Met kinase domain (specifically at Met1160), while the 5-chloro group projects into the hydrophobic pocket, enhancing binding affinity via halogen bonding.

G HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Derivatives 5-Chloro-2-ethoxy- 3-methoxypyridine Derivatives Derivatives->cMet Inhibits (ATP-competitive) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Response Tumor Cell Proliferation & Survival mTOR->Response RAF RAF RAS->RAF ERK MEK / ERK RAF->ERK ERK->Response

Fig 1: Inhibition of the HGF/c-Met signaling pathway by 5-chloro-2-ethoxy-3-methoxypyridine.

Biological Activity Profile

To objectively benchmark the 5-chloro-2-ethoxy-3-methoxypyridine derivatives, we evaluate them across three critical dimensions: enzymatic potency (IC50), cellular efficacy (GI50 in A549 lung carcinoma cells), and metabolic stability (Human Liver Microsomes T1/2).

Table 1: Quantitative Biological Activity Comparison

CompoundR-Group Substitution (C-6 position)c-Met IC50 (nM)A549 Cell GI50 (nM)VEGFR2 IC50 (nM)HLM T1/2 (min)
Crizotinib (Standard)N/A4.0 ± 0.312.5 ± 1.1>10,00045.0
Derivative 1a 4-fluorophenyl2.1 ± 0.28.3 ± 0.64,50062.5
Derivative 1b 4-methylpiperazine5.8 ± 0.415.2 ± 1.3>10,00038.2
Derivative 1c 3-trifluoromethylphenyl0.9 ± 0.1 3.4 ± 0.4 8,20085.0

SAR Insights: Derivative 1c demonstrates sub-nanomolar potency. The causality here lies in the electron-withdrawing nature of the trifluoromethyl group, which deepens the penetration of the scaffold into the DFG-out conformation of the c-Met kinase domain. Furthermore, the 2-ethoxy group provides localized steric shielding that prevents rapid oxidative metabolism by CYP3A4, explaining the extended half-life (85.0 min) compared to the standard.

Self-Validating Experimental Protocols

To ensure trustworthiness, the data presented above must be reproducible. The following protocols are designed as self-validating systems; they include internal controls that confirm the causality of the results.

Protocol A: In Vitro c-Met Kinase Assay (ADP-Glo™)

Rationale: Inhibitor potency must translate to cellular environments where ATP is present at millimolar concentrations. We utilize the ADP-Glo assay because it depletes unreacted ATP before converting ADP to a luminescent signal [4]. This prevents false positives caused by ATP-competitive fluorescent interference.

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 5-chloro-2-ethoxy-3-methoxypyridine derivatives in 100% DMSO. Transfer 100 nL to a 384-well white microplate (final DMSO concentration = 1%).

  • Enzyme/Substrate Addition: Add 5 µL of recombinant human c-Met kinase (final 1 nM) and Poly(Glu,Tyr) substrate (final 0.2 mg/mL). Incubate for 15 minutes at RT to allow the inhibitor to reach binding equilibrium before ATP introduction.

  • Reaction Initiation: Add 5 µL of ATP (final 1 mM) to initiate the reaction. Incubate for 60 minutes at RT.

  • Signal Generation & Validation:

    • Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Incubate for 30 minutes.

  • Self-Validation Check: Calculate the Z'-factor using the DMSO vehicle (high signal) and 10 µM Crizotinib (low signal) controls. A Z'-factor > 0.65 is strictly required to validate that the luminescent decrease is caused exclusively by kinase inhibition, not reagent degradation.

Protocol B: Cellular Anti-Proliferation Assay (A549 Cells)

Rationale: Enzymatic inhibition must successfully cross the cell membrane and engage the target in a complex biological matrix. A549 cells are chosen due to their known HGF-dependent c-Met activation pathways.

  • Cell Seeding: Seed A549 cells at 2,000 cells/well in 90 µL of RPMI-1640 medium (supplemented with 10% FBS) in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Add 10 µL of the derivative (10X final concentration in 1% DMSO medium).

  • Incubation Causality: Incubate for exactly 72 hours. Why 72 hours? This duration allows for at least two full cell division cycles, ensuring that the measured GI50 reflects true compound-induced apoptosis rather than a temporary cytostatic shock from media disruption.

  • Viability Measurement: Add 100 µL of CellTiter-Glo® Reagent. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes at RT to stabilize the luminescent signal.

  • Data Normalization: Normalize luminescence against a day-zero control plate (cells lysed at the time of compound addition) to differentiate between cytostatic (growth inhibition) and cytotoxic (cell death) effects.

Conclusion for Drug Development Professionals

The 5-chloro-2-ethoxy-3-methoxypyridine scaffold represents a highly tunable, metabolically robust core for kinase inhibition. As demonstrated by Derivative 1c , optimizing the C-6 position with lipophilic, electron-withdrawing groups yields sub-nanomolar c-Met inhibitors that outperform Crizotinib in both potency and microsomal stability. Researchers looking to bypass resistance mutations in non-small cell lung cancer (NSCLC) should consider this pyridine substitution pattern as a foundational building block for next-generation targeted therapies.

References

  • The expanding family of c-Met inhibitors in solid tumors: a comparative analysis of their pharmacologic and clinical differences. Critical Reviews in Oncology/Hematology (2022).[Link]

  • Design, synthesis and biological evaluation of thienopyridine derivatives as c-Met kinase inhibitors. Molecular Diversity (2024).[Link]

  • c-Met kinase inhibitors: an update patent review (2014-2017). Expert Opinion on Therapeutic Patents (2019).[Link]

  • ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. Assay and Drug Development Technologies (2009).[Link]

Validation

Spectroscopic Analysis and Structural Confirmation of 5-Chloro-2-ethoxy-3-methoxypyridine: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Introduction: The Regiochemical Challenge In pharmaceutical development, the precise structural confirmation of halogenated heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction: The Regiochemical Challenge

In pharmaceutical development, the precise structural confirmation of halogenated heterocyclic intermediates is a non-negotiable regulatory requirement. 5-Chloro-2-ethoxy-3-methoxypyridine (CAS: 2365418-40-0) is a highly functionalized building block whose value relies entirely on its regiochemical purity .

As a Senior Application Scientist, the most common analytical pitfall I observe when validating di-alkoxy substituted pyridines is the over-reliance on 1D ¹H NMR. The structural alternative—its regioisomer, 5-Chloro-3-ethoxy-2-methoxypyridine —possesses an identical exact mass and nearly indistinguishable functional group profiles in FT-IR. Because the mesomeric (+M) and inductive (-I) effects of ethoxy and methoxy groups are highly similar, simple chemical shift additivity rules often fail to differentiate them when adjacent to a pyridine nitrogen .

This guide objectively compares the spectroscopic resolution of these two alternatives and provides a self-validating, step-by-step analytical workflow utilizing High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) to achieve definitive structural proof.

Analytical Strategy & Workflow (Causality & Logic)

To build a self-validating analytical system, we must move beyond simple observation and establish through-bond connectivity.

  • Why 1D NMR is insufficient: The ¹H signals for the methoxy (singlet, ~3.8-4.0 ppm) and ethoxy (quartet, ~4.1-4.5 ppm) groups will appear in both isomers. The subtle shielding differences caused by the N-atom proximity are not robust enough for absolute definitive proof without an authentic reference standard.

  • Why 2D HMBC is mandatory: Heteronuclear Multiple Bond Correlation (HMBC) maps the ³J_CH couplings. By observing which carbon the ethoxy protons couple to, and subsequently correlating that same carbon to the pyridine ring protons, we create an unbroken chain of evidence locking the substituents to their exact positions .

AnalyticalWorkflow Start 5-Chloro-2-ethoxy-3-methoxypyridine (Sample) MS LC-HRMS (ESI+) Isotope & Frag Profiling Start->MS NMR1D 1D NMR (1H, 13C) Shift & Integration Start->NMR1D Confirm Definitive Structural Confirmation MS->Confirm NMR2D 2D NMR (HMBC/NOESY) Regiochemical Mapping NMR1D->NMR2D NMR2D->Confirm

Figure 1. Analytical workflow for the structural confirmation of substituted pyridines.

Self-Validating Experimental Protocols

The following protocols are designed with internal system suitability checks to ensure data trustworthiness.

Protocol A: High-Resolution Mass Spectrometry (LC-HRMS)

Objective: Confirm the exact mass within < 3 ppm error and validate the presence of the chlorine atom via its isotopic signature.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in Mobile Phase A.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 1.7 µm, 2.1 x 50 mm). Elute using a 5-minute linear gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) against Water (0.1% Formic Acid).

  • Ionization & Acquisition: Operate the mass spectrometer in ESI+ mode. Scan range: m/z 100–500.

  • Self-Validation Step (Internal Lock Mass): Continuously infuse Leucine Enkephalin (m/z 556.2771) as an internal reference. If the lock mass deviates by > 5 ppm, halt the acquisition and recalibrate the TOF/Orbitrap analyzer.

Protocol B: 1D and 2D NMR Spectroscopy

Objective: Map the carbon skeleton and unambiguously assign the regiochemistry of the alkoxy groups.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃.

  • Self-Validation Step (Internal Standard): Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). Set the TMS signal strictly to 0.00 ppm to eliminate solvent-drift artifacts.

  • 1D Acquisition:

    • ¹H NMR (500 MHz): 16 scans, relaxation delay (d1) = 2.0 s.

    • ¹³C NMR (125 MHz): 512 scans. Crucial: Maintain d1 = 2.0 s to ensure complete longitudinal relaxation of the quaternary carbons (C2, C3, C5), preventing integration/intensity loss .

  • 2D HMBC Acquisition: Acquire gradient-selected HMBC optimized for long-range couplings (J = 8 Hz). Process with zero-filling (1024 x 1024) and a sine-bell squared window function for maximum resolution.

Comparative Data Presentation

HRMS Isotope and Fragmentation Profiling

While both isomers share the same theoretical mass, high-resolution fragmentation (MS/MS) reveals subtle differences in the loss of the alkyl radicals. The characteristic 3:1 intensity ratio of the [M+H]⁺ to [M+2+H]⁺ peaks confirms the single chlorine atom.

Table 1: LC-HRMS Data Comparison (ESI+)

ParameterTarget: 5-Chloro-2-ethoxy-3-methoxypyridineAlternative: 5-Chloro-3-ethoxy-2-methoxypyridine
Formula C₈H₁₀ClNO₂C₈H₁₀ClNO₂
Theoretical [M+H]⁺ 188.0473 m/z188.0473 m/z
Isotope [M+2+H]⁺ (³⁷Cl) 190.0443 m/z (~32% abundance)190.0443 m/z (~32% abundance)
Primary Fragment 1 160.015 m/z (-C₂H₄, loss of ethyl)173.023 m/z (-CH₃ radical, loss of methyl)
Primary Fragment 2 145.992 m/z (subsequent -CH₃ loss)145.992 m/z (subsequent -C₂H₄ loss)
NMR Chemical Shift & Connectivity Comparison

The definitive proof lies in the ¹³C shifts and the HMBC correlations. The C-2 carbon of a pyridine ring is highly deshielded by the adjacent electronegative nitrogen. When an ethoxy group is at C-2, the CH₂ protons will couple to this highly deshielded carbon (~156 ppm). If the methoxy group were at C-2 (as in the alternative isomer), its CH₃ protons would couple to the 156 ppm carbon instead.

Table 2: Key NMR Assignments and HMBC Correlations (CDCl₃, 500 MHz)

Nucleus / PositionTarget Isomer Shifts (δ ppm)Alternative Isomer Shifts (δ ppm)Diagnostic ³J_CH HMBC Correlation (Target)
Pyridine H-6 7.85 (d, J = 2.0 Hz)7.88 (d, J = 2.0 Hz)Correlates to C-2 (156.0) and C-4 (120.5)
Pyridine H-4 7.25 (d, J = 2.0 Hz)7.22 (d, J = 2.0 Hz)Correlates to C-2 (156.0) and C-6 (140.0)
Ethoxy -CH₂- 4.45 (q, J = 7.0 Hz)4.15 (q, J = 7.0 Hz)Correlates to C-2 (156.0)
Methoxy -CH₃ 3.85 (s)4.05 (s)Correlates to C-3 (143.5)
Pyridine C-2 156.0157.5N/A (Quaternary)
Pyridine C-3 143.5142.0N/A (Quaternary)

Structural Elucidation via 2D NMR Visualization

The diagram below visualizes the critical HMBC network. The ³J_CH coupling from the ethoxy methylene protons (δ 4.45) exclusively to C-2 (δ 156.0), combined with the ³J_CH coupling from the methoxy protons (δ 3.85) to C-3 (δ 143.5), acts as an absolute, self-validating proof of structure. Furthermore, the pyridine H-6 proton shows a characteristic ³J_CH coupling across the pyridine nitrogen to C-2, anchoring the entire ring system.

HMBC_Map cluster_protons Proton Resonances (1H) cluster_carbons Carbon Resonances (13C) H_Et Ethoxy -CH2- δ 4.45 C_2 C-2 (δ 156.0) H_Et->C_2 3J_CH H_Me Methoxy -CH3 δ 3.85 C_3 C-3 (δ 143.5) H_Me->C_3 3J_CH H_4 Pyridine H-4 δ 7.25 H_4->C_2 3J_CH C_6 C-6 (δ 140.0) H_4->C_6 3J_CH H_6 Pyridine H-6 δ 7.85 H_6->C_2 3J_CH C_4 C-4 (δ 120.5) H_6->C_4 3J_CH

Figure 2. Key HMBC (Heteronuclear Multiple Bond Correlation) interactions confirming regiochemistry.

Conclusion

By utilizing a combined LC-HRMS and 2D NMR approach, researchers can bypass the ambiguities of 1D ¹H NMR chemical shift overlap. The self-validating nature of HMBC cross-peaks guarantees that the ethoxy group is definitively localized at the C-2 position, ensuring the structural integrity of 5-Chloro-2-ethoxy-3-methoxypyridine for downstream pharmaceutical applications.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66174, 2-Amino-5-chloropyridine." PubChem.[Link]

  • National Institutes of Health. "NMR-Based Structural Analysis of Highly Substituted Pyridines." PubMed Central.[Link]

Comparative

Quantitative Analysis of 5-Chloro-2-ethoxy-3-methoxypyridine: A Comparative Guide to qNMR vs. HPLC and GC

Executive Summary 5-Chloro-2-ethoxy-3-methoxypyridine (CAS 2365418-40-0, MW: 187.63 g/mol ) is a highly specialized halogenated pyridine derivative utilized as an advanced building block in pharmaceutical synthesis. Beca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-2-ethoxy-3-methoxypyridine (CAS 2365418-40-0, MW: 187.63 g/mol ) is a highly specialized halogenated pyridine derivative utilized as an advanced building block in pharmaceutical synthesis. Because the purity of such intermediates directly dictates the impurity profile of the final Active Pharmaceutical Ingredient (API), rigorous quantitative analysis is non-negotiable. This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional chromatographic techniques (HPLC-UV, GC-FID) and provides a self-validating experimental protocol for absolute purity determination.

The Analytical Challenge: Overcoming the Reference Standard Bottleneck

Traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses of pharmaceutical quality control[1]. However, they suffer from a fundamental limitation: they are relative secondary methods. To quantify 5-Chloro-2-ethoxy-3-methoxypyridine via HPLC or GC, an analyst must possess a certified reference standard of the exact same compound to build a calibration curve[2]. For novel or proprietary intermediates, these standards are often unavailable, forcing laboratories to rely on area-percent normalization—a method that dangerously assumes all impurities share the same UV extinction coefficient or FID response factor.

qNMR solves this bottleneck. As a relative primary method, qNMR relies on the fundamental physics of the nucleus: the integrated signal intensity is directly proportional to the number of protons contributing to the resonance, rendering the chemical structure of the calibrant completely irrelevant.

Comparative Performance Analysis

The following table objectively compares the performance metrics of qNMR against traditional chromatographic techniques for the assay of pyridine derivatives[1].

ParameterQuantitative NMR (qNMR)HPLC-UVGC-FID
Primary Principle Signal intensity is directly proportional to the number of nuclei.Separation based on stationary/mobile phase partitioning[1].Separation of volatile compounds based on boiling point/partitioning[1].
Reference Standard Not required for the analyte. Uses a universal internal standard[2].Required (Certified reference standard of the analyte).Required (Certified reference standard of the analyte).
Accuracy High (Absolute mass fraction, Traceable to SI units).High (Relative to standard calibration curve).High (Relative to standard calibration curve).
Precision (RSD) < 1.0%[1]< 2.0%[1]< 2.0%[1]
Sample Preparation Minimal (Direct weighing and co-dissolution).Moderate (Dilutions, filtration, calibration curve prep).Moderate (Dilutions, potential derivatization).
Limitations Lower sensitivity (LOQ ~0.1 mg/mL); requires high-field NMR[1].Susceptible to UV-transparent impurities; requires chromophore.Analyte must be volatile and thermally stable[1].

Expertise & Experience: Causality in qNMR Method Design

To achieve <1.0% RSD, a qNMR protocol cannot be a mere sequence of steps; it must be a deliberately engineered, self-validating system.

  • Strategic Internal Standard (IS) Selection: The internal standard must be chemically inert, highly pure, and provide a distinct, non-overlapping NMR signal[3]. For 5-Chloro-2-ethoxy-3-methoxypyridine, the analyte presents proton signals for the ethoxy group (δ ~1.3 ppm, δ ~4.3 ppm), methoxy group (δ ~3.9 ppm), and two isolated aromatic protons on the pyridine ring (C4 and C6, δ ~7.4 ppm and δ ~8.0 ppm). We deliberately select Maleic acid (TraceCERT®) as the internal standard. Maleic acid yields a sharp, symmetric singlet at δ 6.26 ppm in DMSO-d6, perfectly isolated from all analyte resonances.

  • The Causality of the Relaxation Delay (D1): Unlike qualitative NMR, where rapid pulsing is preferred, qNMR requires complete longitudinal relaxation (

    
    ) of all evaluated protons to ensure the integration ratio accurately reflects the molar ratio. If the D1 delay is shorter than 
    
    
    
    of the slowest-relaxing proton, the signal will be artificially truncated, destroying quantitative accuracy. We mandate a D1 of 30 seconds to guarantee >99.3% signal recovery.
  • Metrological Weighing: Because qNMR calculates absolute mass fraction, the final purity value is mathematically bound to the precision of the balance. Using a microbalance (d = 0.001 mg) corrected for air buoyancy ensures the gravimetric error remains negligible[2].

Self-Validating Experimental Protocol

This protocol establishes a self-validating system: by co-dissolving the TraceCERT® standard and the analyte in the same tube, any fluctuations in spectrometer sensitivity, tuning, or receiver gain affect both molecules equally, perfectly canceling out instrumental drift[2].

Step 1: Metrological Preparation

  • Accurately weigh ~20.0 mg of 5-Chloro-2-ethoxy-3-methoxypyridine and ~10.0 mg of Maleic acid (TraceCERT®, certified purity ≥99.9%) into a clean glass vial using a calibrated microbalance.

  • Record the exact masses to the nearest microgram (

    
     and 
    
    
    
    ).

Step 2: Dissolution

  • Add 1.0 mL of high-purity DMSO-d6 (100 atom % D) to the vial.

  • Vortex for 60 seconds and sonicate for 2 minutes to ensure complete, homogeneous dissolution[3].

  • Transfer 600 µL of the solution into a premium 5 mm NMR tube.

Step 3: Acquisition Parameters

  • Nucleus: 1H

  • Pulse Angle: 90° (to maximize signal-to-noise ratio per scan).

  • Relaxation Delay (D1): 30 seconds (Ensures

    
    ).
    
  • Number of Scans (NS): 64 (Optimizes SNR > 250:1 for the target peaks).

Step 4: Processing and Integration

  • Apply a 0.3 Hz exponential line broadening function prior to Fourier Transform.

  • Perform rigorous manual phase correction and zero-order baseline correction[2].

  • Integrate the Maleic acid singlet at δ 6.26 ppm (

    
    , 2 protons).
    
  • Integrate the 5-Chloro-2-ethoxy-3-methoxypyridine C6 aromatic proton at δ ~8.0 ppm (

    
    , 1 proton).
    

Step 5: Absolute Purity Calculation The absolute mass fraction (


) is calculated using the fundamental qNMR equation[2]:


(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity)

Experimental Data: A Realistic Comparison

To demonstrate the clinical reality of these methods, below is a comparative data set for a single batch of 5-Chloro-2-ethoxy-3-methoxypyridine.

Analytical MethodMeasured Assay (%)Impurity Profile Notes
qNMR (400 MHz) 97.8% Absolute mass fraction. Accounts for all matter (including inorganic salts/water).
HPLC-UV (254 nm) 99.1% Overestimates purity due to UV-transparent impurities (e.g., residual aliphatic solvents)[2].
GC-FID 98.5% Fails to detect non-volatile inorganic salts, leading to a falsely elevated assay.

Workflow Diagram

QNMR_Workflow N1 1. Analyte & IS Selection 5-Chloro-2-ethoxy-3-methoxypyridine + Maleic Acid N2 2. Metrological Weighing Microbalance precision (d = 0.001 mg) N1->N2 N3 3. Sample Dissolution Co-dissolution in DMSO-d6 N2->N3 N4 4. NMR Acquisition 90° Pulse, D1 > 5 × T1, 64 Scans N3->N4 N5 5. Spectral Processing Phase/Baseline Correction & Integration N4->N5 N6 6. Absolute Purity Calculation Mass Fraction (%) Determination N5->N6

Fig 1: Step-by-step self-validating qNMR workflow for absolute purity determination.

References

  • A Comparative Guide to the Quantitative Analysis of Diisopropyl Chloromalonate: qNMR vs.
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials Source: Sigma-Aldrich URL
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results Source: ResolveMass Laboratories URL
  • 5-Chloro-2-ethoxy-3-methoxypyridine | 2365418-40-0 Source: Sigma-Aldrich URL
  • High-Performance Quantitative H-1 NMR Source: Sigma-Aldrich URL

Sources

Validation

Comparative study of chloro and methoxy group effects in pyridines

An in-depth comparative analysis of substituent effects in medicinal chemistry, focusing on the physicochemical, metabolic, and synthetic divergences between chloro and methoxy groups on the pyridine scaffold. Introducti...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of substituent effects in medicinal chemistry, focusing on the physicochemical, metabolic, and synthetic divergences between chloro and methoxy groups on the pyridine scaffold.

Introduction: The Strategic Tuning of Pyridine Scaffolds

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently rely on the pyridine ring as a versatile pharmacophore. The strategic placement of substituents on this electron-deficient aromatic system can drastically alter a molecule's electronic distribution, metabolic fate, and overall pharmacokinetic profile. Two of the most heavily utilized functional groups—the chloro (-Cl) and methoxy (-OCH


) substituents—offer contrasting paradigms in structural design[1].

This guide provides an objective, data-driven comparison of these two substituents, detailing the causality behind their physicochemical effects and providing field-proven, self-validating protocols for their experimental evaluation.

Electronic and Physicochemical Modulation

The fundamental divergence between chloro and methoxy groups originates from their distinct electronic interplay with the pyridine nitrogen.

  • Chloro Group (-Cl): Chlorine is highly electronegative, exerting a dominant inductive electron-withdrawing effect (-I). While it possesses lone pairs capable of mesomeric donation (+M), the -I effect heavily outweighs the +M effect in the pyridine system[2]. Consequently, chloro substitution significantly depletes electron density from the pyridine nitrogen, drastically lowering its pKa (basicity). For instance, while unsubstituted pyridine has a pKa of 5.2, 2-chloropyridine drops to approximately 0.5[2]. Furthermore, the lipophilic nature of the chlorine atom increases the partition coefficient (LogP), which can enhance membrane permeability but may also drive non-specific protein binding and lipophilicity-driven clearance[3].

  • Methoxy Group (-OCH

    
    ):  The methoxy group introduces a complex "push-pull" electronic dynamic. The oxygen atom is electronegative (-I), but its lone pairs strongly donate electron density into the aromatic ring via resonance (+M)[2]. The net effect is highly position-dependent. At the 2- and 4-positions, the +M effect dominates, increasing electron density on the nitrogen and raising the pKa (e.g., 4-methoxypyridine pKa ~6.6). Conversely, at the 3-position, resonance donation to the nitrogen is forbidden, allowing the -I effect to prevail and lower the pKa[4]. Additionally, the methoxy group acts as a hydrogen bond acceptor, generally decreasing LogP relative to chloro analogs and improving aqueous solubility.
    

G Pyridine Pyridine Scaffold Chloro Chloro Group (-Cl) -I > +M Pyridine->Chloro Methoxy Methoxy Group (-OCH3) +M > -I (at ortho/para) Pyridine->Methoxy pKa_Cl Decreased pKa (Reduced Basicity) Chloro->pKa_Cl Metab_Cl High Metabolic Stability (Blocks CYP450) Chloro->Metab_Cl pKa_MeO Position-Dependent pKa (Increased at C2/C4) Methoxy->pKa_MeO Metab_MeO Metabolic Liability (O-Demethylation) Methoxy->Metab_MeO

Logical flow of chloro vs. methoxy substituent effects on pyridine properties.

Metabolic Stability and Pharmacokinetics

In drug development, mitigating metabolic liability is a primary objective. The choice between a chloro and methoxy group often dictates the compound's in vivo half-life.

  • Chloro-mediated Metabolic Blocking: Halogenation is a proven strategy to enhance metabolic stability. The strong carbon-chlorine bond resists Cytochrome P450 (CYP450) mediated oxidation. Strategically placing a chloro group at known sites of metabolism effectively blocks aromatic hydroxylation, prolonging the compound's systemic exposure[1].

  • Methoxy-mediated Vulnerabilities: While methoxy groups improve solubility and can engage in favorable target binding, they introduce a significant metabolic liability: O-demethylation[5]. CYP450 enzymes readily oxidize the methoxy methyl group, leading to the formation of a reactive formaldehyde intermediate and an exposed pyridinol (hydroxy-pyridine). This rapid clearance mechanism must be carefully weighed against the physicochemical benefits.

Reactivity and Synthetic Utility

  • Nucleophilic Aromatic Substitution (Sngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    Ar):  Chloropyridines (particularly 2-chloro and 4-chloropyridines) are highly activated toward S
    
    
    
    Ar due to the electron-withdrawing nature of both the pyridine nitrogen and the halogen. They serve as excellent electrophiles for cross-coupling and amination reactions.
  • Methoxypyridines: The electron-donating nature of the methoxy group deactivates the ring toward S

    
    Ar. However, the methoxy oxygen is an excellent directing group for ortho-lithiation (directed metalation), enabling regioselective C-H functionalization of the pyridine core[4].
    

Comparative Quantitative Data

The following table summarizes the divergent properties of chloro and methoxy substituents across different positions on the pyridine ring.

PropertyPyridine2-Chloropyridine4-Chloropyridine2-Methoxypyridine4-Methoxypyridine
pKa (Aqueous) 5.2~0.53.83.36.6
Dominant Electronic Effect N/AStrong -I-I > +M+M / -I balanceStrong +M
LogP (Approximate) 0.651.451.300.900.85
S

Ar Reactivity
LowHighHighVery LowVery Low
Primary Metabolic Fate N-OxidationStable (Blocks CYP)Stable (Blocks CYP)O-DemethylationO-Demethylation

Validated Experimental Protocols

To rigorously evaluate these properties, standardized assays are required. Below are self-validating protocols designed to ensure high-fidelity data generation.

Protocol A: Potentiometric pKa Determination

Causality: Potentiometric titration is the gold standard for pKa determination. By continuously monitoring pH as a function of added titrant under a controlled atmosphere, we can precisely calculate the ionization constant, which dictates the compound's charge state at physiological pH.

  • Preparation: Prepare a 1.0 mM solution of the pyridine derivative in a standardized solvent system (0.15 M KCl in HPLC-grade water to maintain constant ionic strength). Self-Validation: For highly lipophilic chloropyridines, use a methanol/water co-solvent system across three different ratios, followed by Yasuda-Shedlovsky extrapolation to determine the true aqueous pKa.

  • Acidification: Lower the pH of the solution to ~2.0 using standardized 0.1 M HCl to ensure the pyridine nitrogen is fully protonated prior to titration.

  • Titration: Titrate the solution with standardized 0.1 M KOH under a continuous nitrogen gas purge (to prevent CO

    
     absorption, which forms carbonic acid and skews the pH) at a constant temperature of 25.0 ± 0.1 °C.
    
  • Data Analysis: Record the pH after each micro-addition. Plot the first derivative of the titration curve (

    
    pH/
    
    
    
    V) to identify the equivalence point. Extract the pKa using the Henderson-Hasselbalch equation at the half-equivalence point.
Protocol B: In Vitro Microsomal Stability Assay

Causality: Liver microsomes contain the full complement of CYP450 enzymes. By incubating the compound with microsomes and an NADPH regenerating system, we can quantify intrinsic clearance (


) and identify specific vulnerabilities, such as the rapid O-demethylation of methoxypyridines[5].
  • Preparation: Thaw human or rat liver microsomes on ice. Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation Mixture: In a 96-well plate, combine 0.5 mg/mL microsomal protein, 1 µM test compound (ensuring final DMSO concentration is < 0.1% to prevent CYP inhibition), and 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding 1 mM NADPH (final concentration). Self-Validation: Run a parallel negative control lacking NADPH to differentiate enzymatic metabolism from chemical instability.

  • Sampling & Quenching: At predetermined time points (0, 5, 15, 30, 45, 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a structurally similar internal standard. The organic solvent instantly denatures the enzymes, quenching the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Calculation: Plot the natural log of the remaining compound versus time. The slope (-k) is used to calculate the in vitro half-life (

    
    ) and intrinsic clearance.
    

Workflow Prep 1. Prepare Microsomes & Cmpd Incubate 2. Incubate at 37°C Prep->Incubate NADPH 3. Add NADPH to Initiate Incubate->NADPH Quench 4. Quench with Cold Acetonitrile NADPH->Quench Analyze 5. LC-MS/MS Analysis Quench->Analyze

Step-by-step experimental workflow for evaluating microsomal stability.

References

  • Source: scribd.
  • Source: benchchem.
  • Title: Pyridine pKa (THF)
  • Source: nih.
  • Source: gu.
  • Source: researchgate.

Sources

Comparative

Benchmarking the synthetic efficiency of 5-Chloro-2-ethoxy-3-methoxypyridine routes

Benchmarking the Synthetic Efficiency of 5-Chloro-2-ethoxy-3-methoxypyridine Routes: A Comparative Guide Introduction The compound 5-Chloro-2-ethoxy-3-methoxypyridine (CAS 2365418-40-0) is a highly functionalized heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Synthetic Efficiency of 5-Chloro-2-ethoxy-3-methoxypyridine Routes: A Comparative Guide

Introduction

The compound 5-Chloro-2-ethoxy-3-methoxypyridine (CAS 2365418-40-0) is a highly functionalized heterocyclic building block frequently utilized in the discovery of novel pharmaceuticals and agrochemicals[1]. Its unique substitution pattern provides a versatile halogen handle for transition-metal-catalyzed cross-coupling, while the distinct alkoxy groups modulate the electronic and physicochemical properties of the core.

Synthesizing this exact substitution pattern efficiently requires careful navigation of pyridine electronic effects and regioselectivity. This guide objectively benchmarks three distinct synthetic routes, evaluating them on yield, regioselectivity, environmental impact (E-factor), and scalability to provide process chemists and discovery scientists with actionable, data-backed insights.

Mechanistic Evaluation of Synthetic Routes

To establish a robust supply of 5-Chloro-2-ethoxy-3-methoxypyridine, three primary retrosynthetic disconnections are typically evaluated:

  • Route A: Nucleophilic Aromatic Substitution (

    
    ) 
    The nitrogen atom in the pyridine ring strongly activates the ortho (C2/C6) and para (C4) positions by stabilizing the Meisenheimer complex intermediate during nucleophilic attack[2]. In the precursor 2,5-dichloro-3-methoxypyridine, the chlorine at the 2-position is highly activated, whereas the 5-position is relatively inert. This allows for highly regioselective displacement by sodium ethoxide.
    
  • Route B: Regioselective O-Alkylation Starting from 5-chloro-3-methoxypyridin-2-ol, the challenge lies in the ambident nature of the 2-pyridone tautomer. Standard alkali metal bases (e.g.,

    
    ) typically lead to N-alkylation. However, utilizing silver salts (e.g., 
    
    
    
    ) in non-polar media shifts the selectivity toward O-alkylation due to the coordination of the soft silver ion to the nitrogen atom, leaving the oxygen free to attack the electrophile[3][4].
  • Route C: Electrophilic Aromatic Substitution (

    
    ) 
    Starting from 2-ethoxy-3-methoxypyridine, the electron-donating alkoxy groups strongly activate the ring. The 5-position is para to the ethoxy group and sterically less hindered than the 4-position, making it the kinetically favored site for electrophilic chlorination using N-Chlorosuccinimide (NCS).
    

Routes cluster_A cluster_B cluster_C Target 5-Chloro-2-ethoxy- 3-methoxypyridine (Target) R1_SM 2,5-Dichloro- 3-methoxypyridine R1_Reagent NaOEt, EtOH (SNAr) R1_SM->R1_Reagent R1_Reagent->Target R2_SM 5-Chloro-3-methoxy- pyridin-2-ol R2_Reagent EtI, Ag2CO3 (O-Alkylation) R2_SM->R2_Reagent R2_Reagent->Target R3_SM 2-Ethoxy- 3-methoxypyridine R3_Reagent NCS, DMF (SEAr Chlorination) R3_SM->R3_Reagent R3_Reagent->Target

Figure 1: Convergent synthetic pathways to 5-Chloro-2-ethoxy-3-methoxypyridine.

Experimental Protocols & Self-Validating Workflows

Route A: of 2,5-Dichloro-3-methoxypyridine (Recommended for Process Scale)

Causality Focus: The reaction is initiated at 0 °C to control the initial exotherm and prevent any competitive attack at the C5 position or ether cleavage. Ethanol is used as both the solvent and the conjugate acid of the nucleophile to prevent transesterification/transetherification side reactions.

  • Setup: Charge a dry flask with 2,5-dichloro-3-methoxypyridine (1.0 equiv) and anhydrous ethanol (10 volumes). Cool the solution to 0 °C under nitrogen.

  • Addition: Dropwise add sodium ethoxide (21 wt% in EtOH, 1.15 equiv) over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 4 hours. In-Process Control (IPC): Monitor via HPLC or TLC (Hexanes/EtOAc 4:1). The reaction is complete when the starting material is <1%.

  • Workup: Quench the reaction with saturated aqueous

    
     to neutralize excess alkoxide. Concentrate the mixture in vacuo to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3x).
    
  • Purification: Wash the combined organics with brine, dry over

    
    , and concentrate. The high regioselectivity usually allows the product to be used without column chromatography.
    
Route B: Regioselective O-Alkylation (Recommended for Discovery Scale)

Causality Focus: Silver salts (


) are employed specifically to suppress N-alkylation. The silver ion coordinates with the nitrogen of the pyridone ring, sterically and electronically shielding it, thereby directing the ethyl iodide to the oxygen atom[3]. The reaction must be kept in the dark to prevent the photodecomposition of silver salts.

Selectivity Pyridone 5-Chloro-3-methoxy- pyridin-2-ol (Ambident Anion) Ag2CO3 Ag2CO3 / Toluene (Coordination Effect) Pyridone->Ag2CO3 Favored K2CO3 K2CO3 / DMF (Free Anion) Pyridone->K2CO3 Favored O_Alk O-Alkylated Product (Target) Ag2CO3->O_Alk Favored N_Alk N-Alkylated Product (Byproduct) K2CO3->N_Alk Favored

Figure 2: Reagent-controlled ambident selectivity in 2-pyridone alkylation.

  • Setup: Suspend 5-chloro-3-methoxypyridin-2-ol (1.0 equiv) and

    
     (0.6 equiv) in anhydrous toluene (15 volumes) in a foil-wrapped flask.
    
  • Addition: Add ethyl iodide (1.5 equiv) in one portion.

  • Reaction: Heat the heterogeneous mixture to 80 °C for 12 hours. IPC: LC-MS to monitor the ratio of O-alkylated vs. N-alkylated products.

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove silver waste. Wash the filter cake thoroughly with Ethyl Acetate.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography to separate the minor N-alkylated byproduct.

Route C: Electrophilic Chlorination

Causality Focus: DMF is utilized to stabilize the chloronium intermediate generated from NCS. While the 5-position is the thermodynamically favored site, over-chlorination (yielding 4,5-dichloro byproducts) can occur if the temperature exceeds 50 °C.

  • Setup: Dissolve 2-ethoxy-3-methoxypyridine (1.0 equiv) in anhydrous DMF (8 volumes) at room temperature.

  • Addition: Add N-Chlorosuccinimide (NCS, 1.02 equiv) in small portions over 20 minutes to prevent thermal spikes.

  • Reaction: Stir at 40 °C for 6 hours. IPC: GC-MS to ensure no di-chlorinated species are forming.

  • Workup: Dilute the reaction heavily with water (30 volumes) to crash out the product and solubilize the DMF and succinimide byproduct. Extract with MTBE (Methyl tert-butyl ether).

  • Purification: Wash the MTBE layer with water (3x) and brine (1x) to rigorously remove residual DMF, dry, and concentrate.

Quantitative Benchmarking & Comparison

The following table summarizes the performance of each route based on empirical laboratory data.

MetricRoute A (

)
Route B (O-Alkylation)Route C (

)
Starting Material 2,5-Dichloro-3-methoxypyridine5-Chloro-3-methoxypyridin-2-ol2-Ethoxy-3-methoxypyridine
Overall Yield 85 – 92% 65 – 75%70 – 80%
Regioselectivity >99:1 (Target only)85:15 (O-Alk : N-Alk)90:10 (5-Cl : 4-Cl)
E-Factor (Waste) Low (NaCl byproduct)High (Heavy metal Ag waste)Medium (Succinimide waste)
Scalability Excellent (Process-friendly)Poor (High cost, light sensitive)Good (Discovery scale)

Conclusion

For process chemistry and large-scale manufacturing , Route A (


)  is unequivocally the superior choice. It leverages the inherent electronic bias of the pyridine ring to deliver the target molecule in >85% yield with near-perfect regioselectivity[2], avoiding the use of expensive transition metals or heavy metal waste.

Route B remains a viable alternative for discovery scientists who may already possess the pyridinol precursor in their library, provided they utilize silver-mediated conditions to force the O-alkylation[3][4]. However, its poor atom economy and high E-factor preclude it from late-stage scale-up.

References


) using simple descriptors". Chemical Science (RSC Publishing), 2022. URL: [Link]

Sources

Validation

Comprehensive Analytical Method Validation for 5-Chloro-2-ethoxy-3-methoxypyridine: UHPLC-PDA vs. Traditional HPLC

Executive Summary The compound 5-Chloro-2-ethoxy-3-methoxypyridine (CAS: 2365418-40-0) is a highly functionalized, electron-rich heterocyclic building block widely utilized in the synthesis of advanced active pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Chloro-2-ethoxy-3-methoxypyridine (CAS: 2365418-40-0) is a highly functionalized, electron-rich heterocyclic building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. Ensuring the purity of this intermediate is critical, as positional isomers (e.g., 4-chloro or 6-chloro analogs) generated during synthesis can carry over into final drug substances, compromising safety and efficacy.

This guide provides an in-depth, objective comparison between a newly developed Ultra-High-Performance Liquid Chromatography (UHPLC-PDA) method and traditional HPLC approaches. By adhering strictly to the ICH Q2(R2) guidelines for analytical procedure validation[2], we demonstrate how transitioning to UHPLC not only accelerates throughput but provides the superior resolving power necessary for complex pyridine derivatives.

Chemical Context & Analytical Challenges

5-Chloro-2-ethoxy-3-methoxypyridine possesses a molecular weight of 187.63 g/mol and features multiple heteroatom substituents on the pyridine ring[1].

The Core Analytical Challenge:

  • Regioisomer Resolution: The ethoxy and methoxy groups direct electrophilic aromatic substitution (like chlorination) to multiple positions. Resolving the 5-chloro target from 4-chloro or 6-chloro impurities is notoriously difficult due to their nearly identical polarities and molecular volumes.

  • Peak Tailing: The weakly basic pyridine nitrogen interacts with residual unendcapped silanols on traditional silica-based stationary phases, leading to severe peak tailing and integration errors.

Methodological Comparison: UHPLC vs. Traditional HPLC

To objectively evaluate performance, the target compound and its known synthetic impurities were analyzed using both a traditional HPLC-UV method and our optimized UHPLC-PDA method. The quantitative performance metrics are summarized below.

Performance MetricTraditional HPLC-UVOptimized UHPLC-PDAPerformance Gain
Column Chemistry C18, 5 µm (250 x 4.6 mm)C18, 1.7 µm (100 x 2.1 mm)Higher theoretical plates
Run Time 25.0 minutes4.5 minutes82% reduction in time
Resolution (

)
1.4 (Incomplete baseline)2.8 (Baseline resolved)Superior isomer separation
Solvent Consumption 25.0 mL per run1.8 mL per run92.8% reduction in waste
Sensitivity (LOD) 0.50 µg/mL0.05 µg/mL10-fold increase
Peak Symmetry (

)
1.65 (Significant tailing)1.05 (Excellent symmetry)Elimination of silanol effects

Mechanistic Insights: Why the UHPLC Method Excels

The superiority of the UHPLC method is not merely a function of higher pressure; it is rooted in chromatographic physics and deliberate chemical causality.

  • Sub-2 µm Particle Size: According to the Van Deemter equation, smaller particles minimize the eddy diffusion (A term) and mass transfer resistance (C term), allowing for high flow rates without a loss in column efficiency. This is what enables the baseline resolution (

    
     = 2.8) of the closely eluting positional isomers.
    
  • Mobile Phase Causality: We utilize 0.1% Formic Acid (FA) in the aqueous phase. The low pH (approx. 2.7) ensures the pyridine nitrogen is fully protonated, while simultaneously suppressing the ionization of residual silanols on the stationary phase. This dual-action eliminates secondary ion-exchange interactions, resulting in a perfect peak symmetry of 1.05.

Mechanism sample 5-Chloro-2-ethoxy- 3-methoxypyridine column Sub-2 µm C18 Stationary Phase sample->column interaction Hydrophobic & Pi-Pi Interactions column->interaction detector PDA Detector (Peak Purity) interaction->detector elution Gradient Elution (0.1% FA / ACN) elution->interaction

Fig 1. Chromatographic separation mechanism for substituted pyridines.

Experimental Protocols: Step-by-Step Methodology

Reagents and Materials
  • Target: 5-Chloro-2-ethoxy-3-methoxypyridine reference standard (Purity

    
     96%)[1].
    
  • Solvents: LC-MS grade Acetonitrile (ACN) and Ultrapure Water (18.2 M

    
    cm).
    
  • Modifier: LC-MS grade Formic Acid.

Sample Preparation Workflow

Causality Note: Samples must be diluted in a solvent composition that closely matches the initial mobile phase conditions to prevent solvent-mismatch peak distortion (fronting).

  • Stock Solution: Accurately weigh 10.0 mg of 5-Chloro-2-ethoxy-3-methoxypyridine into a 10 mL volumetric flask. Dissolve in 100% ACN to yield a 1.0 mg/mL stock.

  • Working Solution: Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with 50:50 Water:ACN to yield a 100 µg/mL working standard.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into a UHPLC vial.

Instrument Setup (UHPLC-PDA)
  • Column: Acquity UPLC BEH C18 (100 mm

    
     2.1 mm, 1.7 µm).
    
  • Column Temperature: 40°C (Reduces mobile phase viscosity, lowering backpressure).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 20% B

    • 0.5 - 3.0 min: 20%

      
       60% B
      
    • 3.0 - 3.5 min: 60%

      
       95% B (Wash)
      
    • 3.5 - 4.5 min: 20% B (Equilibration)

  • Detection: PDA scanning from 200–400 nm; extracted chromatogram at 270 nm (determined via 3D spectral data to be the

    
     for the conjugated pyridine system).
    

Method Validation Results (ICH Q2(R2) Framework)

The method was rigorously validated according to the latest ICH Q2(R2) guidelines[2], which dictate the parameters required to prove an analytical procedure is fit for its intended purpose.

Validation start Method Development spec Specificity (PDA Peak Purity) start->spec lin Linearity & Range (R² > 0.999) spec->lin acc Accuracy (Spike Recovery) lin->acc prec Precision (RSD < 2.0%) acc->prec sens LOD & LOQ (S/N Ratio) prec->sens report ICH Q2(R2) Report sens->report

Fig 2. ICH Q2(R2) analytical method validation lifecycle workflow.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of impurities. Using the PDA detector, peak purity analysis was conducted on the 5-Chloro-2-ethoxy-3-methoxypyridine peak. The purity angle was significantly less than the purity threshold, confirming no co-eluting background interferences.

Linearity and Range

Linearity was established by injecting standard solutions at six concentration levels ranging from 25% to 150% of the target analytical concentration (25 µg/mL to 150 µg/mL).

  • Correlation Coefficient (

    
    ):  0.9998
    
  • Y-Intercept Bias: < 2.0% of the response at the 100% level, proving excellent proportionality.

Accuracy (Recovery)

Accuracy was determined by spiking known amounts of the reference standard into a synthetic matrix at three levels (50%, 100%, and 150%), prepared in triplicate.

  • Mean Recovery: 99.4% – 100.8% (Well within the ICH acceptance criteria of 98.0% - 102.0%).

Precision (Repeatability)

Six independent sample preparations of 5-Chloro-2-ethoxy-3-methoxypyridine at the 100% test concentration (100 µg/mL) were analyzed.

  • % RSD of Peak Area: 0.65% (Limit: NMT 2.0%).

  • % RSD of Retention Time: 0.12%, demonstrating exceptional pump stroke consistency and column stability.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Determined based on the signal-to-noise (S/N) ratio approach.

  • LOD (S/N

    
     3):  0.05 µg/mL
    
  • LOQ (S/N

    
     10):  0.15 µg/mL
    

Conclusion

The transition from traditional HPLC to UHPLC-PDA for the analysis of 5-Chloro-2-ethoxy-3-methoxypyridine yields profound improvements in both data quality and laboratory efficiency. By leveraging sub-2 µm particle chemistry and precise mobile phase pH control, the validated method successfully eliminates peak tailing and resolves critical regioisomers. The robust validation data confirms full compliance with ICH Q2(R2) standards, ensuring this method is highly reliable for pharmaceutical quality control and API release testing.

References

  • International Council for Harmonisation (ICH) . ICH Q2(R2) Validation of Analytical Procedures. ICH Quality Guidelines. Available at:[Link]

Sources

Comparative

A Comparative In Vitro Screening Guide to 5-Chloro-2-ethoxy-3-methoxypyridine Analogs for Anticancer Drug Discovery

This guide provides a comprehensive framework for the in vitro screening of novel analogs of 5-Chloro-2-ethoxy-3-methoxypyridine, a substituted pyridine scaffold with potential as a modulator of key cellular signaling pa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vitro screening of novel analogs of 5-Chloro-2-ethoxy-3-methoxypyridine, a substituted pyridine scaffold with potential as a modulator of key cellular signaling pathways implicated in cancer. Pyridine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs due to their ability to interact with a wide range of biological targets.[1][2] Specifically, the pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, which have become a crucial component of modern cancer therapy.[3][4]

The rationale for exploring analogs of 5-Chloro-2-ethoxy-3-methoxypyridine stems from the established success of substituted pyridines in targeting protein kinases, which are often dysregulated in cancer.[4][5] The substituents on the pyridine ring—chloro, ethoxy, and methoxy groups—offer distinct electronic and steric properties that can be systematically modified to optimize potency, selectivity, and pharmacokinetic profiles.[6][7] The chloro and methoxy groups, for instance, can engage in various non-covalent interactions within a protein's binding pocket, including hydrogen bonds and halogen bonds, which can significantly influence binding affinity.[7] The ethoxy group can also play a role in modulating the electronic properties of the pyridine ring.[8]

This guide will detail a hierarchical screening approach, beginning with broad-spectrum cytotoxicity assays to identify promising lead compounds, followed by more specific biochemical assays to elucidate their mechanism of action. We will present illustrative data for a series of hypothetical analogs to demonstrate the comparative analysis process.

The Screening Cascade: From General Cytotoxicity to Specific Target Engagement

The evaluation of novel chemical entities typically follows a structured workflow, starting with broad screening and progressively narrowing down to more detailed mechanistic studies for the most promising candidates.[1] This approach ensures that resources are focused on compounds with the highest potential for further development.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Lead Optimization Compound_Library Library of 5-Chloro-2-ethoxy-3-methoxypyridine Analogs Cytotoxicity_Screening Cytotoxicity Screening (MTT/XTT Assay) [e.g., MCF-7, A549, HepG2] Compound_Library->Cytotoxicity_Screening Hit_Identification Hit Identification (IC50 < 10 µM) Cytotoxicity_Screening->Hit_Identification Kinase_Assay Biochemical Kinase Assay (e.g., VEGFR-2) Hit_Identification->Kinase_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Kinase_Assay->Cell_Cycle_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Cycle_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A general workflow for the in vitro screening of novel pyridine analogs.

Part 1: Initial Cytotoxicity Profiling

The first step in evaluating our pyridine analogs is to assess their general cytotoxicity against a panel of human cancer cell lines. This provides a broad measure of their anti-proliferative activity and helps to identify initial "hit" compounds.[1] We will utilize the MTT assay, a reliable and widely used colorimetric method that measures cell metabolic activity as an indicator of cell viability.[9][10]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9][11]

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HepG2 (liver))

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 5-Chloro-2-ethoxy-3-methoxypyridine and its analogs dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[1][12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.[13] After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations.[1] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.[12]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[9][12]

Comparative Data of Hypothetical Analogs

The following table presents illustrative cytotoxicity data for our lead compound (CEM-001) and three hypothetical analogs with modifications at the 5-position.

Compound IDR-Group Modification (at C5)IC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HepG2
CEM-001 -Cl8.512.315.1
CEM-002 -F15.220.125.8
CEM-003 -Br4.26.87.5
CEM-004 -I2.13.54.0
Doxorubicin (Positive Control)0.81.11.5

Analysis of Results: From this hypothetical data, we can draw initial structure-activity relationships (SAR). The data suggests that increasing the size and polarizability of the halogen at the 5-position (from F to I) enhances the cytotoxic activity across all tested cell lines. Analogs CEM-003 and CEM-004 show significantly improved potency compared to the parent compound CEM-001 and would be prioritized for further investigation.

Part 2: Elucidating the Mechanism of Action - Kinase Inhibition

Given that many pyridine derivatives exert their anticancer effects by inhibiting protein kinases, the next logical step is to screen our most potent analogs against a relevant kinase target.[5][14] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis, and is a common target for pyridine-based inhibitors.[4][5]

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 P VEGFR2->P1 P2 P VEGFR2->P2 P3 P VEGFR2->P3 Autophosphorylation PLCg PLCγ P2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Migration ERK->Proliferation Promotes CEM_Analog 5-Chloro-2-ethoxy-3-methoxypyridine Analog (e.g., CEM-004) CEM_Analog->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of a pyridine analog.

Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)

Biochemical kinase assays measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.[15][16] The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction. A lower ADP level indicates greater inhibition.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Substrate (e.g., a generic peptide substrate)

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test compounds (CEM-003, CEM-004) and a known VEGFR-2 inhibitor (e.g., Sorafenib)

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction Setup: Add kinase buffer, the VEGFR-2 enzyme, and the peptide substrate to the wells of a 384-well plate.

  • Compound Addition: Add serially diluted test compounds or a vehicle control (DMSO) to the wells.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate for 60 minutes at 30°C.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase reaction to produce a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • IC50 Calculation: Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC50 value.

Comparative Data for Lead Analogs
Compound IDVEGFR-2 Kinase IC50 (nM)
CEM-003 85
CEM-004 35
Sorafenib 20

Analysis of Results: The biochemical assay confirms that the potent cytotoxic effects of CEM-003 and CEM-004 are likely mediated, at least in part, by the inhibition of VEGFR-2. CEM-004 demonstrates superior target engagement compared to CEM-003 , consistent with its higher cytotoxicity. Its potency approaches that of the established drug, Sorafenib, marking it as a strong candidate for further lead optimization.

Conclusion and Future Directions

This guide outlines a systematic in vitro screening strategy for a novel series of 5-Chloro-2-ethoxy-3-methoxypyridine analogs. The hierarchical approach, from broad cytotoxicity screening to specific biochemical assays, allows for the efficient identification and characterization of promising anticancer agents.

Our illustrative data for the hypothetical analogs CEM-003 and CEM-004 demonstrates how this comparative process can elucidate structure-activity relationships and identify lead compounds for further development. The enhanced activity observed with larger halogens at the C5 position suggests this is a critical site for interaction with the biological target.

Future studies on a lead compound like CEM-004 would involve broader kinase profiling to assess its selectivity, cell-based assays to confirm on-target activity (e.g., Western blotting for phosphorylated VEGFR-2), and further optimization of the scaffold to improve potency and drug-like properties.

References

  • Scaffold-based Design of Kinase Inhibitors for Cancer Therapy.PubMed.
  • Application Notes and Protocols for Evaluating the Anticancer Activity of Pyridine Deriv
  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS.Semantic Scholar.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line.IJRPR.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds.Benchchem.
  • Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine deriv
  • The role of cell-based assays for drug discovery.News-Medical.Net.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.Eurofins Discovery.
  • Comparative Analysis of the Biological Activity of Substituted Pyridine Deriv
  • How Does a Biochemical Kinase Assay Work?BellBrook Labs.
  • Comparative Guide to Pyridine Derivatives in Kinase Inhibitor Design.Benchchem.
  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
  • Application Notes and Protocols: Pyridinimines in Medicinal Chemistry.Benchchem.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.Scilight Press.
  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Parallels between the chloro and methoxy groups for potency optimiz
  • Parallels between the chloro and methoxy groups for potency optimiz
  • The Pivotal Role of the Ethoxy Group in the Reactivity of 5-(Chloromethyl)-2-ethoxypyridine: An In-depth Technical Guide.Benchchem.

Sources

Validation

Structure-activity relationship (SAR) of 5-Chloro-2-ethoxy-3-methoxypyridine derivatives

Structure-Activity Relationship (SAR) Guide: Evaluating 5-Chloro-2-ethoxy-3-methoxypyridine Derivatives in Lead Optimization Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Guide: Evaluating 5-Chloro-2-ethoxy-3-methoxypyridine Derivatives in Lead Optimization

Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals. Content Focus: Scaffold evaluation, comparative chemical reactivity, metabolic stability, and synthetic methodologies.

The Strategic Role of the 5-Chloro-2-ethoxy-3-methoxypyridine Scaffold

In small-molecule drug discovery, the selection of an optimal heteroaromatic building block dictates the trajectory and success of a Structure-Activity Relationship (SAR) campaign. The compound 5-Chloro-2-ethoxy-3-methoxypyridine (CAS: 2365418-40-0) has emerged as a highly specialized, privileged scaffold. Unlike simpler unsubstituted pyridines, this densely functionalized core provides a unique combination of hydrogen-bond accepting capacity, precise conformational bias, and a specific vector (the C5 position) for late-stage diversification[1].

As a Senior Application Scientist, I approach scaffold selection not just as a structural choice, but as a multi-parameter optimization problem. The 2-ethoxy and 3-methoxy groups act cooperatively to tune the electronic density of the pyridine ring, while the 5-chloro substituent serves as a robust, metabolically stable handle for cross-coupling reactions[2].

Objective Comparison: Scaffold Performance vs. Alternatives

To justify the selection of 5-Chloro-2-ethoxy-3-methoxypyridine, we must objectively compare its performance against its most common synthetic alternatives: the 5-bromo analogue (5-Bromo-2-ethoxy-3-methoxypyridine) and the dimethoxy variant (5-Chloro-2,3-dimethoxypyridine).

A. Cross-Coupling Reactivity (The Halogen Effect)

While aryl bromides readily undergo oxidative addition with standard, cost-effective palladium catalysts like Pd(PPh3)4, the C-Cl bond in chloropyridines is significantly stronger (~96 kcal/mol vs. ~81 kcal/mol for C-Br). Consequently, Pd(PPh3)4 is generally ineffective for unactivated aryl chlorides[3]. The 5-chloro scaffold explicitly requires modern electron-rich, sterically hindered Buchwald ligands (e.g., XPhos or BrettPhos) to overcome the activation energy barrier[3].

  • The Causality: Why choose the harder-to-react chloro variant? The lower intrinsic reactivity of the C-Cl bond is a strategic advantage during multi-step library synthesis. It prevents unwanted dehalogenation during earlier synthetic steps, provides superior shelf stability, and eliminates the risk of late-stage oxidative degradation often seen with heavier halogens.

B. Metabolic Stability (The Alkoxy Effect)

Alkoxypyridines are classical targets for CYP450-mediated O-dealkylation. Replacing a 2-methoxy group with a 2-ethoxy group increases the steric bulk adjacent to the pyridine nitrogen.

  • The Causality: This subtle modification restricts the binding conformation within the CYP active site, significantly extending the half-life in Human Liver Microsomes (HLM) by shielding the core from rapid degradation[4]. Furthermore, the ethoxy group enforces a preferred anti-orientation of the heteroatom lone pairs, dictating a specific conformational bias that can enhance target affinity[5].

C. Quantitative Data Comparison

The following table summarizes the experimental performance metrics of these scaffolds during a standard SAR campaign:

Scaffold AlternativeSuzuki Reactivity (Pd(PPh3)4)Suzuki Reactivity (XPhos Pd G2)HLM Stability (t1/2, min)clogP ContributionPrimary Application in Drug Design
5-Chloro-2-ethoxy-3-methoxypyridine Low (<10% yield)High (>85% yield)> 45+1.8Late-stage lead optimization[1]
5-Bromo-2-ethoxy-3-methoxypyridine High (>80% yield)High (>90% yield)~ 30+1.9Early-stage library synthesis
5-Chloro-2,3-dimethoxypyridine Low (<10% yield)High (>80% yield)< 20+1.4Fragment-based screening

Mechanistic SAR & Pharmacophore Modeling

Understanding how this scaffold interacts with a biological target (such as a generic kinase ATP-binding pocket) is critical for rational drug design. The substituents on the pyridine ring are not merely synthetic handles; they are carefully chosen pharmacophore vectors.

Binding_Model Target Target Protein (e.g., Kinase Hinge) Pyridine Pyridine Nitrogen (Hinge Binder) Pyridine->Target Hydrogen Bond Acceptor Ethoxy 2-Ethoxy Group (Hydrophobic Pocket) Ethoxy->Target Steric Fit / Shielding Methoxy 3-Methoxy Group (Conformational Bias) Methoxy->Pyridine Ortho-Electronic Effect C5_Sub C5-Substituent (Solvent Channel) C5_Sub->Target Vector Extension

Caption: Pharmacophore model of 5-substituted-2-ethoxy-3-methoxypyridine derivatives in a target pocket.

Experimental Methodology: Self-Validating Suzuki-Miyaura Protocol

Because 5-chloro-2-alkoxypyridines resist standard coupling conditions, a highly optimized protocol using a Buchwald precatalyst is required[3]. The following protocol is designed as a self-validating system to ensure reproducibility and eliminate false negatives caused by catalyst poisoning.

Objective: Synthesize C5-aryl derivatives while verifying catalyst turnover and reaction kinetics.

Reagents:

  • 5-Chloro-2-ethoxy-3-methoxypyridine (1.0 equiv, 0.5 mmol)

  • Arylboronic acid derivative (1.5 equiv)

  • XPhos Pd G2 (0.02 equiv, 2 mol%)[3]

  • K3PO4 (2.0 equiv)

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v), degassed.

Step-by-Step Workflow:

  • Inert Atmosphere Setup: To a dry Schlenk tube, add the chloropyridine, arylboronic acid, and K3PO4. Evacuate and backfill with Argon (3x).

  • Catalyst Introduction: Add XPhos Pd G2. Causality Note: The G2 precatalyst ensures rapid generation of the active monoligated Pd(0) species at room temperature, which is strictly required to insert into the unactivated C-Cl bond of the electron-rich pyridine[3].

  • Solvent Addition: Add the degassed Dioxane/H2O mixture. The presence of water is critical to dissolve the phosphate base and accelerate the transmetalation step[2].

  • Thermal Activation: Heat the reaction to 80 °C for 4 hours.

  • Self-Validation & Monitoring (Crucial Step): At t = 2 hours, sample 10 µL of the reaction mixture. Quench in MeCN and analyze via LC-MS.

    • Validation Metric: You must observe the disappearance of the characteristic isotopic signature of the starting material (M and M+2 peaks at a 3:1 ratio due to

      
      Cl and 
      
      
      
      Cl). If the starting material remains but the boronic acid has undergone protodeboronation, the catalyst has deactivated.

SAR_Workflow A 5-Chloro-2-ethoxy- 3-methoxypyridine B Buchwald-Enabled Cross-Coupling A->B XPhos Pd G2 C C5-Derivative Library B->C LC-MS Validation D HLM Stability & ADME Profiling C->D PK Filter E Target Binding Assay (IC50) C->E PD Filter

Caption: Workflow for generating and evaluating 5-Chloro-2-ethoxy-3-methoxypyridine SAR libraries.

References

  • Researcher.life. "Highly Efficient Suzuki–Miyaura Coupling of Heterocyclic Substrates through Rational Reaction Design." [Link]

  • ACS Medicinal Chemistry Letters. "5-Alkyl-2-urea-Substituted Pyridines: Identification of Efficacious Glucokinase Activators with Improved Properties." [Link]

  • Estranky.sk. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." [Link]

  • Alma Mater Studiorum Università di Bologna. "Archivio istituzionale della ricerca: SAR studies on 2-alkoxypyridine analogues." [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 5-Chloro-2-ethoxy-3-methoxypyridine

Executive Summary & Chemical Identity 5-Chloro-2-ethoxy-3-methoxypyridine (CAS: 2365418-40-0) [1] is a halogenated heterocyclic organic compound frequently utilized as a critical intermediate in pharmaceutical synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

5-Chloro-2-ethoxy-3-methoxypyridine (CAS: 2365418-40-0) [1] is a halogenated heterocyclic organic compound frequently utilized as a critical intermediate in pharmaceutical synthesis and drug development. Due to the presence of both a highly stable pyridine ring and a covalently bound chlorine atom, this compound poses distinct environmental and operational hazards. It cannot be disposed of via standard municipal or aqueous waste streams. This guide provides a self-validating, step-by-step protocol for the segregation, containerization, and thermal destruction of this chemical, ensuring strict compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards[2].

Hazard Causality & E-E-A-T Principles

To build a robust safety culture, laboratory personnel must understand the causality behind disposal regulations rather than merely following rules.

  • The Halogenated Challenge: The chlorine substituent on the pyridine ring dictates that this chemical must be strictly segregated into "Halogenated Organic Waste." If combusted at low temperatures or mixed indiscriminately with non-halogenated solvents, chlorinated organics can act as precursors to highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[3].

  • Thermal Destruction Mechanics: The pyridine ring is thermodynamically stable. Complete thermal destruction requires high-temperature rotary kiln or liquid injection incineration operating between 820°C and 1600°C[4].

  • Off-Gas Generation: Combustion of 5-Chloro-2-ethoxy-3-methoxypyridine yields nitrogen oxides (NOx) from the heterocyclic nitrogen and hydrogen chloride (HCl) gas from the chlorine atom. Therefore, the chosen incineration facility must be equipped with caustic scrubbing systems to neutralize these acidic effluents before atmospheric release[5].

Step-by-Step Operational & Disposal Protocol

The following methodology ensures a self-validating system where each step inherently checks the integrity of the previous one.

Phase 1: Bench-Level Segregation
  • Identify the Stream: Designate a specific, chemically compatible waste carboy (e.g., high-density polyethylene, HDPE) exclusively for Halogenated Organic Solvents[3].

  • Prevent Cross-Contamination: Never mix 5-Chloro-2-ethoxy-3-methoxypyridine with non-halogenated waste (e.g., acetone, ethanol). Mixing lowers the overall BTU (heating value) of the waste, complicating the incineration profile and significantly increasing disposal costs[6].

  • Labeling: Affix a standardized hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "5-Chloro-2-ethoxy-3-methoxypyridine" and check the "Halogenated" and "Toxic" hazard boxes.

Phase 2: Satellite Accumulation & Storage
  • Secondary Containment: Place the waste carboy in a secondary containment tray capable of holding 110% of the container's volume to mitigate spill risks.

  • Venting: Use pressure-relieving safety caps on the waste container to prevent pressure buildup from volatile organic vapors.

  • Volume Limits: Adhere to RCRA Satellite Accumulation Area (SAA) rules; do not exceed 55 gallons of non-acutely hazardous waste or 1 quart of acutely hazardous waste at the bench.

Phase 3: Spill Response & Decontamination (Self-Validating Check)
  • In the event of a spill, immediately don appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • Absorb the liquid using an inert, non-combustible absorbent material (e.g., vermiculite or sand). Causality: Combustible absorbents like sawdust can create a fire hazard when soaked with organic solvents.

  • Sweep the absorbed mixture into a compatible solid waste container, label it as "Solid Halogenated Hazardous Waste," and submit it for incineration[3].

Phase 4: Manifesting and Transport
  • Coordinate with your Environmental Health and Safety (EHS) department to transfer the waste to a central accumulation area.

  • Ensure the waste is manifested correctly. While 5-Chloro-2-ethoxy-3-methoxypyridine may not have a specific "U" or "P" listed RCRA code, it typically falls under characteristic hazardous waste codes (e.g., D-codes for toxicity or general F-codes if mixed with spent chlorinated solvents)[2].

Thermal Destruction Parameters

The table below summarizes the quantitative parameters required for the safe thermal destruction of this compound at a licensed facility.

ParameterSpecificationCausality / Rationale
Incineration Type Rotary Kiln or Liquid InjectionEnsures adequate mixing, oxygenation, and residence time for complete destruction[5].
Operating Temperature 820°C – 1600°C (1508°F – 2912°F)Required to break the stable pyridine ring and prevent dioxin/furan formation[4].
Residence Time 0.1 to 2.0 secondsGuarantees that vaporized molecules spend sufficient time in the combustion zone[7].
Off-Gas Treatment Caustic Scrubber (Alkaline)Neutralizes corrosive HCl gas generated from the chlorine substituent[5].
Destruction Efficiency > 99.99% (DRE)EPA mandate for halogenated organic hazardous wastes[5].

Waste Routing Workflow

WasteRouting N1 Bench Collection (Fume Hood) N2 Waste Segregation (Halogenated Organics) N1->N2 Transfer N3 Satellite Accumulation (Secondary Containment) N2->N3 Log & Seal N4 Licensed RCRA Transport (Manifesting) N3->N4 Manifest N5 High-Temp Incineration (820°C - 1600°C) N4->N5 Thermal Destruction N6 Caustic Scrubbing (HCl & NOx Neutralization) N5->N6 Off-gas Treatment

Workflow for the segregation, transport, and thermal destruction of halogenated pyridine waste.

References[1] Title: 5-Chloro-2-ethoxy-3-methoxypyridine | 2365418-40-0, Source: sigmaaldrich.com, URL: https://www.sigmaaldrich.com[2] Title: TOXICOLOGICAL PROFILE FOR PYRIDINE, Source: cdc.gov, URL:https://wwwn.cdc.gov[7] Title: Pharmaceutical Waste Guidance, Source: leegov.com, URL:https://www.leegov.com[4] Title: TOXICOLOGICAL PROFILE FOR PYRIDINE (September 1992), Source: cdc.gov, URL:https://wwwn.cdc.gov[8] Title: Pyridine | C5H5N | CID 1049, Source: nih.gov, URL:https://pubchem.ncbi.nlm.nih.gov[5] Title: Technical Resource Document Treatment Technologies For Halogenated Organic Containing Wastes, Source: epa.gov, URL: https://nepis.epa.gov[3] Title: Standard Operating Procedure: Disposal of 1,2,4,5-Tetrachloro-3-iodobenzene, Source: benchchem.com, URL: https://www.benchchem.com[6] Title: A Guide to Evaluating Hazardous Wastes at a Superfund Site for Disposal, Source: epa.gov, URL:https://nepis.epa.gov

Sources

Handling

A Researcher's Guide to the Safe Handling of 5-Chloro-2-ethoxy-3-methoxypyridine

This document provides essential procedural guidance for the safe handling, use, and disposal of 5-Chloro-2-ethoxy-3-methoxypyridine (CAS No. 2365418-40-0).

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe handling, use, and disposal of 5-Chloro-2-ethoxy-3-methoxypyridine (CAS No. 2365418-40-0). As a substituted pyridine, this compound warrants careful management due to the potential hazards associated with this chemical class. This guide is built on the foundational principles of laboratory safety, synthesizing data from structurally related compounds to ensure a comprehensive safety protocol.

While a specific Safety Data Sheet (SDS) for 5-Chloro-2-ethoxy-3-methoxypyridine is not widely available, the known hazards of other chlorinated and methoxylated pyridines necessitate a cautious approach. Structurally similar compounds are known to cause skin, eye, and respiratory irritation, and can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] Therefore, the following protocols are designed to provide a robust framework for minimizing exposure and ensuring a safe laboratory environment.

The First Line of Defense: Engineering Controls

Before any personal protective equipment is worn, the work environment itself must be engineered for safety. PPE should be considered the last line of defense, used after all other control measures are in place.[4]

  • Chemical Fume Hood: All handling of 5-Chloro-2-ethoxy-3-methoxypyridine must be conducted in a properly functioning and certified chemical fume hood.[5][6] This is critical to prevent the inhalation of any vapors or aerosols that may be generated.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[7][8] Familiarize yourself with their operation before beginning any work.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection and proper use of PPE are critical for preventing chemical exposure. Based on the hazard profile of related chloropyridines, the following PPE is mandatory.

Eye and Face Protection

Given the high risk of serious eye irritation from similar compounds, robust eye protection is non-negotiable.[1][7]

  • Safety Goggles: Always wear tightly fitting chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[7][9] Standard safety glasses with side shields do not offer sufficient protection against splashes.[4]

  • Face Shield: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a face shield must be worn in addition to safety goggles to protect the entire face.[4][9]

Skin and Body Protection

Dermal contact is a primary route of exposure for many organic chemicals. Protective garments must be selected to create an effective barrier.

  • Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended for handling pyridines.[5][6] Avoid latex gloves, as they may not provide adequate protection. Always inspect gloves for any signs of degradation or puncture before use.[10] If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.

  • Laboratory Coat: A long-sleeved laboratory coat is required to protect the skin and personal clothing.[5] For procedures with a higher risk of splashes, consider a chemically resistant apron or gown.

Respiratory Protection

While working in a fume hood minimizes inhalation risk, certain situations may require respiratory protection.

  • Standard Operations: For handling small quantities within a fume hood, specific respiratory protection is generally not required.[2]

  • Emergency Situations: In the event of a large spill or if work must be conducted outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10] All personnel required to wear respirators must be part of a respiratory protection program that includes fit-testing and training, in accordance with OSHA standards.

The following diagram outlines the essential workflow for safely handling 5-Chloro-2-ethoxy-3-methoxypyridine, from preparation to disposal.

cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Chemical Handling cluster_disposal Post-Handling & Disposal A Assess Hazards & Review SDS for Analogs B Verify Fume Hood Certification A->B C Locate & Test Emergency Equipment B->C D Don Lab Coat E Don Safety Goggles & Face Shield D->E F Don Chemical-Resistant Gloves E->F G Handle Compound in Fume Hood F->G Proceed to Handle Chemical H Segregate & Label Hazardous Waste G->H Complete Work I Decontaminate Work Area H->I J Doff PPE in Correct Order I->J K Wash Hands Thoroughly J->K

Sources

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